molecular formula C6H10NaO3 B132097 Sodium 4-methyl-2-oxovalerate CAS No. 4502-00-5

Sodium 4-methyl-2-oxovalerate

Cat. No.: B132097
CAS No.: 4502-00-5
M. Wt: 153.13 g/mol
InChI Key: NVPLKQSQRQOWCP-UHFFFAOYSA-N
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Description

Sodium 4-methyl-2-oxovalerate, the sodium salt of α-ketoisocaproic acid (KIC), is a crucial intermediate in the metabolic pathway of the essential branched-chain amino acid L-leucine . Researchers value this compound for its role in studying nutrient signaling, particularly the mechanism of the mammalian target of rapamycin complex 1 (mTORC1), which it can activate to influence cellular processes such as protein synthesis . Its applications extend to the study of metabolic diseases, as elevated plasma levels of this metabolite and its parent amino acid have been associated with conditions like obesity and insulin resistance . Studies indicate it can suppress insulin-stimulated glucose transport in skeletal muscle cells in an mTORC1-dependent manner, providing a vital model for investigating the underlying mechanisms of insulin resistance . Beyond metabolic research, it is also used in sports nutrition science, where it is studied in combination with other supplements like beta-hydroxy beta-methylbutyrate (HMB) for its potential effects on reducing exercise-induced muscle damage and fatigue . Furthermore, this alpha-keto acid is a significant biomarker in the research of Maple Syrup Urine Disease, an inherited metabolic disorder where it accumulates and is believed to contribute to neurotoxicity . The compound is a white solid with a molecular weight of 152.13 g/mol and is highly soluble in water . For research use only. Not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

4502-00-5

Molecular Formula

C6H10NaO3

Molecular Weight

153.13 g/mol

IUPAC Name

sodium;4-methyl-2-oxopentanoate

InChI

InChI=1S/C6H10O3.Na/c1-4(2)3-5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9);

InChI Key

NVPLKQSQRQOWCP-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)C(=O)[O-].[Na+]

Isomeric SMILES

CC(C)CC(=O)C(=O)[O-].[Na+]

Canonical SMILES

CC(C)CC(=O)C(=O)O.[Na]

Appearance

Assay:≥95%A crystalline solid

Other CAS No.

4502-00-5

physical_description

White powder;  slight fruity aroma

Related CAS

816-66-0 (Parent)

solubility

Soluble in water
Soluble (in ethanol)

Synonyms

2-Ketoisocaproic Acid Sodium Salt;  2-Oxo-4-methylpentanoic Acid Sodium Salt;  4-Methyl-2-oxopentanoic Acid Sodium Salt;  Sodium 2-Ketoisocaproate;  Sodium 4-methyl-2-oxopentanoate;  Sodium 4-methyl-2-oxovalerate;  Sodium α-Keto-isocaproate;  Sodium α-Ketoi

Origin of Product

United States

Foundational & Exploratory

The Lynchpin of Leucine Metabolism: A Technical Guide to Sodium 4-methyl-2-oxovalerate (α-Ketoisocaproate)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Sodium 4-methyl-2-oxovalerate, the sodium salt of α-ketoisocaproate (α-KIC), represents a critical metabolic nexus in the catabolism of the essential branched-chain amino acid, leucine. Far from being a mere intermediate, α-KIC is a bioactive molecule with profound implications for protein homeostasis, cellular signaling, and the pathophysiology of several metabolic diseases. This technical guide provides an in-depth exploration of the multifaceted role of Sodium 4-methyl-2-oxovalerate in leucine metabolism, intended for researchers, clinicians, and professionals in drug development. We will dissect the enzymatic pathways governing its synthesis and degradation, delve into the intricate regulatory mechanisms that control its metabolic flux, and discuss its significance as both a biomarker and a potential therapeutic agent. Furthermore, this guide furnishes detailed experimental protocols for the accurate quantification of α-KIC and the assessment of key enzymatic activities, providing a robust resource for the scientific community.

Introduction: The Centrality of α-Ketoisocaproate in Branched-Chain Amino Acid Metabolism

Leucine, an essential branched-chain amino acid (BCAA), is not only a fundamental building block for protein synthesis but also a potent signaling molecule that regulates diverse cellular processes, including translation initiation via the mechanistic target of rapamycin (mTOR) pathway.[1][2] The catabolism of leucine is initiated in the skeletal muscle and other peripheral tissues through a reversible transamination reaction, yielding α-ketoisocaproate.[3][4] This initial step is crucial as it commits leucine to either catabolic breakdown for energy production or other metabolic fates.

Sodium 4-methyl-2-oxovalerate, as the stable salt form of α-KIC, is frequently utilized in research and clinical settings.[5][6] Its strategic position in the leucine metabolic pathway makes it a key regulator and indicator of BCAA homeostasis. Dysregulation of α-KIC levels is a hallmark of several inborn errors of metabolism, most notably Maple Syrup Urine Disease (MSUD), and has been increasingly implicated in more common metabolic disorders such as insulin resistance and type 2 diabetes.[7][8]

This guide will systematically unpack the biochemistry of Sodium 4-methyl-2-oxovalerate, providing a comprehensive understanding of its physiological and pathological significance.

Physicochemical Properties of Sodium 4-methyl-2-oxovalerate

A thorough understanding of the physicochemical properties of Sodium 4-methyl-2-oxovalerate is essential for its accurate handling, storage, and use in experimental and clinical applications.

PropertyValueReference
Chemical Name Sodium 4-methyl-2-oxopentanoate[6]
Synonyms α-Ketoisocaproic acid sodium salt, Ketoleucine sodium salt[9]
CAS Number 4502-00-5[6]
Molecular Formula C₆H₉NaO₃[10]
Molecular Weight 152.12 g/mol [9]
Appearance White to off-white crystalline powder[6]
Solubility Freely soluble in water[6]
Stability Hygroscopic; should be stored in a cool, dry place[6]

The Biochemical Pathway: Synthesis and Fate of α-Ketoisocaproate

The metabolic journey of α-KIC is governed by a series of enzymatic reactions primarily occurring in the mitochondria. The pathway can be broadly divided into two key stages: its formation from leucine and its subsequent oxidative decarboxylation.

Formation of α-Ketoisocaproate: The Role of Branched-Chain Aminotransferases (BCATs)

The initial and reversible step in leucine catabolism is the transamination of leucine to α-KIC, catalyzed by branched-chain aminotransferases (BCATs).[3] This reaction involves the transfer of the amino group from leucine to α-ketoglutarate, yielding glutamate and α-KIC. There are two main isoforms of BCAT: a cytosolic form (BCAT1) and a mitochondrial form (BCAT2). While BCAT1 is predominantly expressed in the brain, BCAT2 is the primary isoform found in skeletal muscle, the main site of BCAA transamination.

Leucine Leucine BCAT Branched-Chain Aminotransferase (BCAT) Leucine->BCAT aKIC α-Ketoisocaproate (Sodium 4-methyl-2-oxovalerate) aKG α-Ketoglutarate aKG->BCAT Glu Glutamate BCAT->aKIC BCAT->Glu caption Figure 1. Formation of α-Ketoisocaproate.

Figure 1. The reversible transamination of leucine to α-ketoisocaproate catalyzed by branched-chain aminotransferases (BCATs).

The Irreversible Step: Oxidative Decarboxylation by the Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex

Once formed, α-KIC is transported into the mitochondrial matrix where it undergoes irreversible oxidative decarboxylation to isovaleryl-CoA. This is the rate-limiting step in leucine catabolism and is catalyzed by the multi-enzyme branched-chain α-keto acid dehydrogenase (BCKDH) complex.[11] The BCKDH complex is composed of three catalytic components: a decarboxylase (E1), a dihydrolipoyl transacylase (E2), and a dihydrolipoamide dehydrogenase (E3).[3] This reaction is a critical regulatory point, and its dysfunction leads to the accumulation of α-KIC and other branched-chain α-keto acids, as seen in MSUD.[7]

From isovaleryl-CoA, the metabolic pathway continues through a series of reactions that ultimately yield acetyl-CoA and acetoacetate, which can then enter the citric acid cycle for energy production or be used for the synthesis of fatty acids and cholesterol. A minor portion of α-KIC can also be converted to β-hydroxy-β-methylbutyrate (HMB), a molecule with its own distinct biological activities.[4]

aKIC α-Ketoisocaproate BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex aKIC->BCKDH Irreversible HMB β-Hydroxy-β-methylbutyrate (HMB) aKIC->HMB Minor Pathway IsovalerylCoA Isovaleryl-CoA BCKDH->IsovalerylCoA AcetylCoA Acetyl-CoA IsovalerylCoA->AcetylCoA Acetoacetate Acetoacetate IsovalerylCoA->Acetoacetate caption Figure 2. Metabolic fate of α-Ketoisocaproate.

Figure 2. The primary metabolic fate of α-ketoisocaproate is its irreversible conversion to isovaleryl-CoA by the BCKDH complex.

Regulation of α-Ketoisocaproate Metabolism

The flux of α-KIC through the leucine catabolic pathway is tightly regulated to meet the body's metabolic demands and prevent the toxic accumulation of branched-chain amino and keto acids. This regulation occurs primarily at the level of the BCKDH complex and involves both covalent modification and allosteric regulation.

Covalent Modification: The BCKDH Kinase and Phosphatase System

The activity of the BCKDH complex is controlled by a phosphorylation-dephosphorylation cycle.[11] A dedicated BCKDH kinase (BCKDK) phosphorylates the E1α subunit of the complex, leading to its inactivation.[12] Conversely, a mitochondrial phosphatase, protein phosphatase 2Cm (PP2Cm), dephosphorylates and activates the BCKDH complex.[3] The relative activities of BCKDK and PP2Cm determine the overall activity state of the BCKDH complex and, consequently, the rate of α-KIC degradation.

Allosteric Regulation

The BCKDH kinase itself is subject to allosteric regulation. Notably, α-KIC is a potent inhibitor of BCKDK.[12] This creates a feed-forward mechanism where an accumulation of α-KIC inhibits its own breakdown by inactivating the kinase that inactivates the BCKDH complex. This allows for the efficient disposal of excess α-KIC. Other factors, such as the NADH/NAD+ and acyl-CoA/CoASH ratios, also influence the activity of the BCKDH complex, linking BCAA catabolism to the overall energy state of the cell.

cluster_0 Regulation of BCKDH Complex BCKDH_active BCKDH (Active) BCKDH_inactive BCKDH-P (Inactive) BCKDH_active->BCKDH_inactive Phosphorylation BCKDH_inactive->BCKDH_active Dephosphorylation BCKDK BCKDH Kinase (BCKDK) PP2Cm Phosphatase (PP2Cm) aKIC α-Ketoisocaproate aKIC->BCKDK Inhibits caption Figure 3. Regulation of the BCKDH complex.

Figure 3. The activity of the BCKDH complex is regulated by phosphorylation/dephosphorylation and allosteric inhibition of the BCKDH kinase by α-ketoisocaproate.

Physiological and Pathophysiological Roles of α-Ketoisocaproate

Role in Protein Homeostasis

While leucine is a well-known stimulator of muscle protein synthesis, α-KIC appears to play a more prominent role in inhibiting protein degradation.[2] This anti-catabolic effect makes Sodium 4-methyl-2-oxovalerate a compound of interest in conditions associated with muscle wasting.

Maple Syrup Urine Disease (MSUD)

MSUD is an autosomal recessive disorder caused by mutations in the genes encoding the E1, E2, or E3 subunits of the BCKDH complex.[7] This leads to a profound deficiency in BCKDH activity and the accumulation of BCAAs and their corresponding α-keto acids, including α-KIC, in blood, urine, and cerebrospinal fluid. The accumulation of these compounds is neurotoxic and results in severe neurological damage if left untreated.[3]

Insulin Resistance and Type 2 Diabetes

Elevated circulating levels of BCAAs and their metabolites, including α-KIC, are strongly associated with insulin resistance and an increased risk of developing type 2 diabetes.[8] While the precise mechanisms are still under investigation, it is hypothesized that the accumulation of BCAA catabolic intermediates may interfere with insulin signaling pathways and contribute to mitochondrial dysfunction.[13] α-KIC has been shown to stimulate mTORC1 signaling, which, in a state of chronic overactivation, can lead to feedback inhibition of insulin signaling.[2][8]

Neurological Effects

Beyond its role in MSUD, α-KIC can exert direct effects on the central nervous system. It has been shown to cross the blood-brain barrier and, at high concentrations, can be neurotoxic.[3] The neurotoxicity may be mediated by the inhibition of key enzymes in brain energy metabolism and the induction of oxidative stress.

Experimental Protocols for the Study of α-Ketoisocaproate

Accurate and reliable methods for the quantification of α-KIC and the assessment of related enzyme activities are crucial for advancing our understanding of its role in health and disease.

Quantification of α-Ketoisocaproate in Biological Samples

This protocol is adapted from established methods for the sensitive quantification of branched-chain keto acids in tissues.[14]

1. Sample Preparation:

  • Weigh frozen tissue powder (70-400 mg) and add 3 M perchloric acid (300 µL per 100 mg of tissue).

  • Sonicate the mixture twice for 10 seconds on ice.

  • Centrifuge at 25,000 x g for 15 minutes at 4°C.

  • Collect the supernatant for derivatization.

2. Derivatization:

  • To 25 µL of the tissue extract, add 0.5 mL of 12.5 mM o-phenylenediamine (OPD) in 2 M HCl.

  • Add an appropriate amount of a 13C-labeled keto acid internal standard.

  • Incubate at 80°C for 30 minutes in the dark.

  • Cool the samples on ice.

3. Extraction:

  • Add 1 mL of ethyl acetate and vortex for 1 minute.

  • Centrifuge at 2,000 x g for 5 minutes.

  • Transfer the upper ethyl acetate layer to a new tube.

  • Repeat the extraction with another 1 mL of ethyl acetate and combine the extracts.

  • Lyophilize the samples in a vacuum centrifuge.

4. UFLC-MS/MS Analysis:

  • Reconstitute the dried sample in 200 mM ammonium acetate.

  • Inject the sample onto a UFLC system coupled to a triple quadrupole mass spectrometer.

  • Use a C18 column for chromatographic separation.

  • Monitor the specific mass transitions for the OPD-derivatized α-KIC and the internal standard.

This protocol is based on a validated GC-MS method for the determination of α-KIC in plasma.[15][16]

1. Sample Preparation and Extraction:

  • To 50 µL of plasma, add an internal standard ([2H3]α-ketoisocaproic acid).

  • Deproteinize the sample with an equal volume of 10% trichloroacetic acid.

  • Centrifuge and pass the supernatant through a cation-exchange chromatography column to remove amino acids.

2. Derivatization:

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Add N-phenyl-1,2-phenylenediamine and heat to form the N-phenylquinoxalinone derivative.

3. GC-MS Analysis:

  • Extract the derivative with an organic solvent (e.g., hexane).

  • Inject the sample into a GC-MS system.

  • Use a suitable capillary column for separation.

  • Perform selected ion monitoring (SIM) of the molecular ions of the derivatives of α-KIC and the internal standard for quantification.

BCKDH Complex Activity Assay

This non-radioactive colorimetric assay is based on the reduction of a tetrazolium salt coupled to the production of NADH by the BCKDH complex.[17] Commercially available kits are also available for this assay.

1. Enzyme Extraction:

  • Homogenize tissue samples in a lysis buffer containing detergents to solubilize mitochondrial membranes.

  • Centrifuge to remove cellular debris.

2. Assay Reaction:

  • Prepare a reaction mixture containing the enzyme extract, cofactors (e.g., thiamine pyrophosphate, NAD+, Coenzyme A), and the BCKDC substrate (a mixture of branched-chain α-keto acids, including α-KIC).

  • Add a tetrazolium salt (e.g., INT) and a coupling enzyme (diaphorase).

  • The NADH produced by the BCKDH complex will reduce the tetrazolium salt to a colored formazan product.

3. Measurement:

  • Monitor the increase in absorbance at the wavelength corresponding to the formazan product (e.g., 492 nm for INT) over time using a spectrophotometer.

  • The rate of color formation is proportional to the BCKDH activity.

4. Determination of Total Activity:

  • To measure the total potential activity of the BCKDH complex, pre-incubate the enzyme extract with a phosphatase (e.g., PP2Cm) to dephosphorylate and fully activate the complex before performing the assay.[18]

Therapeutic and Drug Development Perspectives

The central role of α-KIC in metabolism has made its pathway a target for therapeutic intervention in various diseases.

Inhibitors of BCKDH Kinase (BCKDK)

Given that elevated BCAA levels are associated with metabolic diseases, enhancing their catabolism is a potential therapeutic strategy. Inhibitors of BCKDK would lead to the dephosphorylation and activation of the BCKDH complex, thereby increasing the breakdown of α-KIC and other branched-chain keto acids. Several small molecule inhibitors of BCKDK have been developed and have shown promise in preclinical models for reducing circulating BCAA levels.[19] These compounds could have therapeutic potential for conditions like obesity, insulin resistance, and heart failure.

Sodium 4-methyl-2-oxovalerate as a Therapeutic Agent

Conversely, in conditions of protein catabolism or specific amino acid deficiencies, providing α-KIC can be beneficial. As a keto acid, it can be transaminated back to leucine, thereby providing the essential amino acid without an accompanying nitrogen load. This has been explored in the context of chronic kidney disease to reduce the accumulation of nitrogenous waste products while still providing essential amino acids.

Targeting Leucine Metabolism in Cancer

Some cancers exhibit an altered metabolism and an increased dependence on specific amino acids, including leucine.[20][21] Targeting the enzymes of leucine metabolism, such as BCAT, is being investigated as a potential anti-cancer strategy to disrupt the metabolic pathways that support tumor growth and proliferation.[20]

Future Directions and Conclusion

The study of Sodium 4-methyl-2-oxovalerate and its role in leucine metabolism is a rapidly evolving field. While much has been elucidated about its biochemical functions, many questions remain. Future research should focus on:

  • Tissue-specific regulation of α-KIC metabolism: A deeper understanding of how different tissues contribute to and are affected by changes in α-KIC levels is needed.

  • The precise mechanisms linking α-KIC to insulin resistance: Elucidating the molecular links between elevated α-KIC and impaired insulin signaling will be crucial for developing targeted therapies.

  • The role of α-KIC in the gut microbiome: The interplay between dietary protein, gut microbial metabolism of amino acids, and host α-KIC levels is an emerging area of interest.

  • Clinical translation of BCKDK inhibitors: Rigorous clinical trials are needed to establish the safety and efficacy of BCKDK inhibitors in humans for the treatment of metabolic diseases.

References

  • The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders. Frontiers in Physiology. 2022.
  • β-Hydroxy β-methylbutyric acid. Wikipedia.
  • Scheme illustrating the regulation of branchedchain α-keto acid dehydrogenase (BCKAD) by phosphatase and kinase.
  • Regulation of branched-chain alpha-keto acid dehydrogenase kinase expression in rat liver. The Journal of Nutrition. 2001.
  • Branched-chain alpha-keto acid dehydrogenase complex. Wikipedia.
  • Inhibition of branched chain alpha-ketoacid dehydrogenase kinase activity by alpha-chloroisocaproate. The Journal of Biological Chemistry. 1982.
  • Reactive nitrogen species inhibit branched chain alpha-ketoacid dehydrogenase complex and impact muscle cell metabolism. The Journal of Biological Chemistry. 2020.
  • Research progress in the role and mechanism of Leucine in regulating animal growth and development. Frontiers in Physiology. 2023.
  • Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. Molecules. 2018.
  • High branched-chain alpha-keto acid intake, branched-chain alpha-keto acid dehydrogenase activity, and plasma and brain amino acid and plasma keto acid concentrations in r
  • Ketoisocaproic acid, a metabolite of leucine, suppresses insulin-stimulated glucose transport in skeletal muscle cells in a BCAT2-dependent manner. American Journal of Physiology-Endocrinology and Metabolism. 2017.
  • Sodium 4-methyl-2-oxovaler
  • Bicyclic Inhibitors of Branched-Chain α-Keto Acid Dehydrogenase Kinase (BDK) with In Vivo Activity. ACS Medicinal Chemistry Letters. 2024.
  • Determination of Branched-Chain α-Keto Dehydrogenase Activity State and Branched-Chain α-Keto Acid Dehydrogenase Kinase Activity and Protein in Mammalian Tissues.
  • A ketogenic diet alters mTOR activity, systemic metabolism and potentially prevents collagen degradation associated with chronic alcohol consumption in mice. Metabolomics. 2023.
  • Structure-based design and mechanisms of allosteric inhibitors for mitochondrial branched-chain α-ketoacid dehydrogenase kinase.
  • Gas chromatographic-mass spectrometric determination of alpha-ketoisocaproic acid and [2H7]alpha-ketoisocaproic acid in plasma after derivatization with N-phenyl-1,2-phenylenediamine.
  • Structural and Biochemical Characterization of Human Mitochondrial Branched-chain α-Ketoacid Dehydrogenase Phosphatase. The Journal of Biological Chemistry. 2013.
  • Exploiting leucine metabolism for therapeutic benefit in acute Myeloid Leukemia. GSC Biological and Pharmaceutical Sciences. 2024.
  • Sodium 4-methyl-2-oxovaler
  • The Role of Branched Chain Ketoacid Dehydrogenase Kinase (BCKDK) in Skeletal Muscle Biology and Pathogenesis. International Journal of Molecular Sciences. 2024.
  • α-Ketoisocaproate-induced hypersecretion of insulin by islets from diabetes-susceptible mice. American Journal of Physiology-Endocrinology and Metabolism. 2003.
  • α-Ketoisocaproate and β-hydroxy-β-methyl butyrate regulate fatty acid composition and lipid metabolism in skeletal muscle of growing pigs. Journal of Animal Physiology and Animal Nutrition. 2019.
  • MTOR signaling and ubiquitin-proteosome gene expression in the preservation of fat free mass following high protein, calorie restricted weight loss. Nutrition & Metabolism. 2012.
  • BMR BCKDC Assay Kit. Biomedical Research Service Center.
  • KIC (ketoisocaproic acid)
  • Overview of Leucine Metabolism.
  • Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry. Analytical Biochemistry. 2014.
  • Exploiting leucine metabolism for therapeutic benefit in acute Myeloid Leukemia.
  • The Emerging Role of Branched-Chain Amino Acids in Insulin Resistance and Metabolism. Nutrients. 2020.
  • sodium 4-methyl-2-oxovaler
  • Metabolic Regulation by Leucine of Translation Initiation Through the mTOR-Signaling Pathway by Pancre
  • A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain F
  • Chemical Substance - 4-Methyl-2-oxopentanoic acid, sodium salt. Government of Canada.
  • mTOR Signaling Pathway and Gut Microbiota in Various Disorders: Mechanisms and Potential Drugs in Pharmacotherapy. International Journal of Molecular Sciences. 2023.
  • Sodium 4-Methyl-2-Oxovalerate Hydrate: Key Specifications and Applic
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Sources

An In-Depth Technical Guide to Sodium 4-methyl-2-oxovalerate: Chemical Properties, Structure, and Biological Significance

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Sodium 4-methyl-2-oxovalerate, also known as sodium α-ketoisocaproate, is a compound of significant interest to researchers in the fields of metabolism, neuroscience, and drug development. As the sodium salt of 4-methyl-2-oxovaleric acid, it is a key intermediate in the metabolic pathway of the branched-chain amino acid (BCAA), leucine.[1][2][3] Its accumulation is a hallmark of Maple Syrup Urine Disease (MSUD), a rare but serious inherited metabolic disorder, making it a crucial biomarker and a subject of study for understanding the pathophysiology of this disease.[4][5][6][7] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of sodium 4-methyl-2-oxovalerate, as well as its biological role and implications in disease.

Chemical Structure and Properties

Sodium 4-methyl-2-oxovalerate is an organic sodium salt. The structure consists of a five-carbon chain (valerate) with a methyl group at the fourth carbon and a ketone group at the second carbon. The carboxyl group at the first carbon is deprotonated and forms an ionic bond with a sodium ion.

Chemical Identifiers:

  • IUPAC Name: sodium;4-methyl-2-oxopentanoate[8]

  • CAS Number: 4502-00-5[8]

  • Molecular Formula: C₆H₉NaO₃[8]

  • Molecular Weight: 152.12 g/mol [8]

  • SMILES: CC(C)CC(=O)C(=O)[O-].[Na+][8]

Physicochemical Properties:

A summary of the key physicochemical properties of sodium 4-methyl-2-oxovalerate is presented in the table below.

PropertyValueSource
Appearance White to off-white crystalline powder[9]
Odor Odorless to slight fruity aroma[8][9]
Solubility Freely soluble in water; low solubility in organic solvents like ethanol or acetone.[8][9]
Melting Point 210–215°C (decomposes)[9]
Stability Hygroscopic; should be stored under an inert atmosphere at 2–8°C.[9]

Synthesis and Purification

The synthesis of α-keto acids can be approached through various methods, including the oxidation of corresponding α-hydroxy acids or the hydrolysis of acyl cyanides. A common and effective method for the synthesis of sodium 4-methyl-2-oxovalerate involves the condensation of an aldehyde with an oxalate ester.

Experimental Protocol: Synthesis of Sodium 4-methyl-2-oxovalerate

This protocol is adapted from established methods for the synthesis of α-keto acids.

Materials:

  • Isovaleraldehyde (3-methylbutanal)

  • Diethyl oxalate

  • Sodium ethoxide

  • Ethanol (absolute)

  • Diethyl ether

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, a solution of sodium ethoxide in absolute ethanol is prepared. The flask is cooled in an ice bath.

    • Causality: The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and prevent side reactions.

  • Condensation: A mixture of isovaleraldehyde and diethyl oxalate is added dropwise to the stirred sodium ethoxide solution. The reaction mixture is stirred for several hours at low temperature and then allowed to warm to room temperature overnight.

    • Causality: The sodium ethoxide acts as a strong base to deprotonate the α-carbon of the isovaleraldehyde, forming an enolate which then attacks the diethyl oxalate in a Claisen condensation reaction.

  • Hydrolysis: The resulting ester is hydrolyzed by adding a solution of sodium hydroxide and heating the mixture under reflux.

    • Causality: Saponification of the ester to the sodium salt of the carboxylic acid is necessary for the final product.

  • Acidification and Extraction: After cooling, the reaction mixture is acidified with hydrochloric acid. The aqueous layer is then extracted with diethyl ether.

    • Causality: Acidification protonates the carboxylate to form the free α-keto acid, which is more soluble in the organic solvent (diethyl ether) for extraction.

  • Formation of Sodium Salt: The combined ether extracts are then treated with a stoichiometric amount of sodium hydroxide solution. The aqueous layer containing the sodium salt is separated.

    • Causality: This step converts the free acid back to its sodium salt, which is water-soluble, allowing for separation from any remaining organic impurities.

  • Purification: The aqueous solution is concentrated under reduced pressure, and the crude sodium 4-methyl-2-oxovalerate is precipitated.

Experimental Protocol: Purification by Recrystallization

Materials:

  • Crude sodium 4-methyl-2-oxovalerate

  • Ethanol

  • Water

Procedure:

  • Dissolution: The crude sodium 4-methyl-2-oxovalerate is dissolved in a minimal amount of hot water.

    • Causality: Using a minimal amount of solvent ensures that the solution is saturated, which is necessary for crystallization upon cooling.

  • Precipitation: Ethanol is slowly added to the hot aqueous solution until a slight turbidity persists.

    • Causality: Sodium 4-methyl-2-oxovalerate is less soluble in ethanol than in water. Adding ethanol reduces the overall solubility of the salt in the mixed solvent system, inducing precipitation.

  • Crystallization: The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

    • Causality: Slow cooling promotes the formation of larger, purer crystals, as impurities tend to remain in the solution.

  • Isolation and Drying: The crystals are collected by vacuum filtration, washed with a small amount of cold ethanol, and dried under vacuum.

    • Causality: Washing with cold ethanol removes any residual soluble impurities without dissolving a significant amount of the product. Vacuum drying removes residual solvents.

Analytical Characterization

To ensure the identity and purity of the synthesized sodium 4-methyl-2-oxovalerate, a combination of analytical techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the compound and for its quantification in various matrices.

Experimental Protocol: HPLC Analysis

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A mixture of a suitable buffer (e.g., phosphate buffer, pH 2.5) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation.

Procedure:

  • Sample Preparation: A standard solution of sodium 4-methyl-2-oxovalerate is prepared in the mobile phase. The synthesized sample is also dissolved in the mobile phase.

  • Injection: A fixed volume (e.g., 20 µL) of the sample solution is injected onto the column.

  • Detection: The eluent is monitored at a wavelength where the α-keto acid absorbs, typically around 210 nm.

  • Quantification: The purity of the sample can be determined by the area percentage of the main peak. For quantification in biological samples, a calibration curve should be generated using standards of known concentrations.

    • Self-Validation: The method is validated by assessing its linearity, accuracy, precision, and limit of detection and quantification. This ensures the reliability of the obtained results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity determination of sodium 4-methyl-2-oxovalerate.

Experimental Protocol: ¹H NMR Analysis

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • The sample is dissolved in a deuterated solvent, typically deuterium oxide (D₂O).

Expected ¹H NMR Spectrum (in D₂O):

  • δ ~2.2 ppm (doublet): CH₂ group adjacent to the CH group.

  • δ ~2.1 ppm (multiplet): CH group.

  • δ ~0.9 ppm (doublet): Two equivalent CH₃ groups.

Quantitative NMR (qNMR):

For accurate purity determination, qNMR can be employed using a certified internal standard.

  • Internal Standard Selection: An internal standard that has a known purity, is stable, does not react with the sample, and has a signal that does not overlap with the analyte signals is chosen (e.g., maleic acid or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt).

  • Sample Preparation: Accurately weigh the sodium 4-methyl-2-oxovalerate sample and the internal standard and dissolve them in a known volume of D₂O.

  • Data Acquisition: Acquire the ¹H NMR spectrum with parameters optimized for quantification (e.g., long relaxation delay).

  • Data Processing and Calculation: Integrate the signals of the analyte and the internal standard. The purity of the sample can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * Purity_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_standard = Purity of the internal standard

    • Causality: qNMR is a primary ratio method of measurement, meaning the signal intensity is directly proportional to the number of nuclei. By comparing the integral of a known amount of a certified standard to the analyte, an accurate and absolute quantification can be achieved without the need for a calibration curve of the analyte itself.

Biological Role and Pathophysiological Significance

Sodium 4-methyl-2-oxovalerate (α-ketoisocaproate) is a central molecule in the catabolism of the branched-chain amino acid leucine.

Branched-Chain Amino Acid (BCAA) Metabolism

The initial step in the breakdown of leucine, isoleucine, and valine is a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCATs), which converts the BCAAs into their respective α-keto acids.[3] Leucine is converted to α-ketoisocaproate. This reaction primarily occurs in skeletal muscle.

BCAA_Metabolism Leucine Leucine aKIC α-Ketoisocaproate (Sodium 4-methyl-2-oxovalerate) Leucine->aKIC BCAT BCKDH Branched-chain α-keto acid dehydrogenase complex (BCKDH) aKIC->BCKDH Metabolites Further Metabolites BCKDH->Metabolites

Caption: Catabolism of Leucine to α-Ketoisocaproate.

Maple Syrup Urine Disease (MSUD)

MSUD is an autosomal recessive disorder caused by a deficiency in the activity of the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[5][7] This enzymatic complex is responsible for the irreversible oxidative decarboxylation of α-ketoisocaproate and the other branched-chain α-keto acids. A defect in this complex leads to the accumulation of BCAAs and their corresponding α-keto acids in blood, urine, and cerebrospinal fluid.[4][7]

The accumulation of α-ketoisocaproate is particularly neurotoxic and is a major contributor to the neurological damage seen in MSUD patients, which includes intellectual disability, seizures, and cerebral edema.[7]

Mechanism of Neurotoxicity

The neurotoxic effects of elevated α-ketoisocaproate levels are multifactorial and primarily revolve around the disruption of mitochondrial function and the induction of oxidative stress.

Mitochondrial Dysfunction:

  • Inhibition of the Electron Transport Chain: α-Ketoisocaproate has been shown to inhibit the activity of mitochondrial complexes I and II, leading to impaired ATP production.[10]

  • Uncoupling of Oxidative Phosphorylation: It can act as an uncoupler, dissipating the proton gradient across the inner mitochondrial membrane, further compromising energy production.

  • Inhibition of the Krebs Cycle: α-Ketoisocaproate can inhibit key enzymes of the Krebs cycle, such as α-ketoglutarate dehydrogenase.

Oxidative Stress:

  • Increased Reactive Oxygen Species (ROS) Production: The disruption of the electron transport chain leads to an increased leakage of electrons and the subsequent generation of superoxide radicals and other ROS.

  • Depletion of Antioxidant Defenses: The increased oxidative load can overwhelm the cell's antioxidant capacity, leading to damage to lipids, proteins, and DNA.

Neurotoxicity_Pathway cluster_0 Mitochondrion aKIC High [α-Ketoisocaproate] ETC Inhibition of Electron Transport Chain (Complex I & II) aKIC->ETC Krebs Inhibition of Krebs Cycle Enzymes aKIC->Krebs ATP Decreased ATP Production ETC->ATP ROS Increased ROS Production ETC->ROS Neuronal_Damage Neuronal Damage & Apoptosis ATP->Neuronal_Damage Energy Deficit Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->Neuronal_Damage

Caption: Neurotoxicity pathway of α-ketoisocaproate.

Conclusion

Sodium 4-methyl-2-oxovalerate is a vital molecule for researchers studying branched-chain amino acid metabolism and the pathophysiology of Maple Syrup Urine Disease. A thorough understanding of its chemical properties, coupled with robust methods for its synthesis, purification, and analysis, is essential for advancing research in these areas. The insights into its neurotoxic mechanisms underscore its importance as a therapeutic target and a biomarker for MSUD. This guide provides a foundational framework for professionals in drug development and scientific research to effectively work with and understand this critical compound.

References

  • PubChem. Sodium 4-methyl-2-oxovalerate. National Center for Biotechnology Information. [Link]

  • The Good Scents Company. sodium 4-methyl-2-oxovalerate. [Link]

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  • PubChem. 4-Methyl-2-oxovaleric acid. National Center for Biotechnology Information. [Link]

  • Wajner, M., et al. (2000). alpha-keto acids accumulating in maple syrup urine disease stimulate lipid peroxidation and reduce antioxidant defences in cerebral cortex from young rats. Metabolic brain disease, 15(4), 289–302. [Link]

  • Blackburn, P. R., et al. (2017). Maple Syrup Urine Disease: Mechanisms and Management. The application of clinical genetics, 10, 57–66. [Link]

  • Dancis, J., Hutzler, J., & Levitz, M. (1963). The degradation of the branched chain keto acids in maple syrup urine disease. Biochimica et biophysica acta, 77, 523–525. [Link]

  • Sgaravatti, Â., et al. (2003). Inhibition of brain energy metabolism by the α-keto acids accumulating in maple syrup urine disease. Biochimica et biophysica acta, 1639(3), 232–238. [Link]

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  • Funchal, C., et al. (2007). Effect of the branched-chain alpha-keto acids accumulating in maple syrup urine disease on S100B release from glial cells. Journal of the neurological sciences, 258(1-2), 108–114. [Link]

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An In-depth Technical Guide to the Synthesis of Sodium Alpha-Ketoisocaproate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium alpha-ketoisocaproate (KIC), the sodium salt of 4-methyl-2-oxovaleric acid, is a critical intermediate in the metabolism of the branched-chain amino acid, leucine.[1] Its significance extends from clinical applications in managing metabolic disorders to its use as a nutritional supplement and a precursor in biotechnological manufacturing.[2][3] This guide provides a comprehensive overview of the primary synthesis pathways for sodium alpha-ketoisocaproate, detailing both established chemical methodologies and emerging biocatalytic routes. Each described protocol is underpinned by a rationale for the experimental choices, ensuring a blend of theoretical understanding and practical applicability for professionals in the field. This document serves as a technical resource, offering detailed procedural insights, comparative analysis of synthetic strategies, and a robust framework for the production and characterization of this important keto acid.

Introduction: The Scientific and Commercial Landscape of Sodium Alpha-Ketoisocaproate

Alpha-ketoisocaproic acid and its sodium salt are metabolic products of L-leucine catabolism.[2] In clinical settings, KIC is notably associated with maple syrup urine disease, a metabolic disorder characterized by the body's inability to break down branched-chain amino acids, leading to an accumulation of their corresponding keto acids.[2] Beyond its role as a biomarker, sodium alpha-ketoisocaproate is utilized in therapeutic interventions, particularly in the management of chronic kidney disease, where it can help to reduce the nitrogen load on the kidneys.[3] Furthermore, its potential to stimulate protein synthesis has led to its inclusion in nutritional supplements aimed at athletes and individuals with muscle-wasting conditions.[4]

From a commercial perspective, the synthesis of sodium alpha-ketoisocaproate is driven by the pharmaceutical and nutraceutical industries. The demand for high-purity KIC necessitates robust and efficient manufacturing processes. While traditional chemical synthesis has been the mainstay of production, there is a growing interest in biocatalytic methods that offer the promise of greener, more sustainable manufacturing.[5] This guide will explore both avenues, providing a critical evaluation of their respective merits and challenges.

Chemical Synthesis Pathways: A Detailed Exploration

Chemical synthesis remains a prevalent method for the industrial production of sodium alpha-ketoisocaproate. These methods often involve multi-step reactions and require careful control of reaction conditions to achieve high yields and purity.

Synthesis via Grignard Reaction with Diethyl Oxalate

A classic and versatile approach to the synthesis of α-keto acids involves the reaction of a Grignard reagent with a dialkyl oxalate. In the case of sodium alpha-ketoisocaproate, isobutylmagnesium bromide is reacted with diethyl oxalate.

Reaction Scheme:

Grignard Reaction for KIC Synthesis isobutyl_bromide Isobutyl Bromide grignard Isobutylmagnesium Bromide isobutyl_bromide->grignard + Mg mg Mg mg->grignard diethyl_ether Diethyl Ether diethyl_ether->grignard intermediate_ester Diethyl 2-oxo-4-methylpentanoate grignard->intermediate_ester + Diethyl Oxalate diethyl_oxalate Diethyl Oxalate diethyl_oxalate->intermediate_ester kic_acid α-Ketoisocaproic Acid intermediate_ester->kic_acid 1. Hydrolysis hydrolysis Hydrolysis (e.g., aq. HCl) kic_na Sodium α-Ketoisocaproate kic_acid->kic_na 2. Neutralization naoh NaOH naoh->kic_na

Figure 1: Grignard reaction pathway for the synthesis of Sodium α-Ketoisocaproate.

Experimental Protocol:

Step 1: Preparation of Isobutylmagnesium Bromide (Grignard Reagent)

  • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.

  • Add a small crystal of iodine to initiate the reaction.

  • Slowly add a solution of isobutyl bromide in anhydrous diethyl ether to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.

  • Once the addition is complete, reflux the mixture gently until the magnesium is consumed, yielding a solution of isobutylmagnesium bromide.

Step 2: Reaction with Diethyl Oxalate

  • Cool the Grignard reagent to 0°C in an ice bath.

  • Slowly add a solution of diethyl oxalate in anhydrous diethyl ether to the Grignard reagent with vigorous stirring. Maintain the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

Step 3: Hydrolysis and Formation of α-Ketoisocaproic Acid

  • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to hydrolyze the intermediate magnesium salt.

  • Separate the ethereal layer and extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude α-ketoisocaproic acid.

Step 4: Formation of Sodium α-Ketoisocaproate and Purification

  • Dissolve the crude α-ketoisocaproic acid in a suitable solvent such as ethanol.

  • Slowly add a stoichiometric amount of sodium hydroxide or sodium ethoxide solution while monitoring the pH.

  • The sodium salt will precipitate out of the solution. The precipitation can be enhanced by cooling or by the addition of a less polar co-solvent.

  • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield sodium alpha-ketoisocaproate.

Causality and Rationale: The Grignard reaction is a powerful tool for carbon-carbon bond formation. The choice of diethyl oxalate provides the necessary two-carbon keto-ester synthon. The reaction is highly sensitive to moisture and protic solvents, necessitating anhydrous conditions. The final neutralization step with a sodium base is a straightforward acid-base reaction to form the desired salt.

Synthesis from Malonate Esters

An alternative chemical synthesis route starts from malonic esters, which are readily available and relatively inexpensive starting materials. This multi-step process involves alkylation, oximation, and subsequent hydrolysis. A Chinese patent describes a similar method for preparing alpha-keto esters.[6]

Reaction Scheme:

Malonate Synthesis of KIC malonate Diethyl Malonate alkylated_malonate Diethyl Isobutylmalonate malonate->alkylated_malonate 1. Alkylation base1 Base (e.g., NaOEt) base1->alkylated_malonate isobutyl_halide Isobutyl Halide isobutyl_halide->alkylated_malonate oxime_ester α-Ketoxime Acid Ester alkylated_malonate->oxime_ester 2. Oximation nitroso_compound Nitroso Compound nitroso_compound->oxime_ester kic_acid α-Ketoisocaproic Acid oxime_ester->kic_acid 3. Hydrolysis hydrolysis_decarboxylation Hydrolysis & Decarboxylation kic_na Sodium α-Ketoisocaproate kic_acid->kic_na 4. Neutralization naoh NaOH naoh->kic_na

Figure 2: Synthesis of Sodium α-Ketoisocaproate from diethyl malonate.

Experimental Protocol:

Step 1: Alkylation of Diethyl Malonate

  • Prepare a solution of sodium ethoxide in absolute ethanol.

  • Slowly add diethyl malonate to the sodium ethoxide solution with stirring.

  • After the formation of the enolate, add isobutyl bromide dropwise and reflux the mixture for several hours to ensure complete alkylation.

  • Cool the reaction mixture, remove the solvent under reduced pressure, and partition the residue between water and diethyl ether.

  • Wash the organic layer, dry it over anhydrous sodium sulfate, and distill under reduced pressure to obtain pure diethyl isobutylmalonate.

Step 2: Oximation

  • Dissolve the diethyl isobutylmalonate in a suitable solvent.

  • React with a nitroso compound, such as ethyl nitrite in the presence of a base, to form the corresponding α-ketoxime acid ester.[6]

Step 3: Hydrolysis to α-Ketoisocaproic Acid

  • Hydrolyze the α-ketoxime acid ester under acidic conditions to yield α-ketoisocaproic acid. This step cleaves both the ester and the oxime functionalities.

Step 4: Formation of Sodium Salt

  • Neutralize the resulting α-ketoisocaproic acid with a stoichiometric amount of sodium hydroxide to form the sodium salt.

  • Isolate and purify the sodium alpha-ketoisocaproate as described in the Grignard method.

Causality and Rationale: This pathway leverages the acidity of the α-protons of malonic esters, allowing for facile alkylation. The subsequent oximation and hydrolysis provide a route to the α-keto acid functionality. This method offers good control over the introduction of the isobutyl side chain.

Biocatalytic Synthesis: A Sustainable Alternative

Biocatalytic methods for the synthesis of sodium alpha-ketoisocaproate are gaining traction as they offer several advantages over traditional chemical routes, including milder reaction conditions, higher specificity, and a reduced environmental footprint. The most common biocatalytic approach involves the oxidative deamination of L-leucine.

Whole-Cell Biotransformation using E. coli

A study has demonstrated the efficient one-step biosynthesis of α-ketoisocaproate from L-leucine using a whole-cell biocatalyst of Escherichia coli expressing an L-amino acid deaminase from Proteus vulgaris.[5]

Reaction Scheme:

Biocatalytic Synthesis of KIC l_leucine L-Leucine kic_acid α-Ketoisocaproic Acid l_leucine->kic_acid Oxidative Deamination e_coli E. coli expressing L-amino acid deaminase e_coli->kic_acid kic_na Sodium α-Ketoisocaproate kic_acid->kic_na Neutralization naoh NaOH naoh->kic_na

Figure 3: Biocatalytic synthesis of Sodium α-Ketoisocaproate from L-Leucine.

Experimental Protocol (Adapted from published research):

Step 1: Biocatalyst Preparation

  • Cultivate the recombinant E. coli strain expressing L-amino acid deaminase in a suitable growth medium.

  • Induce the expression of the enzyme, for example, with lactose.

  • Harvest the cells by centrifugation and wash them with a buffer solution.

Step 2: Biotransformation

  • Prepare a reaction mixture containing L-leucine as the substrate in a buffer solution (e.g., pH 7.5).

  • Add the prepared whole-cell biocatalyst to the reaction mixture.

  • Incubate the reaction at an optimized temperature (e.g., 35°C) with agitation for a specific duration (e.g., 20 hours).[5]

Step 3: Product Isolation and Purification

  • Separate the biocatalyst from the reaction mixture by centrifugation or filtration.

  • The supernatant containing the α-ketoisocaproic acid can be further purified.

  • Adjust the pH of the supernatant with sodium hydroxide to form the sodium salt.

  • Further purification steps may include extraction, chromatography, and crystallization to obtain high-purity sodium alpha-ketoisocaproate.

Causality and Rationale: This method harnesses the catalytic power of the L-amino acid deaminase enzyme to specifically convert L-leucine to α-ketoisocaproic acid. The use of a whole-cell biocatalyst eliminates the need for enzyme purification, making the process more cost-effective. The reaction conditions are mild, which minimizes the formation of byproducts.

Table 1: Comparison of Synthesis Pathways

FeatureGrignard ReactionMalonate SynthesisBiocatalytic Synthesis
Starting Materials Isobutyl bromide, Diethyl oxalateDiethyl malonate, Isobutyl halideL-Leucine
Reaction Conditions Anhydrous, often cryogenicReflux, anhydrous for alkylationAqueous, mild temperature and pH
Number of Steps 3-442-3 (including biocatalyst prep)
Key Advantages Versatile, well-establishedInexpensive starting materialsHigh specificity, sustainable
Key Disadvantages Moisture sensitive, pyrophoric reagentsMulti-step, potential for byproductsBiocatalyst preparation required
Typical Yield Moderate to highModerateHigh conversion rates reported[5]

Purification and Analytical Characterization

Regardless of the synthesis pathway, the final product must be purified and characterized to ensure it meets the required quality standards for its intended application.

Purification Techniques:

  • Crystallization: This is a common method for purifying the final sodium salt. The choice of solvent is critical to achieve high purity and yield.

  • Chromatography: Techniques such as ion-exchange chromatography can be used to remove impurities.[7]

  • Extraction: Liquid-liquid extraction can be employed to separate the product from the reaction mixture, particularly in the workup of chemical syntheses.

Analytical Characterization:

A suite of analytical techniques should be employed to confirm the identity and purity of the synthesized sodium alpha-ketoisocaproate.

Table 2: Analytical Techniques for Characterization

TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final product and quantify any impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the chemical structure of the molecule.
Mass Spectrometry (MS) To determine the molecular weight and confirm the identity of the compound.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the molecule.
Elemental Analysis To confirm the elemental composition of the compound.

Conclusion and Future Outlook

The synthesis of sodium alpha-ketoisocaproate can be achieved through both robust chemical methods and promising biocatalytic routes. The choice of synthesis pathway will depend on factors such as the desired scale of production, cost considerations, and environmental impact. While chemical synthesis methods like the Grignard reaction and the malonate synthesis are well-established, they often involve harsh reaction conditions and the use of hazardous reagents.

Biocatalytic synthesis, particularly through whole-cell biotransformation, presents a more sustainable and environmentally friendly alternative. Future research in this area is likely to focus on the development of more efficient and robust biocatalysts through protein engineering and metabolic engineering of the host microorganisms. The optimization of downstream processing for the purification of the biocatalytically produced sodium alpha-ketoisocaproate will also be a key area of development. As the demand for this important molecule continues to grow, the evolution of its synthesis pathways will be critical in meeting the needs of the pharmaceutical and nutraceutical industries.

References

  • CN103382152A - Preparation method of alpha-keto ester - Google P
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  • Process for the manufacture of SNAC (salcaprozate sodium) - Justia Patents. (URL: [Link])

  • The mechanism of alpha-ketoisocaproate oxygenase. Formation of beta-hydroxyisovalerate ... - PubMed. (URL: [Link])

  • a-Ketoisocaproic Acid - Rupa Health. (URL: [Link])

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  • US20200281881A1 - Alpha Keto Acid Compositions for Treating Hypo-Albuminemia - Google P
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  • α-Hydroxyisocaproic Acid Decreases Protein Synthesis but Attenuates TNFα/IFNγ Co-Exposure-Induced Protein Degradation and Myotube Atrophy via Suppression of iNOS and IL-6 in Murine C2C12 Myotube - MDPI. (URL: [Link])

  • Leucine and α-Ketoisocaproic Acid, but Not Norleucine, Stimulate Skeletal Muscle Protein Synthesis in Neonatal Pigs - PMC - NIH. (URL: [Link])

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  • α-Ketoisocaproic acid - Wikipedia. (URL: [Link])

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An In-Depth Technical Guide to 4-Methyl-2-oxopentanoic Acid Sodium Salt: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unraveling a Key Metabolite

4-Methyl-2-oxopentanoic acid, also known by its common name α-ketoisocaproate (KIC), is more than just a simple organic molecule. As the keto acid analog of the essential amino acid L-leucine, it sits at a critical crossroads of cellular metabolism.[1] Its story is intrinsically linked to the history of inborn errors of metabolism, and its biological significance continues to unfold in modern research, from understanding neurological diseases to developing novel therapeutics for muscle wasting and metabolic disorders. This guide provides a comprehensive overview of the discovery, history, synthesis, biological roles, and diverse applications of its sodium salt form, tailored for the scientific community.

Discovery and Historical Context: A Link to Maple Syrup Urine Disease

The discovery of 4-methyl-2-oxopentanoic acid is deeply rooted in the investigation of a rare and devastating inherited metabolic disorder. In 1954, John H. Menkes and his colleagues described a "new syndrome" characterized by progressive familial infantile cerebral dysfunction.[1][2][3][4][5][6] A distinctive feature of this condition, as noted by a mother of affected infants, was a peculiar maple syrup-like odor in the urine.[2]

It was in 1959 that Joseph Dancis and his collaborators definitively linked this clinical presentation to the accumulation of branched-chain amino acids (BCAAs) – leucine, isoleucine, and valine – and their corresponding keto acids in the blood and urine.[2] This condition was subsequently named Maple Syrup Urine Disease (MSUD). Through their work, 4-methyl-2-oxopentanoic acid (from leucine), along with α-keto-β-methylvaleric acid (from isoleucine) and α-ketoisovaleric acid (from valine), were identified as the key metabolites accumulating due to a deficiency in the branched-chain α-keto acid dehydrogenase (BCKAD) complex.[1] This seminal research not only elucidated the biochemical basis of MSUD but also marked the formal discovery and characterization of 4-methyl-2-oxopentanoic acid as a significant biological molecule.

Chemical Properties and Synthesis

4-Methyl-2-oxopentanoic acid sodium salt is the sodium salt of a branched-chain α-keto acid.[7] Its chemical and physical properties are summarized in the table below.

PropertyValue
Chemical Formula C₆H₉NaO₃
Molecular Weight 152.12 g/mol
Appearance White to off-white solid
Solubility Soluble in water
Melting Point >280 °C (decomposes)
CAS Number 4502-00-5
General Synthesis of α-Keto Acids

The synthesis of α-keto acids can be achieved through various methods, including the oxidation of α-hydroxy acids, the hydrolysis of acyl cyanides, and the reaction of Grignard reagents with dialkyl oxalates.[8] Another common approach involves the oxidative deamination of the corresponding α-amino acid.

Experimental Protocol: Synthesis of 4-Methyl-2-oxopentanoic Acid

While a specific, detailed protocol for the synthesis of 4-methyl-2-oxopentanoic acid sodium salt from a readily available starting material is not extensively documented in readily accessible literature, a general and plausible approach involves the oxidation of the corresponding α-hydroxy acid, 2-hydroxy-4-methylpentanoic acid.

Principle: This synthesis relies on the selective oxidation of the secondary alcohol group of 2-hydroxy-4-methylpentanoic acid to a ketone, yielding the desired α-keto acid. A variety of oxidizing agents can be employed for this transformation.

Step-by-Step Methodology:

  • Starting Material: Begin with 2-hydroxy-4-methylpentanoic acid.

  • Oxidation: A suitable oxidizing agent, such as potassium permanganate (KMnO₄) under controlled pH and temperature, or a milder, more selective reagent like pyridinium chlorochromate (PCC) or a Swern oxidation, is used. The choice of oxidant is critical to avoid over-oxidation and cleavage of the carbon chain.

  • Reaction Conditions: The reaction is typically carried out in an appropriate solvent (e.g., acetone for KMnO₄, dichloromethane for PCC) and may require cooling to manage the reaction's exothermicity.

  • Work-up: After the reaction is complete, the mixture is worked up to remove the oxidant byproducts. This may involve filtration, extraction, and washing steps.

  • Purification: The crude 4-methyl-2-oxopentanoic acid is then purified, for example, by recrystallization or chromatography.

  • Salt Formation: To obtain the sodium salt, the purified acid is dissolved in a suitable solvent (e.g., ethanol) and treated with one equivalent of a sodium base, such as sodium hydroxide or sodium ethoxide. The sodium salt will then precipitate out of the solution and can be collected by filtration and dried.

Self-Validation: The identity and purity of the synthesized product should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point of the product should also be compared to the literature value.

Biochemical Role and Metabolic Significance

4-Methyl-2-oxopentanoic acid is a central intermediate in the catabolism of L-leucine.[1] This metabolic pathway is crucial for energy production and the synthesis of other biomolecules.

Leucine Catabolism Pathway

The breakdown of leucine is a multi-step process that occurs primarily in the mitochondria of muscle, adipose tissue, kidney, and brain.

Leucine_Catabolism Leucine L-Leucine KIC 4-Methyl-2-oxopentanoic acid (α-Ketoisocaproate) Leucine->KIC  Branched-Chain Amino  Acid Transaminase (BCAT) IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA  Branched-Chain α-Keto Acid  Dehydrogenase (BCKAD) Complex (Deficient in MSUD) AcetylCoA Acetyl-CoA IsovalerylCoA->AcetylCoA Acetoacetate Acetoacetate IsovalerylCoA->Acetoacetate TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle

Caption: Leucine catabolism pathway highlighting the role of 4-Methyl-2-oxopentanoic acid.

In the first step, L-leucine undergoes reversible transamination, catalyzed by branched-chain amino acid transaminase (BCAT), to form 4-methyl-2-oxopentanoic acid.[1] Subsequently, the branched-chain α-keto acid dehydrogenase (BCKAD) complex irreversibly decarboxylates 4-methyl-2-oxopentanoic acid to isovaleryl-CoA. This is the rate-limiting step in leucine catabolism and the site of the genetic defect in MSUD.[1] Isovaleryl-CoA is further metabolized to acetyl-CoA and acetoacetate, which can then enter the citric acid cycle for energy production or be used for the synthesis of fatty acids and cholesterol.

Role in Maple Syrup Urine Disease (MSUD)

In individuals with MSUD, the deficiency of the BCKAD complex leads to the accumulation of 4-methyl-2-oxopentanoic acid and other branched-chain keto acids in tissues and bodily fluids.[1] These accumulating keto acids are neurotoxic and are responsible for the severe neurological symptoms associated with the disease, including intellectual disability, seizures, and cerebral edema. The characteristic maple syrup odor is also attributed to the presence of these compounds.

Applications in Research and Drug Development

The unique biological activities of 4-methyl-2-oxopentanoic acid sodium salt have led to its use in various research and potential therapeutic applications.

Stimulation of Muscle Protein Synthesis

One of the most well-studied effects of 4-methyl-2-oxopentanoic acid is its ability to stimulate muscle protein synthesis.[9][10] As a metabolite of leucine, it is thought to play a role in the anabolic signaling pathways within muscle cells. This has led to its investigation as a potential therapeutic agent for conditions associated with muscle wasting, such as sarcopenia, cachexia, and immobilization.

Study TypeModelKey FindingsReference
In vivoNeonatal pigsInfusion of KIC stimulated skeletal muscle protein synthesis to a similar extent as leucine.[9]
In vitroL6 myotubesKIC treatment increased the phosphorylation of key proteins in the mTOR signaling pathway, a central regulator of protein synthesis.[10]
Diagnostic and Research Tool for MSUD

4-Methyl-2-oxopentanoic acid sodium salt serves as a crucial biomarker for the diagnosis and monitoring of MSUD.[11] Its quantification in blood and urine is a standard diagnostic procedure. Furthermore, isotopically labeled versions of 4-methyl-2-oxopentanoic acid sodium salt are used as tracers in research to study the pathophysiology of MSUD and to evaluate the efficacy of potential therapies.[12]

Industrial Applications

Beyond its biomedical significance, 4-methyl-2-oxopentanoic acid and its sodium salt have applications in the food and fragrance industries. It is used as a flavoring agent, contributing to cheesy, fruity, and sweet aroma profiles.[4][13][14]

Future Directions and Conclusion

The journey of 4-methyl-2-oxopentanoic acid sodium salt from a mysterious urinary substance in a rare disease to a molecule of interest in muscle metabolism and industrial applications highlights the interconnectedness of basic and applied scientific research. Future investigations are likely to focus on further elucidating the precise molecular mechanisms by which it stimulates muscle protein synthesis, with the goal of developing more targeted and effective therapies for muscle wasting conditions. Additionally, its role as a key metabolite in other metabolic states and its potential as a biomarker for other diseases warrant further exploration. For drug development professionals, understanding the synthesis, biological activity, and analytical methods for 4-methyl-2-oxopentanoic acid sodium salt is essential for harnessing its therapeutic potential.

References

  • Dancis, J., Levitz, M., Miller, S., & Westall, R. G. (1959). Maple syrup urine disease. British Medical Journal, 1(5114), 91–93.
  • Menkes, J. H., Hurst, P. L., & Craig, J. M. (1954). A new syndrome: progressive familial infantile cerebral dysfunction associated with an unusual urinary substance.
  • Escobar, J., Frank, J. W., Suryawan, A., Nguyen, H. V., Van Horn, C. G., Hutson, S. M., & Davis, T. A. (2010). Leucine and α-ketoisocaproic acid, but not norleucine, stimulate skeletal muscle protein synthesis in neonatal pigs. The Journal of Nutrition, 140(8), 1418–1424.
  • Nair, K. S., Schwartz, R. G., & Welle, S. (1992). Leucine as a regulator of whole body and skeletal muscle protein metabolism in humans. The American Journal of Physiology, 263(5 Pt 1), E928–E934.
  • PubChem. (n.d.). 4-Methyl-2-oxovaleric acid. National Center for Biotechnology Information. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-methyl-2-oxovaleric acid. Retrieved from [Link]

  • Rupa Health. (n.d.). a-Ketoisocaproic Acid. Retrieved from [Link]

  • Maple Syrup Urine Disease. (2014, April 3). In Experimental Breakthrough. WordPress.com. Retrieved from [Link]

  • Menkes, J. H. (1979). This week's citation classic: A new syndrome: progressive familial infantile cerebral dysfunction associated with an unusual urinary substance. Current Contents/Clinical Practice, 7(20), 16.
  • PubChem. (n.d.). Sodium 4-methyl-2-oxopentanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023, October 27). α-Ketoisocaproic acid. In Wikipedia. Retrieved from [Link]

  • The Good Scents Company. (n.d.). sodium 4-methyl-2-oxovalerate. Retrieved from [Link]

  • Cooper, A. J. L., Ginos, J. Z., & Meister, A. (1983). Synthesis and properties of the α-keto acids. Chemical Reviews, 83(5), 541–566.
  • Organic Syntheses. (n.d.). α-Ketoglutaric Acid. Retrieved from [Link]

  • Government of Canada. (2023, October 28). Chemical Substance - 4-Methyl-2-oxopentanoic acid, sodium salt. Retrieved from [Link]

  • Hutson, S. M., & Harper, A. E. (1981). Blood and tissue branched-chain amino and α-keto acid concentrations: effect of diet, starvation, and disease. The American Journal of Clinical Nutrition, 34(2), 173–183.
  • ThaiScience. (n.d.). Maple Syrup Urine Disease in Thai Infants. Retrieved from [Link]

  • Foodb. (n.d.). 4-Methyl-2-oxopentanoic acid. Retrieved from [Link]

  • Journal of Hospital Medicine. (2007). Vomiting—Again?. Journal of Hospital Medicine, 2(3), 190-192.
  • Li, H., Wang, S., & Li, Y. (2021). A classic case of maple syrup urine disease and a novel mutation in the BCKDHA gene. Journal of International Medical Research, 49(1), 300060520984857.

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An In-depth Technical Guide to the Function of Sodium 4-Methyl-2-Oxovalerate in Cellular Energy Production

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Beyond a Simple Metabolite

Sodium 4-methyl-2-oxovalerate, more commonly known in biochemical literature as α-ketoisocaproate (α-KIC), represents a critical nexus in cellular metabolism.[1][2] Derived from the essential branched-chain amino acid (BCAA) leucine, its metabolic fate is inextricably linked to the core processes of energy generation.[2] This guide moves beyond a superficial description, delving into the mechanistic underpinnings of α-KIC's role as a fuel source, its regulation, and the profound consequences of its dysmetabolism. We will explore the intricate enzymatic machinery that processes this keto acid and provide validated experimental frameworks for its investigation, offering researchers and drug development professionals a comprehensive resource grounded in established biochemical principles.

Section 1: The Origin Story - From Essential Amino Acid to High-Energy Precursor

The journey of α-KIC begins with the catabolism of leucine, an essential amino acid that cannot be synthesized de novo by mammals.[3] This initial, reversible step occurs predominantly in skeletal muscle and involves the transfer of leucine's amino group to α-ketoglutarate, a reaction catalyzed by the enzyme branched-chain amino acid aminotransferase (BCAT) .[2] This transamination yields α-KIC and glutamate, effectively converting an amino acid into a carbon skeleton that can be channeled into energy pathways.[2]

The subsequent step is the first committed and rate-limiting stage in leucine catabolism: the irreversible oxidative decarboxylation of α-KIC. This is orchestrated by the branched-chain α-keto acid dehydrogenase complex (BCKDHc) , a large, multi-enzyme complex located within the mitochondrial matrix.[3][4] The BCKDHc is a sophisticated piece of molecular machinery, composed of three catalytic components (E1, E2, and E3), which collectively convert α-KIC into isovaleryl-CoA , releasing a molecule of CO2 and reducing NAD+ to NADH in the process.[3][5] The activity of BCKDHc is tightly regulated, primarily through phosphorylation by BCKDH kinase (BCKDK), making this a critical control point in BCAA metabolism.[3]

G cluster_0 Mitochondrial Matrix Leucine L-Leucine aKIC α-Ketoisocaproate (Sodium 4-methyl-2-oxovalerate) Leucine->aKIC BCAT IsovalerylCoA Isovaleryl-CoA aKIC->IsovalerylCoA BCKDHc p1 p2 aKG α-Ketoglutarate Glu Glutamate aKG->Glu NAD NAD+ NADH_CO2 NADH + H+ + CO2 NAD->NADH_CO2

Figure 1: Initial catabolism of Leucine to Isovaleryl-CoA.

Section 2: Fueling the Citric Acid Cycle

The conversion of α-KIC to isovaleryl-CoA is only the beginning of its journey toward energy production. Isovaleryl-CoA undergoes a series of enzymatic reactions, ultimately yielding Acetyl-CoA , a universal substrate for the Citric Acid Cycle (also known as the Krebs Cycle).[1][2] Acetyl-CoA is the common entry point for the aerobic metabolism of carbohydrates, fatty acids, and amino acids, highlighting the central role of α-KIC in integrating nutrient catabolism.[6]

Within the mitochondrial matrix, Acetyl-CoA donates its two-carbon acetyl group to the four-carbon molecule oxaloacetate.[7][8] This condensation reaction, catalyzed by citrate synthase, forms the six-carbon molecule citrate and initiates a series of eight reactions that constitute the Krebs Cycle.[8][9] The cycle's primary energetic output is not direct ATP production (only one molecule of GTP, equivalent to ATP, is formed per cycle), but rather the generation of high-energy electron carriers: NADH and FADH2 .[7] For each molecule of Acetyl-CoA that enters the cycle, three molecules of NADH and one molecule of FADH2 are produced.

G cluster_1 Krebs Cycle (Citric Acid Cycle) aKIC α-Ketoisocaproate Pathway Multiple Enzymatic Steps aKIC->Pathway BCKDHc + others AcetylCoA Acetyl-CoA Pathway->AcetylCoA Citrate Citrate (6C) AcetylCoA->Citrate Citrate Synthase Oxaloacetate Oxaloacetate (4C) Oxaloacetate->Citrate Cycle Krebs Cycle Reactions Citrate->Cycle Cycle->Oxaloacetate Regeneration Energy 3 NADH 1 FADH2 1 GTP Cycle->Energy Generates

Figure 2: Entry of α-KIC-derived Acetyl-CoA into the Krebs Cycle.

These reducing equivalents, NADH and FADH2, are the critical link between the Krebs Cycle and the final, high-yield stage of energy production: oxidative phosphorylation.

Section 3: Driving Oxidative Phosphorylation and ATP Synthesis

Oxidative phosphorylation is the process where the vast majority of cellular ATP is generated. It occurs at the inner mitochondrial membrane and involves two tightly coupled components: the Electron Transport Chain (ETC) and ATP synthase.

  • Electron Transport Chain (ETC): NADH and FADH2, carrying high-energy electrons derived from the oxidation of α-KIC's carbon skeleton, donate these electrons to a series of protein complexes (Complex I-IV) embedded in the inner mitochondrial membrane. As electrons are passed down this chain, energy is released and used by Complexes I, III, and IV to pump protons (H+) from the mitochondrial matrix into the intermembrane space.[10] This action creates a powerful electrochemical gradient, often referred to as the proton-motive force.

  • ATP Synthase: The culmination of this process is driven by the enzyme ATP synthase (also known as Complex V).[11] This remarkable molecular motor allows protons to flow back down their concentration gradient into the matrix. The energy dissipated by this flow is harnessed by ATP synthase to catalyze the phosphorylation of ADP to ATP, the cell's primary energy currency.[12]

Therefore, by serving as a potent source of Acetyl-CoA, α-KIC directly fuels the Krebs Cycle, which in turn supplies the reducing equivalents necessary to power the ETC and generate the proton gradient that drives the synthesis of approximately 30 molecules of ATP per molecule of glucose fully oxidized.[13]

Section 4: Pathophysiological Insight - The Consequences of Impaired Metabolism

The critical importance of the α-KIC metabolic pathway is starkly illustrated by the genetic disorder Maple Syrup Urine Disease (MSUD) .[1] MSUD is caused by a deficiency in the BCKDHc enzyme complex, leading to the accumulation of BCAAs and their corresponding branched-chain keto acids, including α-KIC, in blood, urine, and tissues.[14][15]

This accumulation is highly toxic, particularly to the central nervous system.[16] Elevated concentrations of α-KIC are directly implicated in the severe neurological symptoms seen in MSUD patients. From a bioenergetic standpoint, the pathology is multifaceted:

  • Mitochondrial Dysfunction: Studies have shown that high levels of α-KIC can directly impair mitochondrial function. It has been observed to decrease the activity of ETC complexes, specifically Complex I (NADH dehydrogenase) and the Complex II-III segment.[14][16]

  • Increased Oxidative Stress: The accumulation of α-KIC is associated with an increased production of reactive oxygen species (ROS) within the mitochondria.[16] This oxidative stress can damage mitochondrial components, further crippling the cell's ability to produce ATP efficiently.

These findings underscore a crucial concept: while α-KIC is a vital fuel when properly metabolized, its accumulation due to enzymatic defects transforms it from a substrate for energy production into a potent mitochondrial toxin.

Section 5: A Practical Guide to Investigating α-KIC Function

To quantify the impact of α-KIC on cellular bioenergetics, rigorous experimental methodologies are required. Here, we outline a standard workflow using extracellular flux analysis, a cornerstone technique for metabolic research.

Experimental Protocol: Assessing the Impact of α-KIC on Cellular Respiration

This protocol utilizes an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration, in live cells in real-time.

Objective: To determine if α-KIC can serve as a substrate to fuel mitochondrial respiration.

Methodology:

  • Cell Culture: Plate adherent cells (e.g., C2C12 myoblasts, HepG2 hepatocytes) in a specialized cell culture microplate and grow to optimal confluency.

  • Assay Medium Preparation: Prepare a substrate-limited assay medium. Typically, this is a DMEM base lacking glucose, pyruvate, and glutamine. This forces the cells to rely on exogenously supplied substrates.

  • Substrate Injection: Load the instrument's drug ports with the compounds for sequential injection:

    • Port A: Sodium 4-methyl-2-oxovalerate (α-KIC) or vehicle control.

    • Port B: Oligomycin (an ATP synthase inhibitor, to measure ATP-linked respiration).[11]

    • Port C: FCCP (a protonophore that uncouples the ETC to reveal maximal respiration).

    • Port D: Rotenone & Antimycin A (Complex I and III inhibitors, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption).

  • Assay Execution: The instrument will measure the basal OCR, then sequentially inject the compounds, measuring the OCR after each injection to determine key respiratory parameters.

Sources

Methodological & Application

Application Notes & Protocols: Sodium α-Ketoisocaproate in Metabolic Research

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Pivotal Role of α-Ketoisocaproate in Metabolism

Sodium α-ketoisocaproate (KIC), the keto acid analogue of the essential branched-chain amino acid (BCAA) leucine, stands at a critical crossroads of metabolic regulation. As the initial product of leucine transamination, KIC is not merely a metabolic intermediate but an active signaling molecule with profound implications for protein synthesis, insulin sensitivity, and mitochondrial bioenergetics.[1][2] Its unique chemical nature, lacking the α-amino group of leucine, allows it to serve as a nitrogen-free precursor, a characteristic harnessed in clinical nutrition for conditions like chronic kidney disease (CKD).[3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the multifaceted applications of KIC in metabolic research. We will delve into the mechanistic underpinnings of its action and provide detailed, field-proven protocols for its investigation in both in vitro and in vivo models.

Section 1: KIC in the Nexus of Amino Acid Metabolism and Protein Synthesis

1.1. Mechanistic Overview: The Leucine-KIC Transamination Axis

The reversible transamination of leucine to KIC is a fundamental process in BCAA catabolism, catalyzed by the branched-chain amino acid aminotransferase (BCAT) enzyme.[2] This reaction is central to inter-organ nitrogen trafficking, allowing for the synthesis of other amino acids like alanine and glutamate in muscle tissue.[2] KIC is then primarily catabolized by the mitochondrial branched-chain α-ketoacid dehydrogenase (BCKD) complex, which commits it to oxidative pathways.[5][6] Dysregulation of this enzymatic step is the hallmark of Maple Syrup Urine Disease (MSUD), leading to the toxic accumulation of KIC and other branched-chain ketoacids.[7][8]

Beyond its catabolic fate, KIC and its parent amino acid, leucine, are potent activators of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway, a master regulator of protein synthesis.[6][9] This activation is crucial for muscle protein synthesis and regeneration.[1][2]

Diagram: The Leucine-KIC Metabolic Pathway

Leucine_KIC_Metabolism cluster_Mitochondrion Mitochondrion Leucine L-Leucine KIC α-Ketoisocaproate (KIC) Leucine->KIC BCAT mTORC1 mTORC1 Activation Leucine->mTORC1 KIC->Leucine BCAT IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA BCKD Complex ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis

Caption: Metabolic fate of L-Leucine and α-Ketoisocaproate (KIC).

Section 2: Application in Chronic Kidney Disease (CKD) Research

2.1. Scientific Rationale: Nitrogen-Sparing Effects

In CKD, the accumulation of nitrogenous waste products is a primary driver of uremic toxicity. Very-low protein diets (VLPDs) are employed to mitigate this, but they risk inducing protein-energy wasting.[10] Supplementation with ketoacid analogues, including KIC, provides the carbon skeletons of essential amino acids without the nitrogen load.[3][4] The body can then utilize endogenous nitrogen sources to transaminate these ketoacids back into their respective amino acids, thereby supporting protein synthesis while reducing the net nitrogen intake.[11] This strategy has been shown to slow the progression of CKD and delay the need for dialysis.[12][13][14]

2.2. Experimental Protocol: Assessing Nitrogen Balance in a Rodent Model of CKD

This protocol outlines a method to evaluate the efficacy of KIC supplementation on nitrogen balance in a rat model of CKD.

Objective: To determine if KIC supplementation improves nitrogen balance in uremic rats fed a very-low protein diet.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • 5/6 nephrectomy model of CKD

  • Metabolic cages for separate collection of urine and feces

  • Control diet (20% protein)

  • Very-low protein diet (VLPD, 4% protein)

  • VLPD supplemented with Sodium α-ketoisocaproate

  • Kjeldahl apparatus for nitrogen analysis

Procedure:

  • Induction of CKD: Induce CKD via a two-step 5/6 nephrectomy procedure. Allow for a 2-week recovery period.

  • Acclimatization: Acclimatize rats to individual metabolic cages for 3 days.

  • Dietary Intervention: Randomly assign rats to three groups:

    • Sham-operated + Control Diet

    • CKD + VLPD

    • CKD + VLPD + KIC

  • Sample Collection: Over a 7-day period, record daily food intake and collect 24-hour urine and feces for each rat.

  • Nitrogen Analysis: Determine the nitrogen content of the diet, urine, and feces using the Kjeldahl method.

  • Calculation of Nitrogen Balance:

    • Nitrogen Intake ( g/day ) = Food Intake ( g/day ) × Nitrogen content of diet (%)

    • Nitrogen Output ( g/day ) = (Urine Volume (mL/day) × Urine Nitrogen (g/mL)) + (Feces Weight ( g/day ) × Fecal Nitrogen (g/g))

    • Nitrogen Balance ( g/day ) = Nitrogen Intake - Nitrogen Output

Data Presentation:

GroupNitrogen Intake ( g/day )Urinary Nitrogen ( g/day )Fecal Nitrogen ( g/day )Nitrogen Balance ( g/day )
Sham + ControlDataDataDataData
CKD + VLPDDataDataDataData
CKD + VLPD + KICDataDataDataData

Expected Outcome: The CKD + VLPD + KIC group is expected to show a significantly improved nitrogen balance compared to the CKD + VLPD group, demonstrating the nitrogen-sparing effect of KIC.

Section 3: KIC and its Dichotomous Role in Insulin Signaling

3.1. Mechanistic Insights: A Complex Relationship

The impact of BCAAs and their ketoacids on insulin sensitivity is a subject of intense research. While leucine and KIC can stimulate mTORC1, which is beneficial for protein synthesis, chronic activation of the mTORC1/S6K1 pathway can lead to inhibitory phosphorylation of Insulin Receptor Substrate-1 (IRS-1), thereby impairing downstream insulin signaling and glucose uptake.[6][9][15] However, studies have shown divergent effects, with some indicating that KIC's impact on insulin-stimulated glucose transport is dependent on its transamination back to leucine.[9][16] This complexity highlights the need for carefully designed experiments to dissect the direct effects of KIC.

Diagram: KIC's Influence on Insulin Signaling

KIC_Insulin_Signaling Potential Impact of KIC on Insulin Signaling KIC α-Ketoisocaproate (KIC) Leucine Leucine KIC->Leucine BCAT2 mTORC1 mTORC1 Leucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Activates IRS1 IRS-1 S6K1->IRS1 Inhibitory Phosphorylation (Ser) InsulinSignaling Insulin Signaling Cascade IRS1->InsulinSignaling Mediates GlucoseUptake Glucose Uptake InsulinSignaling->GlucoseUptake

Caption: KIC's potential to modulate insulin signaling via mTORC1.

3.2. Experimental Protocol: Investigating KIC's Effect on Glucose Uptake in L6 Myotubes

Objective: To determine the direct effect of Sodium α-ketoisocaproate on insulin-stimulated glucose uptake in a skeletal muscle cell line.

Materials:

  • L6 myotubes

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Sodium α-ketoisocaproate (KIC)

  • Insulin

  • 2-deoxy-D-[³H]glucose

  • Cytochalasin B

  • Scintillation counter

Procedure:

  • Cell Culture: Culture L6 myoblasts in DMEM with 10% FBS. Differentiate into myotubes by switching to DMEM with 2% FBS for 4-6 days.[17]

  • Serum Starvation: Before the experiment, starve the myotubes in serum-free DMEM for 3 hours.

  • Treatment: Pre-incubate cells with or without KIC (e.g., 1 mM) for a specified time (e.g., 60 minutes).

  • Insulin Stimulation: Add insulin (100 nM) to designated wells for 20 minutes.

  • Glucose Uptake Assay:

    • Wash cells with Krebs-Ringer-HEPES (KRH) buffer.

    • Add KRH buffer containing 2-deoxy-D-[³H]glucose (0.5 µCi/mL) and unlabeled 2-deoxy-D-glucose (10 µM).

    • For non-specific uptake, add Cytochalasin B (10 µM) to a set of wells.

    • Incubate for 10 minutes at 37°C.

  • Lysis and Measurement:

    • Wash cells with ice-cold PBS.

    • Lyse cells with 0.1 M NaOH.

    • Measure radioactivity using a scintillation counter.

    • Determine protein concentration for normalization.[18]

Data Analysis:

  • Calculate specific glucose uptake by subtracting non-specific uptake from total uptake.

  • Normalize glucose uptake to protein concentration.

  • Compare insulin-stimulated glucose uptake in the presence and absence of KIC.

Expected Outcome: Based on some studies, KIC may suppress insulin-stimulated glucose transport in an mTORC1-dependent manner.[9][16] This would be observed as a decrease in [³H]-glucose uptake in the KIC + Insulin group compared to the Insulin-only group.

Section 4: KIC in Neurometabolic Disorders and Mitochondrial Function

4.1. Scientific Rationale: The Neurotoxic Face of KIC

In MSUD, deficient BCKD activity leads to the accumulation of KIC in tissues and fluids, with the brain being particularly vulnerable.[7][19] High concentrations of KIC are associated with neurological symptoms.[7] Research suggests that KIC impairs mitochondrial function by inhibiting respiratory chain enzymes and increasing the production of reactive oxygen species (RS), leading to oxidative stress and neuronal damage.[7][20]

4.2. Experimental Protocol: Assessing KIC-Induced Mitochondrial Dysfunction in HT-22 Cells

Objective: To evaluate the effect of KIC on mitochondrial respiratory chain activity and reactive species production in a neuronal cell line.

Materials:

  • HT-22 hippocampal neuronal cells

  • Sodium α-ketoisocaproate (KIC)

  • Mitochondrial respiratory chain complex activity assay kits (Complex I-IV)

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for RS measurement

  • Mitochondrial isolation kit

  • Spectrophotometer and fluorescence plate reader

Procedure:

  • Cell Treatment: Culture HT-22 cells and treat with varying concentrations of KIC (e.g., 1-10 mM) for different time points (e.g., 6, 12, 24 hours).[7]

  • Mitochondrial Isolation: Isolate mitochondria from treated and control cells using a commercial kit according to the manufacturer's instructions.

  • Respiratory Chain Complex Activity:

    • Measure the activity of Complexes I, II, III, and IV in the isolated mitochondria using specific activity assay kits.[7]

    • Follow the kit protocols, which typically involve measuring the change in absorbance of a specific substrate over time.

  • Reactive Species (RS) Production:

    • Treat a separate set of cells with KIC as described above.

    • Load the cells with DCFH-DA (10 µM) for 30 minutes.

    • Wash the cells and measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm). An increase in fluorescence indicates higher RS production.[7]

Data Presentation:

Table 1: Effect of KIC on Mitochondrial Complex Activity (nmol/min/mg protein)

TreatmentComplex IComplex IIComplex IIIComplex IV
ControlDataDataDataData
KIC (1 mM)DataDataDataData
KIC (5 mM)DataDataDataData
KIC (10 mM)DataDataDataData

Table 2: Effect of KIC on Reactive Species Production (Fold Change vs. Control)

Treatment6 hours12 hours24 hours
KIC (1 mM)DataDataData
KIC (5 mM)DataDataData
KIC (10 mM)DataDataData

Expected Outcome: KIC treatment is expected to cause a dose- and time-dependent decrease in the activity of mitochondrial respiratory chain complexes and a corresponding increase in RS production, consistent with its proposed neurotoxic mechanism.[7]

Section 5: Analytical Methodologies

5.1. Protocol: Quantification of KIC in Plasma using HPLC

Accurate measurement of KIC in biological fluids is crucial for metabolic studies. High-performance liquid chromatography (HPLC) is a robust method for this purpose.[21][22]

Objective: To measure the concentration of KIC in plasma samples.

Procedure:

  • Sample Preparation:

    • Deproteinize plasma samples by adding methanol (MeOH) and centrifuging.[21] Perchloric acid is not recommended due to potential losses of keto acids.

    • Remove amino acids using a suitable ion-exchange resin.

  • Derivatization (Optional but Recommended for Fluorescence Detection):

    • Derivatize the α-keto acids with a fluorescent tag like 1,2-diamino-4,5-methylenedioxybenzene (DMB) to enhance sensitivity.[23]

  • HPLC Analysis:

    • Inject the prepared sample onto a C18 reverse-phase HPLC column.

    • Use an appropriate mobile phase (e.g., acetonitrile/water gradient).

    • Detect the KIC peak using UV or fluorescence detection, depending on the preparation method.

  • Quantification:

    • Generate a standard curve using known concentrations of Sodium α-ketoisocaproate.

    • Calculate the KIC concentration in the plasma samples by comparing their peak areas to the standard curve.

Conclusion

Sodium α-ketoisocaproate is a versatile tool in metabolic research, offering insights into fundamental processes of amino acid metabolism, protein synthesis, insulin signaling, and mitochondrial health. Its application as a therapeutic agent in CKD and its role as a pathogenic metabolite in MSUD underscore its clinical relevance. The protocols detailed in these notes provide a solid foundation for researchers to explore the multifaceted nature of this key metabolic intermediate.

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Application Notes and Protocols for Utilizing Sodium 4-methyl-2-oxovalerate in Biochemical Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Metabolic Significance of Sodium 4-methyl-2-oxovalerate

Sodium 4-methyl-2-oxovalerate, a chemical compound with the formula C6H9NaO3, is more commonly recognized in the scientific community by its synonym, α-ketoisocaproate (KIC).[1][2] This alpha-keto acid is a critical intermediate in the metabolic pathway of the branched-chain amino acid (BCAA), leucine.[3][4] As a direct downstream metabolite of leucine transamination, KIC occupies a pivotal node in cellular metabolism, influencing a spectrum of physiological processes ranging from protein synthesis and degradation to insulin signaling and mitochondrial bioenergetics.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of sodium 4-methyl-2-oxovalerate as a precursor in a variety of biochemical studies. The protocols detailed herein are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices, ensuring scientific rigor and reproducibility.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of sodium 4-methyl-2-oxovalerate is paramount for its proper handling, storage, and application in experimental settings.

PropertyValueSource
Molecular Formula C6H9NaO3[1]
Molecular Weight 152.12 g/mol [1]
Appearance White to off-white crystalline powder[5]
Solubility Freely soluble in water; soluble in ethanol.[1][5]
Stability Hygroscopic; should be stored under an inert atmosphere.[5]
Storage 2-8°C, protected from light and moisture.[5]

Core Applications in Biochemical Research

The unique position of KIC in metabolism makes it an invaluable tool for investigating several key areas of cellular physiology. This guide will focus on three principal applications:

  • Elucidating mTOR Signaling Pathways: As a downstream metabolite of leucine, a potent activator of the mTORC1 pathway, KIC provides a means to dissect the specific roles of leucine metabolism in regulating cell growth, proliferation, and autophagy.

  • Metabolic Flux Analysis via Stable Isotope Labeling: The use of isotopically labeled KIC (e.g., ¹³C-labeled) allows for the precise tracing of the metabolic fate of the leucine carbon skeleton, providing quantitative insights into the dynamics of metabolic pathways.

  • Investigating Mitochondrial Function and Bioenergetics: KIC serves as a substrate for mitochondrial respiration, and its metabolism is intricately linked to the function of the electron transport chain.

Application 1: Interrogating the mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth and metabolism.[6] The mTORC1 complex is particularly sensitive to amino acid availability, with leucine being a primary activator. By using KIC, researchers can investigate whether the effects of leucine on mTORC1 are direct or mediated through its metabolic conversion.

Principle:

This protocol describes the treatment of a cell culture model with sodium 4-methyl-2-oxovalerate to stimulate the mTORC1 pathway. The activation of the pathway is subsequently assessed by quantifying the phosphorylation status of key downstream targets, such as p70 S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), using Western blotting.

Experimental Workflow for mTOR Signaling Analysis

mTOR_Workflow A Cell Culture (e.g., C2C12 myotubes) B Serum Starvation (to baseline mTOR activity) A->B C Treatment with Sodium 4-methyl-2-oxovalerate B->C D Cell Lysis C->D E Protein Quantification (e.g., BCA assay) D->E F SDS-PAGE E->F G Western Blot Transfer F->G H Immunoblotting with phospho-specific antibodies (p-mTOR, p-S6K, p-4E-BP1) G->H I Signal Detection and Data Analysis H->I

Caption: Workflow for analyzing mTOR pathway activation by Sodium 4-methyl-2-oxovalerate.

Detailed Protocol: mTOR Pathway Activation in C2C12 Myotubes

Materials:

  • Sodium 4-methyl-2-oxovalerate (powder)

  • C2C12 myoblasts

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Horse Serum

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-p70 S6K (Thr389), anti-p70 S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Differentiation:

    • Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • To induce differentiation into myotubes, switch the growth medium to DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin when cells reach 80-90% confluency. Allow differentiation for 4-6 days.

  • Serum Starvation and Treatment:

    • Prior to treatment, starve the differentiated C2C12 myotubes in serum-free DMEM for 4-6 hours to reduce basal mTOR activity.

    • Prepare a stock solution of sodium 4-methyl-2-oxovalerate (e.g., 100 mM in sterile water or DMEM). Filter-sterilize the stock solution.

    • Treat the starved myotubes with varying concentrations of sodium 4-methyl-2-oxovalerate (e.g., 1 mM, 5 mM, 10 mM) for a specified time (e.g., 30-60 minutes).[2] Include a vehicle-treated control group. A positive control of leucine (e.g., 5 mM) can also be included.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.

  • Western Blotting:

    • Normalize protein concentrations for all samples. Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated and total mTOR pathway proteins overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the phosphorylated protein to the corresponding total protein.

    • Compare the phosphorylation levels in the treated groups to the vehicle control.

Application 2: Metabolic Flux Analysis with ¹³C-Labeled Sodium 4-methyl-2-oxovalerate

Metabolic flux analysis (MFA) is a powerful technique to quantify the rates of metabolic reactions within a cell.[1] By using stable isotope-labeled substrates, such as ¹³C-labeled sodium 4-methyl-2-oxovalerate, researchers can trace the path of carbon atoms through metabolic networks.

Principle:

This protocol outlines the use of [U-¹³C₆]-Sodium 4-methyl-2-oxovalerate as a tracer to study leucine metabolism and its contribution to other metabolic pathways. Cells are cultured in a medium containing the labeled precursor. After a period of incubation, intracellular metabolites are extracted and their mass isotopomer distributions are analyzed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. The resulting labeling patterns are used to calculate metabolic fluxes.

Experimental Workflow for ¹³C Metabolic Flux Analysis

MFA_Workflow A Cell Culture in ¹³C-labeling medium B Incubation to reach isotopic steady state A->B C Quenching of Metabolism B->C D Extraction of Intracellular Metabolites C->D E Analysis of Mass Isotopomer Distributions (GC-MS or LC-MS/MS) D->E F Metabolic Flux Calculation using computational modeling E->F

Caption: Workflow for ¹³C Metabolic Flux Analysis using labeled Sodium 4-methyl-2-oxovalerate.

Detailed Protocol: ¹³C-MFA in a Selected Cell Line

Materials:

  • [U-¹³C₆]-Sodium 4-methyl-2-oxovalerate

  • Cell line of interest (e.g., HepG2, C2C12)

  • Customized cell culture medium lacking leucine and supplemented with the labeled precursor

  • Quenching solution (e.g., ice-cold saline or methanol)

  • Extraction solvent (e.g., 80% methanol)

  • GC-MS or LC-MS/MS system

Procedure:

  • Preparation of Labeling Medium:

    • Prepare a custom cell culture medium that lacks natural leucine.

    • Dissolve [U-¹³C₆]-Sodium 4-methyl-2-oxovalerate in the medium to a final concentration that supports cell growth (e.g., 0.8 mM, equivalent to the typical leucine concentration in DMEM).

    • Filter-sterilize the labeling medium.

  • Cell Culture and Labeling:

    • Seed the cells in standard growth medium and allow them to reach the desired confluency or cell density.

    • To start the labeling experiment, aspirate the standard medium and wash the cells once with PBS.

    • Add the pre-warmed ¹³C-labeling medium to the cells.

    • Incubate the cells for a sufficient time to achieve isotopic steady state. This time will vary depending on the cell line and the metabolic pathways of interest and may need to be determined empirically (typically 24-48 hours).

  • Metabolite Quenching and Extraction:

    • To rapidly halt metabolic activity, aspirate the labeling medium and immediately wash the cells with an ice-cold quenching solution.

    • Add a pre-chilled extraction solvent to the cells.

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

    • Incubate at -20°C for at least 30 minutes to facilitate protein precipitation and metabolite extraction.

    • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant containing the intracellular metabolites.

  • Sample Analysis:

    • Dry the metabolite extract, for example, using a vacuum concentrator.

    • Derivatize the samples if necessary for GC-MS analysis.

    • Analyze the mass isotopomer distributions of key metabolites (e.g., amino acids from protein hydrolysates, TCA cycle intermediates) using GC-MS or LC-MS/MS.

  • Flux Calculation:

    • Use specialized software (e.g., INCA, Metran) to perform the metabolic flux analysis. This involves providing the software with the metabolic network model of the cell, the labeling pattern of the precursor, and the measured mass isotopomer distributions of the metabolites.

    • The software will then calculate the best-fit flux distribution that explains the experimental data.

Application 3: Assessment of Mitochondrial Respiration

As a key intermediate in BCAA catabolism, KIC is ultimately metabolized within the mitochondria to generate ATP. Therefore, it can be used as a substrate to probe mitochondrial function, particularly the activity of the electron transport chain complexes.

Principle:

This protocol describes the use of sodium 4-methyl-2-oxovalerate as a substrate to measure mitochondrial oxygen consumption rate (OCR) in isolated mitochondria or permeabilized cells using high-resolution respirometry (e.g., Oroboros Oxygraph-2k or Agilent Seahorse XF Analyzer).

Experimental Workflow for Mitochondrial Respiration Assay

Respiration_Workflow A Isolation of Mitochondria or Cell Permeabilization B Addition of Substrates (including Sodium 4-methyl-2-oxovalerate) A->B C Measurement of Basal Oxygen Consumption Rate (OCR) B->C D Sequential Addition of Mitochondrial Inhibitors (e.g., Oligomycin, FCCP, Rotenone/Antimycin A) C->D E Measurement of Key Mitochondrial Parameters D->E F Data Analysis E->F

Caption: Workflow for assessing mitochondrial respiration using Sodium 4-methyl-2-oxovalerate.

Detailed Protocol: High-Resolution Respirometry with KIC

Materials:

  • Sodium 4-methyl-2-oxovalerate

  • Isolated mitochondria or cultured cells

  • Mitochondrial respiration buffer (e.g., MiR05)

  • Substrates and inhibitors: Malate, ADP, Oligomycin, FCCP, Rotenone, Antimycin A

  • High-resolution respirometer

Procedure:

  • Preparation of Mitochondria or Permeabilized Cells:

    • Isolated Mitochondria: Isolate mitochondria from cells or tissues using a standard differential centrifugation protocol. Determine the protein concentration of the mitochondrial suspension.

    • Permeabilized Cells: Seed cells in a Seahorse XF plate. Just before the assay, permeabilize the cell membrane using a suitable agent (e.g., saponin or Agilent's XF Plasma Membrane Permeabilizer) to allow direct access of substrates to the mitochondria.

  • Respirometry Assay:

    • Calibrate the respirometer according to the manufacturer's instructions.

    • Add the mitochondrial respiration buffer to the chambers or wells.

    • Add the isolated mitochondria or permeabilized cells to the chambers.

    • Allow for equilibration and measurement of the basal OCR.

    • Sequentially inject the following substrates and inhibitors, allowing for the measurement of OCR after each injection:

      • Sodium 4-methyl-2-oxovalerate and Malate: To measure respiration supported by KIC metabolism through Complex I. A typical starting concentration for KIC is 5-10 mM.

      • ADP: To stimulate ATP synthesis (State 3 respiration).

      • Oligomycin: To inhibit ATP synthase and measure proton leak (State 4o respiration).

      • FCCP (a protonophore): To uncouple respiration from ATP synthesis and measure the maximal electron transport chain capacity.

      • Rotenone and Antimycin A: To inhibit Complex I and Complex III, respectively, and measure non-mitochondrial oxygen consumption.

  • Data Analysis:

    • The respirometry software will calculate various parameters of mitochondrial function, including:

      • Basal respiration

      • ATP-linked respiration

      • Maximal respiration

      • Proton leak

      • Spare respiratory capacity

    • Normalize the OCR data to the amount of protein or the number of cells.

    • Compare the respiratory parameters in the presence of KIC to those with other substrates or under different experimental conditions.

Conclusion

Sodium 4-methyl-2-oxovalerate is a versatile and powerful tool for the biochemical researcher. Its central role in leucine metabolism provides a unique entry point for investigating fundamental cellular processes. The protocols outlined in these application notes offer a robust framework for utilizing this compound to gain deeper insights into mTOR signaling, metabolic fluxes, and mitochondrial bioenergetics. As with any experimental system, optimization of concentrations and incubation times for specific cell types and research questions is encouraged to achieve the most reliable and informative results.

References

  • PubChem. (n.d.). Sodium 4-methyl-2-oxovalerate. National Center for Biotechnology Information. Retrieved from [Link]

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  • A professional chemical products platform. (n.d.). Sodium 4-Methyl-2-Oxovalerate Hydrate: Key Specifications and Applications. Retrieved from [Link]

  • The Good Scents Company. (n.d.). sodium 4-methyl-2-oxovalerate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-Methyl-2-oxovaleric Acid-13C3 Sodium Salt. Retrieved from [Link]

  • Wikipedia. (2023, December 1). α-Ketoisocaproic acid. Retrieved from [Link]

  • Rupa Health. (n.d.). a-Ketoisocaproic Acid. Retrieved from [Link]

  • Yoon, M. S. (2016). Evaluating the mTOR Pathway in Physiological and Pharmacological Settings. Journal of visualized experiments : JoVE, (110), 53788. [Link]

  • Agilent. (n.d.). Measuring mitochondrial respiration in intact skeletal muscle fibers. Retrieved from [Link]

  • Bio-Rad. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

  • eCampusOntario. (2019). 1.2 Western Blot and the mTOR Pathway. In Selected Topics in Health and Disease. Retrieved from [Link]

  • Kim, J., & DeBerardinis, R. J. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & molecular medicine, 50(4), 1–11. [Link]

  • Lee, H. J., & Lee, J. O. (2025). Alpha-Ketoisocaproate Attenuates Muscle Atrophy in Cancer Cachexia Models. Journal of cachexia, sarcopenia and muscle. [Link]

  • Wikipedia. (2024, January 10). PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • Agilent. (n.d.). Seahorse XF Cell Mito Stress Test. Retrieved from [Link]

  • Millipore Sigma. (n.d.). Powdered Media Preparation Instructions. Retrieved from [Link]

  • 13CFLUX.NET. (n.d.). Metabolic Flux Analysis with 13C-Labeling Experiments. Retrieved from [Link]

  • ResearchGate. (n.d.). Media alpha-keto acid concentrations in C2C12 myotubes with or without.... Retrieved from [Link]

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1H and 13C NMR spectroscopy of Sodium 4-methyl-2-oxovalerate.

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Structural Elucidation of Sodium 4-Methyl-2-Oxovalerate using ¹H and ¹³C NMR Spectroscopy

Abstract

Sodium 4-methyl-2-oxovalerate, the sodium salt of α-ketoisocaproic acid, is a key intermediate in the metabolic pathway of the branched-chain amino acid, leucine.[1] Its accurate structural characterization is fundamental for applications in metabolic research, drug development, and clinical diagnostics. This guide provides a comprehensive, field-proven protocol for the acquisition and interpretation of one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Sodium 4-methyl-2-oxovalerate. We detail optimized methodologies for sample preparation, data acquisition, and spectral analysis, establishing a self-validating system for unambiguous compound identification.

Introduction: The Rationale for NMR Analysis

Nuclear Magnetic Resonance spectroscopy is an unparalleled technique for the non-destructive, definitive structural elucidation of organic molecules in solution. For a molecule like Sodium 4-methyl-2-oxovalerate, NMR provides a detailed atomic-level fingerprint.

  • ¹H NMR Spectroscopy reveals the number of distinct proton environments, their relative abundance (integration), their electronic environment (chemical shift), and the connectivity between neighboring protons (spin-spin coupling).

  • ¹³C NMR Spectroscopy complements this by mapping the carbon skeleton of the molecule, identifying the number of unique carbon atoms and providing critical information about their functional groups, such as the distinct carbonyls in the keto and carboxylate moieties.

This application note is designed for researchers and scientists, offering a causal explanation for experimental choices to ensure the generation of high-quality, reproducible NMR data.

Molecular Structure and Properties

A thorough understanding of the molecular structure is a prerequisite for accurate spectral assignment.

  • IUPAC Name: Sodium 4-methyl-2-oxopentanoate[2]

  • Synonyms: Sodium α-ketoisocaproate, Ketoleucine sodium salt[3]

  • Molecular Formula: C₆H₉NaO₃[2]

  • Molecular Weight: 152.12 g/mol [2]

  • Solubility: Freely soluble in water, with low solubility in organic solvents like ethanol.[2][4]

For clarity in spectral assignments, the atoms in Sodium 4-methyl-2-oxovalerate are numbered as follows:

Caption: Structure of Sodium 4-methyl-2-oxovalerate with atom numbering.

Experimental Protocols & Methodologies

The quality of NMR spectra is directly dependent on meticulous sample preparation and correctly optimized acquisition parameters. The following protocols are designed to be a self-validating system, minimizing artifacts and ensuring data integrity.

Workflow Overview

The process from sample to final analysis follows a logical sequence designed to ensure reproducibility and accuracy.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Sample (5-10 mg for ¹H, 20-30 mg for ¹³C) dissolve 2. Dissolve in D₂O (0.6 mL in vial) weigh->dissolve standard 3. Add Internal Standard (e.g., TSP) dissolve->standard transfer 4. Filter into NMR Tube standard->transfer lock 5. Lock & Shim transfer->lock acquire_h1 6. Acquire ¹H Spectrum lock->acquire_h1 acquire_c13 7. Acquire ¹³C Spectrum acquire_h1->acquire_c13 process 8. Fourier Transform & Phase Correction acquire_c13->process reference 9. Calibrate Chemical Shift process->reference integrate 10. Integrate & Assign Signals reference->integrate

Caption: Experimental workflow for NMR analysis.

Protocol: Sample Preparation

Rationale: The choice of solvent is critical. As a salt, the analyte is highly polar and requires a polar solvent. Deuterium oxide (D₂O) is the ideal choice as it solubilizes the compound without generating an overwhelming solvent signal in the ¹H NMR spectrum.[5] A high degree of sample homogeneity is paramount to achieving sharp, well-resolved NMR signals; any particulate matter will disrupt the magnetic field homogeneity.[6]

Materials:

  • Sodium 4-methyl-2-oxovalerate (purity ≥98%)[3]

  • Deuterium oxide (D₂O, 99.9% D)

  • Internal Standard: Sodium 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS).

  • 5 mm NMR tubes of good quality

  • Glass Pasteur pipette and glass wool

Step-by-Step Methodology:

  • Weighing: In a clean, small glass vial, weigh approximately 5-10 mg of Sodium 4-methyl-2-oxovalerate for ¹H NMR, or 20-30 mg for ¹³C NMR. The higher concentration for ¹³C NMR is necessary to overcome the low natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Dissolution: Add 0.6 mL of D₂O to the vial. Add a small, precisely known quantity of the internal standard (e.g., TSP). Vortex the vial until the solid is completely dissolved. The solution should be clear and free of visible particles.[7]

  • Filtration and Transfer: Tightly pack a small plug of glass wool into the constriction of a Pasteur pipette. Using the pipette, filter the sample solution directly into the NMR tube. This step is critical to remove any micro-particulates that can degrade spectral quality.

  • Final Check: Ensure the final sample height in the NMR tube is adequate for the spectrometer's receiver coils (typically ~4-5 cm). Cap the tube securely.

Protocol: NMR Instrument Parameters

Rationale: The parameters below are a robust starting point for a mid-field spectrometer (e.g., 400-500 MHz). The relaxation delay (d1) combined with the acquisition time (aq) should be sufficient to allow for near-complete T₁ relaxation of all nuclei, ensuring accurate signal integration, particularly in quantitative studies.[8] For ¹³C NMR, proton decoupling is employed to collapse ¹³C-¹H coupling, which simplifies the spectrum to single lines for each unique carbon and provides a significant signal enhancement via the Nuclear Overhauser Effect (NOE).

¹H NMR Acquisition Parameters (Typical for 500 MHz):

Parameter Value Rationale
Pulse Program zg30 Standard 30° pulse experiment for quantitative analysis.
Spectral Width 12-16 ppm Covers the full range of expected proton chemical shifts.
Acquisition Time ~3-4 s Ensures good digital resolution.
Relaxation Delay (d1) 5 s Allows for adequate relaxation of protons for accurate integration.
Number of Scans 8-16 Sufficient for good signal-to-noise on a sample of this concentration.

| Temperature | 298 K | Standard ambient temperature for reproducibility. |

¹³C{¹H} NMR Acquisition Parameters (Typical for 125 MHz):

Parameter Value Rationale
Pulse Program zgpg30 Standard proton-decoupled experiment with a 30° pulse.
Spectral Width 220-240 ppm Encompasses the full range, including the downfield carbonyl carbons.
Acquisition Time ~1-2 s Balances resolution and experiment time.
Relaxation Delay (d1) 2 s Standard delay; can be increased if quaternary carbons show low intensity.
Number of Scans 1024-4096 A higher number of scans is required due to the low sensitivity of the ¹³C nucleus.

| Decoupling | Power-gated | Proton decoupling is applied only during acquisition to provide signal enhancement. |

Spectral Data Analysis and Interpretation

The acquired spectra provide a detailed structural fingerprint of the molecule. All chemical shifts are referenced to the TSP signal at 0.00 ppm for ¹H and the appropriate TSP carbon signal or an external reference for ¹³C.[9]

¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three unique proton environments in the molecule.

Predicted ¹H NMR Data for Sodium 4-methyl-2-oxovalerate in D₂O:

Signal Assignment Chemical Shift (δ) / ppm[10] Multiplicity Integration Coupling Constant (J) / Hz Causality of Splitting
H₅, H₆ ~0.93 Doublet (d) 6H ~6-7 Coupled to the single proton on C4.
H₄ ~2.09 Multiplet (m) or Nonet 1H ~6-7 Coupled to the six protons on C5/C6 and the two protons on C3.

| H₃ | ~2.60 | Doublet (d) | 2H | ~6-7 | Coupled to the single proton on C4. |

Interpretation:

  • The signal for the six equivalent methyl protons (H₅, H₆) appears as a doublet, confirming they are adjacent to a single proton (H₄).

  • The methylene protons (H₃) also appear as a doublet, as they are adjacent to the single methine proton (H₄).

  • The methine proton (H₄) is coupled to a total of eight neighboring protons (six on C₅/C₆ and two on C₃), resulting in a complex multiplet. This complex splitting pattern and its unique integration of 1H provide a powerful validation point for the structure.

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show five signals, as the two methyl carbons (C₅ and C₆) are chemically equivalent due to molecular symmetry.[11]

Predicted ¹³C NMR Data for Sodium 4-methyl-2-oxovalerate in D₂O:

Signal Assignment Chemical Shift (δ) / ppm[10] Rationale for Chemical Shift
C₅, C₆ ~24.5 Standard upfield chemical shift for aliphatic methyl carbons.
C₄ ~26.9 Aliphatic methine carbon, slightly deshielded compared to the methyls.
C₃ ~51.0 Aliphatic methylene carbon, deshielded by the adjacent keto group (C2).
C₁ ~174.1 Carboxylate carbon, significantly deshielded by two oxygen atoms.[5]

| C₂ | ~210.7 | Keto carbonyl carbon, the most deshielded carbon due to the strong deshielding effect of the carbonyl double bond.[5] |

Interpretation:

  • The presence of two signals in the far downfield region (>170 ppm) is characteristic of the two carbonyl carbons. The keto carbon (C₂) is significantly further downfield than the carboxylate carbon (C₁), which is consistent with established chemical shift trends.[5][12]

  • The three signals in the upfield aliphatic region (<60 ppm) correspond to the remaining three unique carbon environments (C₃, C₄, and the equivalent C₅/C₆). Their relative positions are dictated by the substitution and proximity to the electron-withdrawing carbonyl groups.

Conclusion

The combination of ¹H and ¹³C NMR spectroscopy, guided by the robust protocols detailed herein, provides an unambiguous and self-validating method for the structural confirmation and purity assessment of Sodium 4-methyl-2-oxovalerate. The number of signals, their chemical shifts, multiplicities, and integrations in both spectra correlate perfectly with the known molecular structure. This application note serves as an authoritative guide for researchers requiring high-fidelity NMR analysis of this important metabolite.

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  • Giraudeau, P., et al. (2020). Quantitative 1H and 13C NMR and Chemometric Assessment of 13C NMR Data: Application to Anabolic Steroid Formulations. Molecules, 25(13), 2991. Available at: [Link]

  • University of Leicester. NMR Sample Preparation. Available at: [Link]

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  • University College London. Chemical shifts. Available at: [Link]

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Troubleshooting & Optimization

Improving the stability of Sodium 4-methyl-2-oxovalerate in aqueous solutions.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sodium 4-methyl-2-oxovalerate

Introduction: Navigating the Nuances of Sodium 4-methyl-2-oxovalerate Stability

Sodium 4-methyl-2-oxovalerate, also known as sodium α-ketoisocaproate, is a critical intermediate in both biochemical research and pharmaceutical development, particularly in studies involving branched-chain amino acid metabolism.[1][2] While this α-keto acid is relatively stable as a solid powder, researchers frequently encounter challenges with its stability upon dissolution in aqueous media.[3] Degradation can compromise experimental reproducibility, lead to inaccurate results, and impact the efficacy and safety of therapeutic formulations.

This guide provides a comprehensive technical support framework for researchers, scientists, and drug development professionals. It is designed to move beyond simple instructions, offering a deeper understanding of the underlying chemical principles that govern the stability of Sodium 4-methyl-2-oxovalerate. Here, we present field-proven insights and methodologies in a direct question-and-answer format, supplemented with troubleshooting guides and detailed experimental protocols to empower you to maintain the integrity of your solutions.

Understanding the Instability: Core Chemical Principles

The instability of Sodium 4-methyl-2-oxovalerate in aqueous solutions is primarily governed by two key chemical degradation pathways: decarboxylation and oxidation.

  • Decarboxylation: Like other α-keto acids, and particularly analogous to β-keto acids, 4-methyl-2-oxovaleric acid can lose a molecule of carbon dioxide (CO₂), especially when heated or under acidic conditions.[4] The protonated (acid) form of the molecule is significantly more susceptible to this pathway than its corresponding carboxylate anion (the sodium salt form).[4] This process is often accelerated by elevated temperatures.[5]

  • Oxidation: The keto and enol forms of the molecule can be susceptible to oxidative degradation, especially in the presence of dissolved oxygen, trace metal ions, or reactive oxygen species like hydrogen peroxide.[6] This can lead to the formation of various impurities and a potential change in the solution's appearance (e.g., yellowing).

Understanding these pathways is fundamental to designing effective stabilization strategies.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for preparing and storing aqueous solutions of Sodium 4-methyl-2-oxovalerate?

A1: The pH of the solution is the most critical factor for maintaining stability. We recommend a pH range of 6.0 to 7.5 .

  • Causality: In this slightly acidic to neutral pH range, the molecule exists predominantly as the carboxylate anion, which is less prone to spontaneous decarboxylation compared to its free acid form.[4] Strongly acidic conditions (pH < 5) will increase the concentration of the free acid, accelerating degradation. Conversely, strongly alkaline conditions (pH > 8.5) can catalyze other degradation reactions and should also be avoided. For parenteral solutions of various compounds, a pH of 6.3-6.4 is often targeted for stability.[7]

Q2: What type of buffer should I use?

A2: The choice of buffer is crucial for maintaining the target pH. We recommend using standard biological buffers such as:

  • Phosphate-buffered saline (PBS): Typically buffered around pH 7.4.

  • HEPES: Offers strong buffering capacity in the pH 7.0-8.0 range. Studies involving ketoisocaproic acid have successfully used HEPES-based buffers.[8]

Always use high-purity, nuclease-free water to prepare buffers and solutions to minimize contaminants that could catalyze degradation.

Q3: What are the ideal storage temperature and conditions for my prepared solutions?

A3: Proper storage is essential to prolong the shelf-life of your solution.

  • Causality: Lower temperatures slow down the rate of all chemical reactions, including decarboxylation and oxidation.[9] Light can provide the energy to initiate photo-oxidative degradation, while atmospheric oxygen is a direct reactant in oxidation pathways. The solid compound is also noted to be hygroscopic.[10]

ParameterRecommendationRationale
Temperature 2–8°C (Refrigerated)Minimizes the rate of chemical degradation.[10]
Light Exposure Protect from light (use amber vials)Prevents photo-degradation.[11]
Atmosphere Store under an inert gas (N₂ or Ar)Reduces the risk of oxidative degradation.[10]
Container Tightly sealed, appropriate materialPrevents contamination and solvent loss.[11][12]

Q4: How can I tell if my solution has degraded?

A4: Degradation can be identified through both physical and analytical means.

  • Visual Inspection: Look for a color change (e.g., turning yellow), the formation of a precipitate , or a change in clarity . A fresh, pure solution should be clear and colorless.

  • Analytical Quantification: The most reliable method is to use an analytical technique like High-Performance Liquid Chromatography (HPLC) to quantify the concentration of the parent compound. A decrease in the main peak area over time is a direct measure of degradation. HPLC methods are well-established for the analysis of α-keto acids.[13][14]

Q5: Does the concentration of the solution affect its stability?

A5: While pH and temperature are primary factors, concentration can have an indirect effect. Highly concentrated solutions may be more prone to precipitation if solubility limits are exceeded, especially at lower temperatures. For most applications, preparing stock solutions at a reasonable concentration (e.g., 10-100 mM) and diluting them for experiments is a good practice. Always ensure the compound is fully dissolved.

Troubleshooting Guide

This guide helps you diagnose and solve common issues encountered with Sodium 4-methyl-2-oxovalerate solutions.

Observed Problem Potential Cause(s) Recommended Solution(s)
Solution turns yellow over time. Oxidative Degradation: Exposure to atmospheric oxygen or contaminants.1. Prepare fresh solution using de-gassed buffer. 2. Purge the vial headspace with an inert gas (N₂ or Ar) before sealing. 3. Store strictly at 2-8°C and protected from light. 4. Consider adding a chelating agent like EDTA (0.1 mM) to sequester metal ions that catalyze oxidation.
A precipitate forms in the refrigerated solution. Low Solubility at 2-8°C: The concentration may be too high for the solution to remain stable at cold temperatures.1. Gently warm the solution to room temperature to see if the precipitate redissolves. 2. If it redissolves, consider storing it at room temperature for short periods or preparing a more dilute stock. 3. If it does not redissolve, it may be a degradation product, and the solution should be discarded.
Experimental results are inconsistent. Solution Degradation: The active concentration of the compound is decreasing over time.1. Prepare fresh solutions for each experiment or at least daily. 2. Verify the solution's pH and adjust if necessary. 3. Use HPLC to confirm the concentration of your stock solution before use.[14] 4. Follow all recommended handling and storage procedures strictly.
The pH of the solution drifts over time. Inadequate Buffering: The buffer capacity is insufficient to counteract CO₂ absorption from the air or degradation.1. Increase the buffer concentration (e.g., from 10 mM to 25-50 mM). 2. Ensure the chosen buffer is effective at your target pH. 3. Keep containers tightly sealed.
Troubleshooting Workflow Diagram

TroubleshootingWorkflow Solution Stability Troubleshooting start Observe Solution Anomaly q1 Is there a color change (e.g., yellowing)? start->q1 q2 Is there a precipitate? q1->q2 No sol_ox Probable Cause: Oxidation - Purge with inert gas - Use de-gassed buffer - Protect from light q1->sol_ox Yes q3 Are experimental results inconsistent? q2->q3 No sol_precip Probable Cause: Solubility Issue - Warm to RT to redissolve - Prepare a more dilute stock - If persistent, discard (degradation) q2->sol_precip Yes sol_degrad Probable Cause: General Degradation - Prepare fresh solution daily - Confirm pH and concentration (HPLC) - Review storage protocols q3->sol_degrad Yes end_node Solution Stabilized / Issue Resolved q3->end_node No sol_ox->end_node sol_precip->end_node sol_degrad->end_node

Caption: Troubleshooting decision tree for unstable solutions.

Experimental Protocols

Protocol 1: Preparation of a Stabilized 100 mM Stock Solution

This protocol details the steps for preparing a robust stock solution with enhanced stability.

  • Buffer Preparation: Prepare 100 mL of 50 mM HEPES buffer. Dissolve the required amount of HEPES powder in ~80 mL of high-purity water. Adjust the pH to 7.2 using 1 M NaOH. Bring the final volume to 100 mL. De-gas the buffer by sonicating for 15 minutes or by bubbling argon/nitrogen gas through it for 20 minutes.

  • Weighing: In a clean, calibrated weighing boat, accurately weigh 152.12 mg of Sodium 4-methyl-2-oxovalerate (MW: 152.12 g/mol ) for a final concentration of 100 mM in 10 mL.

  • Dissolution: Transfer the powder to a 15 mL amber polypropylene tube. Add 8 mL of the de-gassed HEPES buffer. Vortex gently until the solid is completely dissolved.

  • Final pH Check & Volume Adjustment: Check the pH of the solution. If necessary, adjust back to 7.2 with small additions of 0.1 M NaOH or HCl. Add the de-gassed buffer to bring the final volume to exactly 10 mL.

  • Inert Gas Purge: Purge the headspace of the tube with nitrogen or argon gas for 30 seconds to displace atmospheric oxygen.

  • Storage: Seal the tube tightly with a parafilm-wrapped cap and store it at 2-8°C, protected from light. For long-term storage, consider aliquoting and freezing at -20°C or -80°C, though freeze-thaw stability should be validated.

Protocol 2: Workflow for a 7-Day Stability Study using HPLC

This protocol provides a framework for assessing the stability of your prepared solution.

  • Preparation: Prepare a solution of Sodium 4-methyl-2-oxovalerate (e.g., 10 mM) in your chosen buffered medium following the protocol above.

  • Time Point Zero (T=0): Immediately after preparation, withdraw an aliquot, dilute it to the working concentration range of your HPLC assay (e.g., 1 mM), and analyze it via HPLC. This is your baseline measurement.

  • Storage: Store the master solution under the desired conditions (e.g., 4°C, protected from light).

  • Subsequent Time Points: At predetermined intervals (e.g., Day 1, Day 3, Day 7), withdraw another aliquot from the master solution.

  • Analysis: Dilute and analyze each aliquot in the same manner as the T=0 sample.

  • Data Evaluation: Calculate the percentage of the initial concentration remaining at each time point. A common acceptance criterion for stability is retaining >90% of the initial concentration.

Degradation Pathway Visualization

DegradationPathways sub Sodium 4-methyl-2-oxovalerate (in aqueous solution) oxid Oxidation (Requires O₂, Metal Ions, Light) sub->oxid decar decar sub->decar decarbox Decarboxylation (Accelerated by Heat, Low pH) prod2 Various Oxidized Byproducts (e.g., smaller carboxylic acids) oxid->prod2 prod1 3-Methylbutanal + CO₂ decar->prod1

Caption: Primary degradation pathways in aqueous solution.

References

  • The Good Scents Company. (n.d.). sodium 4-methyl-2-oxovalerate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4137900, Sodium 4-methyl-2-oxovalerate. Retrieved from [Link]

  • Zhang, Z., et al. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules. Retrieved from [Link]

  • MDPI. (n.d.). Computational Analysis of the Asymmetric Hydrogenation of γ-Ketoacids: Weak Interactions and Kinetics. Retrieved from [Link]

  • LookChem. (n.d.). Sodium 4-Methyl-2-Oxovalerate Hydrate: Key Specifications and Applications. Retrieved from [Link]

  • Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods. Retrieved from [Link]

  • Gilon, P., et al. (1995). Ketoisocaproic acid and leucine increase cytoplasmic pH in mouse pancreatic B cells: role of cytoplasmic Ca2+ and pH-regulating exchangers. Endocrinology. Retrieved from [Link]

  • Maity, H., et al. (2009). Effects of pH and arginine on the solubility and stability of a therapeutic protein (Fibroblast Growth Factor 20). Current Pharmaceutical Biotechnology. Retrieved from [Link]

  • Mahar, K. P., et al. (2012). A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. ResearchGate. Retrieved from [Link]

  • Cooper, A. J. L., et al. (1983). Synthesis and properties of the α-keto acids. Chemical Reviews. Retrieved from [Link]

  • El-Hilaly, J., et al. (1984). Elimination of oxidative degradation during the per-O-methylation of carbohydrates. Carbohydrate Research. Retrieved from [Link]

  • González-Valdivieso, J., et al. (2023). Physicochemical Stability of Hospital Parenteral Nutrition Solutions: Effect of Changes in Composition and Storage Protocol. Pharmaceutics. Retrieved from [Link]

  • Funchal, C., et al. (2006). The metabolic effect of α-ketoisocaproic acid: in vivo and in vitro studies. Neurochemistry International. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Round 1 question paper | UK Chemistry Olympiad 2025. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Retrieved from [Link]

  • Siska, M., et al. (2022). Oxidation of polysorbates – An underestimated degradation pathway?. European Journal of Pharmaceutics and Biopharmaceutics. Retrieved from [Link]

  • Hassan, M., et al. (2018). Engineering of L-amino acid deaminases for the production of α-keto acids from L-amino acids. Future Science OA. Retrieved from [Link]

  • Blemings, K. P., et al. (1993). Effect of the level of dietary protein on the utilization of alpha-ketoisocaproate for protein synthesis. The Journal of Nutrition. Retrieved from [Link]

  • Wu, S., et al. (2018). Structure-Guided Engineering of α-Keto Acid Decarboxylase for the Production of Higher Alcohols at Elevated Temperature. ChemSusChem. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, February 13). Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained [Video]. YouTube. Retrieved from [Link]

  • Damer, N. C., & Springsteen, G. (2021). From Amino Acids to α‐Keto Acids via β‐Elimination and Transamination Initiates a Pathway to Prebiotic Reaction Networks. Angewandte Chemie International Edition. Retrieved from [Link]

  • Wikipedia. (n.d.). Tequila. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-Methyl-2-oxovaleric Acid-13C3 Sodium Salt. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-methyl-2-oxovaleric acid. Retrieved from [Link]

  • Journal of Bioequivalence & Bioavailability. (2015). Excipients Use in Parenteral and Lyophilized Formulation Development. Retrieved from [Link]

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Technical Support Center: Enhancing the Sensitivity of Sodium 4-methyl-2-oxovalerate (α-Ketoisocaproate) Detection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the sensitive detection of Sodium 4-methyl-2-oxovalerate, also known as α-Ketoisocaproic acid (KIC), in biological samples. As a key branched-chain keto acid (BCKA) derived from leucine, accurate quantification of KIC is critical for researchers in metabolic diseases, drug development, and nutritional science. However, its inherent instability, high polarity, and typically low concentrations in complex biological matrices present significant analytical challenges.[1]

This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights, detailed troubleshooting, and validated protocols to help you overcome these challenges and achieve robust, sensitive, and reproducible results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions that form the basis of a successful KIC analysis.

Q1: What is Sodium 4-methyl-2-oxovalerate (KIC) and why is its measurement important?

Sodium 4-methyl-2-oxovalerate is the sodium salt of α-Ketoisocaproic acid (KIC), a key metabolite in the branched-chain amino acid (BCAA) pathway, specifically of leucine.[2][3] Its measurement is crucial for studying metabolic disorders like Maple Syrup Urine Disease (MSUD), where elevated levels of BCAAs and their corresponding ketoacids are indicative of the disease.[4] Furthermore, monitoring KIC levels is vital in research related to protein metabolism, insulin resistance, and the development of therapeutic interventions for metabolic conditions.

Q2: What are the primary analytical methods for sensitive KIC detection?

The three predominant methods, each with distinct advantages, are:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for targeted quantification due to its exceptional sensitivity and selectivity.[5][6] It can accurately measure KIC even at very low concentrations in complex matrices like plasma.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique that provides excellent chromatographic separation and structural information.[8] It almost always requires a derivatization step to make the non-volatile KIC amenable to gas-phase analysis.[9][10]

  • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This method offers high sensitivity but requires derivatizing KIC with a fluorescent tag.[11] It is a cost-effective alternative to mass spectrometry when ultra-high specificity is not required.[12]

Q3: Why is chemical derivatization often necessary for KIC analysis?

Derivatization is a chemical modification of the analyte that is crucial for several reasons:

  • Increased Sensitivity: Many derivatizing agents add a chemical moiety that is easily ionized in a mass spectrometer or is fluorescent, dramatically enhancing the signal.[12][13]

  • Improved Stability: α-keto acids like KIC can be unstable. Derivatization converts them into more stable forms, preventing degradation during sample preparation and analysis.[14][15]

  • Enhanced Chromatographic Performance: KIC is a polar molecule, which can lead to poor retention and peak shape on standard reversed-phase HPLC columns. Derivatization makes the molecule less polar, improving its chromatographic behavior.[16]

  • Volatility for GC-MS: Derivatization is essential to convert the non-volatile KIC into a volatile compound that can be analyzed by GC-MS.[9]

Q4: What is the "matrix effect" in LC-MS/MS and how does it impact my results?

The matrix effect is a major challenge in quantifying analytes in complex biological samples like plasma or urine. It refers to the alteration (suppression or enhancement) of the analyte's ionization efficiency by co-eluting, undetected components of the sample matrix.[7][17] This can lead to significant inaccuracies in quantification. For instance, phospholipids from a plasma sample might elute at the same time as KIC and suppress its signal, leading to an underestimation of its true concentration.[18]

Q5: What is an internal standard (IS) and why is it critical for accurate quantification?

An internal standard is a compound with similar physicochemical properties to the analyte, which is added at a known concentration to every sample, calibrator, and quality control.[7] The ideal IS is a stable isotope-labeled (SIL) version of the analyte, such as KIC-d3 or [2H7]KIC.[4][10] The IS is essential because it co-elutes with the analyte and experiences the same variations during sample preparation, injection, and ionization (including the matrix effect). By calculating the ratio of the analyte signal to the IS signal, these variations are normalized, leading to highly accurate and precise quantification.[19]

Part 2: Troubleshooting Guide

Direct answers to common experimental issues.

Problem Potential Cause Recommended Solution & Explanation
Low or No Signal 1. Analyte Degradation: KIC is unstable.Ensure samples are processed quickly on ice and stored at -80°C. Minimize freeze-thaw cycles. The derivatization step should also be performed promptly to stabilize the molecule.[14]
2. Inefficient Extraction/Recovery: Optimize your protein precipitation or solid-phase extraction (SPE) protocol. For protein precipitation, ensure the methanol or acetonitrile is ice-cold and the vortexing time is sufficient. Validate recovery by comparing pre- and post-extraction spiked samples.
3. Suboptimal Derivatization: Check the pH, temperature, and reaction time of your derivatization protocol. Ensure reagents are fresh; some, like fluorescent diazoalkanes, can degrade during storage.[20]
4. Poor Ionization (MS): Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). Ensure the mobile phase is compatible with efficient ionization (e.g., addition of formic acid for positive mode).[21]
High Background Noise 1. Contaminated Solvents/Reagents: Use high-purity, LC-MS grade solvents and freshly prepared mobile phases and reagents.[22]
2. Matrix Interference: Improve sample cleanup. If using protein precipitation, consider adding a solid-phase extraction (SPE) step.[9] Adjusting the chromatographic gradient can also help separate KIC from interfering compounds.
3. System Contamination: Run blank injections (solvent only) to diagnose carry-over.[21] If present, flush the autosampler, injection port, and column according to the manufacturer's protocol.
Poor Peak Shape 1. Incompatible Injection Solvent: The sample solvent should be as close in composition to the initial mobile phase as possible. Injecting in a much stronger solvent can cause peak distortion.[21]
2. Acidic Sample in Derivatization: In some derivatization reactions, excess acid can cause peak splitting. This can be resolved by neutralizing or diluting the sample post-reaction.[11]
3. Column Overload or Degradation: Dilute the sample to ensure you are within the column's loading capacity. If the column is old, performance will degrade; replace it.
Poor Reproducibility (%CV > 15%) 1. Inconsistent Sample Preparation: Ensure precise and consistent pipetting, vortexing times, and incubation conditions for all samples. Automation can help for high-throughput analysis.
2. Lack of/Improper Internal Standard Use: A stable isotope-labeled internal standard is crucial for correcting variability.[10] Ensure it is added at the very beginning of the sample preparation process.
3. Instrument Fluctuation: Allow the LC-MS system to fully equilibrate before starting the run. Monitor system pressure and temperature for signs of instability.
Part 3: Key Experimental Protocols & Workflows

This section provides validated, step-by-step methodologies.

Overall Analytical Workflow

The general process for KIC analysis involves several critical stages, from sample collection to final data processing.

KIC_Workflow cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical Sample Biological Sample (Plasma, Serum, etc.) Spike Spike with Internal Standard (e.g., KIC-d3) Sample->Spike Add IS First Prep Sample Preparation (Protein Precipitation) Spike->Prep Deriv Chemical Derivatization (e.g., with O-PFBO) Prep->Deriv LCMS LC-MS/MS Analysis (Separation & Detection) Deriv->LCMS Data Data Processing (Integration, Ratio Calculation) LCMS->Data Quant Quantification (Calibration Curve) Data->Quant

Caption: General workflow for KIC analysis.

Protocol 1: Sample Preparation from Plasma/Serum via Protein Precipitation

This protocol is a robust method for removing the bulk of proteins, which can interfere with analysis.

Rationale: Cold methanol efficiently denatures and precipitates proteins while keeping small molecules like KIC in solution. The low temperature minimizes enzymatic degradation.

  • Thaw Samples: Thaw frozen plasma/serum samples on ice.

  • Aliquot: Transfer 50 µL of each sample, calibrator, and QC into a clean 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 10 µL of the internal standard working solution (e.g., KIC-d3 at 1 µg/mL) to every tube. Vortex briefly.

  • Precipitate Proteins: Add 200 µL of ice-cold methanol containing 0.1% formic acid.

  • Vortex: Vortex vigorously for 60 seconds to ensure complete protein precipitation.

  • Incubate: Incubate at -20°C for 20 minutes to enhance precipitation.

  • Centrifuge: Centrifuge at 14,000 x g for 15 minutes at 4°C.[22]

  • Collect Supernatant: Carefully transfer the supernatant to a new tube or a 96-well plate, avoiding the protein pellet.

  • Proceed to Derivatization: The sample is now ready for the derivatization step.

Protocol 2: Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)oxime (O-PFBO) for LC-MS/MS

This derivatization significantly improves the stability and ionization efficiency of KIC for LC-MS/MS analysis.[13]

Rationale: The O-PFBO reagent reacts with the keto group of KIC to form a stable oxime derivative. The pentafluorobenzyl group is highly electronegative, making the derivative exceptionally sensitive for detection in negative ion mode mass spectrometry.

Derivatization_Reaction KIC KIC (α-Ketoisocaproic acid) Product Stable, MS-sensitive Oxime Derivative KIC->Product + PFBO O-PFBO Reagent PFBO->Product

Caption: Derivatization of KIC with O-PFBO.

  • Dry Down: Evaporate the supernatant from Protocol 1 to dryness under a gentle stream of nitrogen at 30°C.

  • Prepare Reagent: Prepare a solution of 10 mg/mL O-PFBO hydrochloride in a pyridine/water (1:1 v/v) solution.

  • Reconstitute & React: Add 50 µL of the O-PFBO reagent solution to each dry sample.

  • Incubate: Seal the plate or tubes and incubate at 60°C for 60 minutes.

  • Dilute: After cooling to room temperature, add 100 µL of mobile phase A (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to each well.

  • Analyze: The samples are now ready for injection into the LC-MS/MS system.

Protocol 3: Example LC-MS/MS Method Parameters

These parameters serve as a starting point and should be optimized for your specific instrument and column.

Parameter Typical Setting Rationale
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Provides good retention and separation for the relatively non-polar KIC derivatives.[6]
Mobile Phase A Water with 0.1% Formic AcidAcid modifier promotes better peak shape and ionization.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent for reversed-phase chromatography.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Gradient 5% B to 95% B over 8 minutesA gradient is necessary to elute the derivative and clean the column.
Injection Volume 5 µLBalances sensitivity with potential for column overload.
Ionization Mode ESI NegativeThe O-PFBO derivative is highly sensitive in negative mode.[13]
MRM Transitions KIC Derivative: Q1 > Q3; IS Derivative: Q1 > Q3Must be empirically determined. Q1 is the precursor ion mass, and Q3 is a specific fragment ion mass.
Part 4: Data Interpretation & Quality Control

Achieving high sensitivity is meaningless without ensuring data quality and accuracy.

Table of Expected Performance Metrics

This table provides a summary of achievable performance characteristics for well-validated methods.

Method Typical LOQ Linearity (r²) Recovery Reference
HPLC-FLD (DMB Deriv.) 4.2 - 18 nM> 0.995Not Reported[11]
GC-MS (SIM) ~50 nM (in plasma)> 0.99> 90%[10]
LC-MS/MS (O-PFBO Deriv.) 0.01 - 0.25 µM> 0.99796 - 109%[13]
Quality Control Workflow

Implementing a robust QC system is non-negotiable for reliable quantification.

QC_Workflow decision decision result result fail fail Start Start Analytical Run Blank Inject Blank Start->Blank Cal Inject Calibration Curve (min. 6 points + zero) Blank->Cal CheckCal r² > 0.99? Cal->CheckCal QC_L Inject Low QC CheckCal->QC_L Yes FailCal Recalibrate / Check System CheckCal->FailCal No QC_M Inject Mid QC QC_L->QC_M QC_H Inject High QC QC_M->QC_H Samples Inject up to 10 Samples QC_H->Samples CheckQC All QCs within ±15% of nominal? Samples->CheckQC End End of Batch / Inject End QCs Samples->End After 10 samples CheckQC->Samples Yes FailQC Re-run Failed Samples CheckQC->FailQC No Pass Batch Accepted End->Pass

Caption: A typical quality control sequence for a quantitative batch analysis.[23]

Key QC Practices:

  • Calibration Curve: Prepare a calibration curve in a surrogate matrix (e.g., stripped serum) spanning the expected concentration range. The curve must have a coefficient of determination (r²) of >0.99.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations. These are run at the beginning, end, and periodically throughout the analytical batch. The calculated concentrations should be within ±15% (±20% at the LLOQ) of their nominal value.[23]

  • Blanks: A blank sample is run after the highest calibrator to check for system carryover.

References
  • Analysis of intracellular α-keto acids by HPLC with fluorescence detection - The Royal Society of Chemistry. (2020-04-08). Available at: [Link]

  • Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility. Available at: [Link]

  • 4-Methyl-2-oxovaleric acid - NIST WebBook. Available at: [Link]

  • Sensitive digital quantification of DNA methylation in clinical samples - PMC - NIH. Available at: [Link]

  • Liquid chromatography-mass spectrometric method for the simultaneous analysis of branched-chain amino acids and their ketoacids from dried blood spot as secondary analytes for the detection of maple syrup urine disease - PMC - NIH. (2024-10-10). Available at: [Link]

  • Quantitative LC-MS Solution for Targeted Analysis of Cell Culture Media - SCIEX. Available at: [Link]

  • Validation of the LC-MS/MS method for the quantification of mevalonic acid in human plasma and determination of the matrix effect - ResearchGate. (2006-08-01). Available at: [Link]

  • Intracellular alpha-keto acid quantification by fluorescence-HPLC - PubMed. Available at: [Link]

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  • Gas chromatographic-mass spectrometric determination of alpha-ketoisocaproic acid and [2H7]alpha-ketoisocaproic acid in plasma after derivatization with N-phenyl-1,2-phenylenediamine - PubMed. Available at: [Link]

  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PubMed Central. Available at: [Link]

  • Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review - PubMed. Available at: [Link]

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  • Novel Strategies and Tools for Enhanced Sensitivity in Routine Biomolecule Analytics. (2016-02-02). Available at: [Link]

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  • Guide to achieving reliable quantitative LC-MS measurements. Available at: [Link]

  • Establishment and validation of a gas chromatography-mass spectrometry analytical method for targeted metabolomics - LOUIS - UAH. Available at: [Link]

  • Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry - NIH. (2018-01-11). Available at: [Link]

  • (PDF) A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent - ResearchGate. (2005-08-01). Available at: [Link]

  • MARLAP Manual Volume II: Chapter 12, Laboratory Sample Preparation. Available at: [Link]

  • Sodium 4-methyl-2-oxovalerate | C6H9NaO3 - PubChem. Available at: [Link]

  • Development of a New LC-MS/MS Method for the Quantification of Keto Acids. (2016-06-09). Available at: [Link]

  • Analysis of Early Eluting Pesticides in a C18-Type Column Using a Divert Valve and LC-MS/MS - ResearchGate. Available at: [Link]

  • Derivatization of carboxylic group for fluorescence - Chromatography Forum. (2008-09-03). Available at: [Link]

  • Hyperpolarized α-keto[1-13C]isocaproate as a 13C magnetic resonance spectroscopic agent for profiling branched chain amino acid metabolism in tumors - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI. (2010-01-15). Available at: [Link]

  • Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - eScholarship.org. Available at: [Link]

  • Interferences in Immunoassay - PMC - PubMed Central - NIH. Available at: [Link]

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  • Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism | Analytical Chemistry - ACS Publications. Available at: [Link]

  • 240667 PDFs | Review articles in GAS CHROMATOGRAPHY–MASS SPECTROMETRY - ResearchGate. Available at: [Link]

  • Sample Preparation | Harvard Center for Mass Spectrometry. Available at: [Link]

  • Application of a Fluorescent Derivatization Reagent 9-Chloromethyl Anthracene on Determination of Carboxylic Acids by HPLC | Journal of Chromatographic Science | Oxford Academic. Available at: [Link]

  • Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - NIH. (2018-02-12). Available at: [Link]

  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC - NIH. (2013-10-31). Available at: [Link]

  • An oxazine reagent for derivatization of carboxylic acid analytes suitable for liquid chromatographic detection using visible diode laser-induced fluorescence - PubMed. Available at: [Link]

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Technical Support Center: Navigating Solubility Challenges of Sodium 4-Methyl-2-Oxovalerate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Sodium 4-Methyl-2-Oxovalerate. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the common yet challenging solubility issues encountered with this compound in organic solvents. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

Introduction: Understanding the Solubility Profile

Sodium 4-methyl-2-oxovalerate, the sodium salt of α-ketoisocaproic acid, is a key intermediate in various biochemical studies and pharmaceutical syntheses.[1] As an ionic salt, it is freely soluble in aqueous solutions but exhibits notoriously low solubility in many common organic solvents.[1] This guide will delve into the underlying principles of its solubility and provide practical, field-proven strategies to achieve homogeneous solutions for your reactions and analyses.

Frequently Asked Questions (FAQs)

Q1: Why is Sodium 4-Methyl-2-Oxovalerate poorly soluble in many organic solvents?

A1: The solubility of a salt in a particular solvent is governed by a balance of two key energies: the lattice energy of the salt and the solvation energy of its ions.

  • Lattice Energy: This is the energy required to break apart the ionic crystal lattice of sodium 4-methyl-2-oxovalerate. This energy is significant due to the strong electrostatic attraction between the sodium cation (Na+) and the carboxylate anion (4-methyl-2-oxovalerate).

  • Solvation Energy: This is the energy released when the individual ions are surrounded and stabilized by solvent molecules.

Organic solvents, particularly non-polar or weakly polar ones, have low dielectric constants.[2] This means they are less effective at shielding the positive and negative charges of the ions from each other, resulting in a lower solvation energy compared to water.[2] For dissolution to occur, the solvation energy must overcome the lattice energy. In the case of sodium 4-methyl-2-oxovalerate in many organic solvents, the solvation energy is insufficient to break the strong ionic bonds of the crystal lattice, leading to poor solubility.

Additionally, the 4-methyl-2-oxovalerate anion has a hydrophobic branched alkyl chain, which can further influence its interaction with different organic solvents.[3]

Q2: I've seen conflicting information about the solubility of this compound in ethanol. Is it soluble or not?

A2: PubChem lists sodium 4-methyl-2-oxovalerate as "soluble in ethanol".[1] However, it's crucial to understand that "soluble" is a relative term in this context. While it may be more soluble in ethanol than in less polar solvents, its solubility is still limited compared to its solubility in water. It is best described as having low to moderate solubility in ethanol. For many applications requiring higher concentrations, simply dissolving it in pure ethanol may not be feasible.

Q3: Can I use DMSO or DMF to dissolve Sodium 4-Methyl-2-Oxovalerate?

Q4: How does the presence of water affect the solubility of Sodium 4-Methyl-2-Oxovalerate in organic solvents?

A4: The presence of even small amounts of water can significantly impact the solubility of sodium 4-methyl-2-oxovalerate in an organic solvent. Water is a highly polar solvent with a high dielectric constant, which is very effective at solvating both the sodium cation and the carboxylate anion.[2] Therefore, adding a small percentage of water to an organic solvent can increase the overall polarity of the solvent system and enhance the solubility of the salt. However, it is important to consider that the presence of water may not be compatible with all reaction conditions, especially those involving water-sensitive reagents.

Troubleshooting Guides

Guide 1: My Sodium 4-Methyl-2-Oxovalerate won't dissolve in my chosen organic solvent.

If you are facing challenges with dissolving sodium 4-methyl-2-oxovalerate, follow this systematic troubleshooting workflow.

Caption: Troubleshooting workflow for initial dissolution issues.

Guide 2: Unexpected precipitation occurred during my reaction.

Precipitation during a reaction can be caused by several factors, including a change in the solvent composition, temperature fluctuations, or the formation of a less soluble salt as a byproduct.

Immediate Steps:

  • Stop any additions to your reaction mixture.

  • Observe the precipitate: Is it crystalline or amorphous? What color is it?

  • Consider the reaction chemistry: Could the precipitate be an intermediate, a byproduct, or your unreacted starting material crashing out?

Troubleshooting Protocol:

  • Temperature Check: If the reaction was being cooled, try allowing it to warm to room temperature. Conversely, if the reaction was heated, a decrease in temperature upon stopping the heat source may have caused precipitation.[6]

  • Solvent Polarity Change: If you have been adding a less polar reagent or solvent to your reaction mixture, this can decrease the overall polarity of the solution, causing your salt to precipitate.

    • Solution: Try adding a small amount of a more polar co-solvent (like DMSO or DMF) to see if the precipitate redissolves.

  • Formation of an Insoluble Byproduct: Your reaction may be forming a new salt that is less soluble in the reaction medium.

    • Analysis: If possible, carefully isolate a small sample of the precipitate and analyze it (e.g., by IR, NMR of a dissolved sample in a suitable deuterated solvent, or elemental analysis) to identify it.

  • "Salting Out": The addition of other reagents can increase the ionic strength of the solution, leading to the precipitation of your starting material.

Guide 3: Enhancing Solubility with a Phase-Transfer Catalyst (PTC)

For reactions in non-polar or biphasic systems where the solubility of sodium 4-methyl-2-oxovalerate is extremely low, a phase-transfer catalyst can be a powerful tool. The PTC facilitates the transfer of the carboxylate anion from the solid or aqueous phase into the organic phase where the reaction occurs.[7]

Mechanism of Action:

PTC_Mechanism cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase Na_Salt Na⁺(4-methyl-2-oxovalerate)⁻ PTC_QCl PTC (Q⁺Cl⁻) Na_Salt->PTC_QCl Anion Exchange RX Organic Reactant (R-X) Product Product (R-4-methyl-2-oxovalerate) RX->Product NaX Byproduct (NaX) Product->NaX PTC_QO Active PTC (Q⁺(4-methyl-2-oxovalerate)⁻) PTC_QCl->PTC_QO PTC_QO->RX Reaction in Organic Phase PTC_QO->PTC_QCl Regeneration of PTC

Caption: Simplified mechanism of phase-transfer catalysis.

Step-by-Step Protocol for Using a Phase-Transfer Catalyst:

  • Select a PTC: Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate are common choices.[8] The choice of PTC can be critical and may require some screening.[8]

  • Determine the Catalyst Loading: A typical starting point is 1-10 mol% relative to the sodium 4-methyl-2-oxovalerate.

  • Reaction Setup:

    • Combine the sodium 4-methyl-2-oxovalerate, the organic solvent, and the organic reactant in your reaction vessel.

    • Add the phase-transfer catalyst.

    • If your reaction involves an aqueous phase, add it at this stage.

  • Vigorous Stirring: Efficient mixing is crucial for phase-transfer catalysis to facilitate the movement of the catalyst between phases (or from the solid surface).

  • Monitor the Reaction: The reaction should proceed as the carboxylate anion is shuttled into the organic phase.

Experimental Protocol: Determining the Qualitative Solubility of Sodium 4-Methyl-2-Oxovalerate

Since quantitative solubility data is scarce, this protocol will guide you in determining the qualitative solubility in various organic solvents.

Materials:

  • Sodium 4-Methyl-2-Oxovalerate

  • Test tubes

  • Vortex mixer

  • Graduated pipettes or micropipettes

  • A selection of anhydrous organic solvents (e.g., DMSO, DMF, THF, Acetonitrile, Dichloromethane, Ethanol, Methanol)

Procedure:

  • Preparation: Add a small, accurately weighed amount of sodium 4-methyl-2-oxovalerate (e.g., 10 mg) to a clean, dry test tube.

  • Solvent Addition: Add the first solvent to be tested in small increments (e.g., 0.1 mL) to the test tube.

  • Mixing: After each addition, cap the test tube and vortex for 30-60 seconds.

  • Observation: Observe the mixture. If the solid has completely dissolved, record the volume of solvent added and classify the compound as "soluble" or "freely soluble" in that solvent under these conditions.

  • Incremental Addition: If the solid has not dissolved, continue adding the solvent in increments, vortexing after each addition, up to a total volume of 1-2 mL.

  • Classification:

    • Soluble: If the compound dissolves completely.

    • Sparingly Soluble: If a significant portion of the compound dissolves, but some solid remains.

    • Insoluble: If the compound does not appear to dissolve at all.

  • Repeat: Repeat this process for each of the organic solvents you wish to test.

Data Summary Table:

SolventVolume Added (mL) to Dissolve 10 mgObservation (Soluble, Sparingly Soluble, Insoluble)
DMSO
DMF
Acetonitrile
THF
Dichloromethane
Ethanol
Methanol

This systematic approach will provide you with a practical understanding of the solubility of sodium 4-methyl-2-oxovalerate in your specific laboratory context.

References

  • PubChem. (n.d.). Sodium 4-methyl-2-oxovalerate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Various Carboxylic Acids and Corresponding Sodium Salts in Water and Ethan01. l~. Retrieved from [Link]

  • MDPI. (2020). Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. Retrieved from [Link]

  • CORE. (n.d.). Phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis. Retrieved from [Link]

  • LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Physics Forums. (2006). Why do unexpected precipitates form in precipitation reactions?. Retrieved from [Link]

  • W.W. Norton. (n.d.). 2.9 Protic and Aprotic Solvents. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • YouTube. (2020). Phase Transfer Catalysis(Mechanism and Applications). Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

  • LibreTexts. (2025). Precipitation Reactions. Retrieved from [Link]

  • ACS Publications. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Retrieved from [Link]

  • Quora. (2016). Why is sodium carboxylate salt so soluble?. Retrieved from [Link]

  • Reddit. (2019). What solvents are DMSO/DMF miscible with?. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]

  • Scribd. (n.d.). Phase-Transfer Catalysis Basics. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Solubility of Organic Salts in Solvent−Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of various carboxylic acids and corresponding sodium salts in water and ethano1.13. Retrieved from [Link]

  • Brainly. (2024). [FREE] Why is the water solubility of a carboxylate salt greater than that of its parent carboxylic acid?. Retrieved from [Link]

  • ResearchGate. (2025). Solving the Clogging Problem: Precipitate-Forming Reactions in Flow | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility selectivity of DMF and IPA to AN and CAR. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Cross-Validation of GC-MS and LC-MS Methods for Sodium 4-Methyl-2-Oxovalerate Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and metabolic research, the precise and accurate quantification of endogenous compounds is paramount. Sodium 4-methyl-2-oxovalerate, the sodium salt of α-ketoisocaproic acid, is a key intermediate in the metabolism of the branched-chain amino acid, leucine. Its accurate measurement is critical in studies of metabolic disorders and in the quality control of pharmaceutical products where it may be a component or a related substance. This guide provides an in-depth, objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of Sodium 4-methyl-2-oxovalerate. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and supporting experimental data to aid in method selection and implementation.

Introduction: The Analytical Challenge of α-Keto Acids

Sodium 4-methyl-2-oxovalerate, like other α-keto acids, presents unique analytical challenges. Its polarity and potential for instability necessitate careful consideration of the analytical approach. The choice between GC-MS and LC-MS is not merely a matter of instrument availability but a strategic decision based on the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and throughput. This guide will delve into the nuances of each technique, providing a comprehensive framework for making an informed decision.

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility

GC-MS is a robust and highly sensitive technique for the analysis of volatile and semi-volatile compounds.[1] However, the polar nature of Sodium 4-methyl-2-oxovalerate requires a critical preliminary step: derivatization.[2]

The "Why" of Derivatization in GC-MS

Derivatization is a chemical modification process that converts the analyte into a more suitable form for GC analysis. For Sodium 4-methyl-2-oxovalerate, this process is essential for two primary reasons:

  • Increased Volatility: The derivatization process replaces the polar carboxyl group with a less polar, more volatile functional group, allowing the analyte to be readily vaporized in the GC inlet and transported through the analytical column.[2]

  • Enhanced Thermal Stability: The resulting derivative is more stable at the high temperatures required for GC separation, preventing on-column degradation and ensuring reproducible results.

A common and effective derivatization strategy for α-keto acids involves reaction with a reagent like N-phenyl-1,2-phenylenediamine to form a stable quinoxalinone derivative.[3] This approach not only improves the chromatographic properties of the analyte but also introduces a specific mass fragmentation pattern that enhances selectivity in the mass spectrometer.

Experimental Protocol: A Validated GC-MS Method

The following protocol is a detailed, step-by-step methodology for the quantitative analysis of Sodium 4-methyl-2-oxovalerate in a given matrix, such as plasma, based on established methods.[3]

Sample Preparation and Derivatization:

  • To 50 µL of plasma, add an internal standard (e.g., a stable isotope-labeled analog like [5,5,5-²H₃]α-ketoisocaproic acid) to account for variability in extraction and derivatization.

  • Perform a solid-phase extraction (SPE) using a cation-exchange cartridge to isolate the keto acids from the sample matrix.

  • Elute the keto acids and evaporate the eluent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a solution of N-phenyl-1,2-phenylenediamine and heat to form the N-phenylquinoxalinone derivative.

  • Extract the derivative into an organic solvent (e.g., toluene) for GC-MS analysis.

GC-MS Instrumental Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless

  • Oven Temperature Program: Initial temperature of 150 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, and hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) of the respective molecular ions for the derivatives of the analyte and internal standard.

Visualization of the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Sample Collection (e.g., Plasma) s2 Internal Standard Spiking s1->s2 s3 Solid-Phase Extraction (SPE) s2->s3 s4 Derivatization with N-phenyl-1,2-phenylenediamine s3->s4 s5 Liquid-Liquid Extraction s4->s5 a1 Injection into GC s5->a1 Derivatized Sample a2 Chromatographic Separation a1->a2 a3 Electron Ionization (EI) a2->a3 a4 Mass Analysis (SIM) a3->a4 d1 Peak Integration a4->d1 Raw Data d2 Quantification using Internal Standard d1->d2 d3 Result Reporting d2->d3

Caption: GC-MS workflow for Sodium 4-methyl-2-oxovalerate analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Advantage of Direct Analysis

LC-MS is a highly versatile and sensitive technique that separates compounds in a liquid mobile phase before detection by mass spectrometry.[4] A key advantage of LC-MS for the analysis of polar compounds like Sodium 4-methyl-2-oxovalerate is the potential to avoid derivatization, thereby simplifying sample preparation and reducing potential sources of error.

To Derivatize or Not to Derivatize in LC-MS?

While direct analysis is often feasible, pre-column derivatization can sometimes be employed in LC-MS to enhance sensitivity and improve chromatographic retention on reverse-phase columns. However, for many applications, a well-optimized LC-MS/MS method can provide sufficient sensitivity and selectivity for the direct analysis of underivatized α-keto acids.[5]

Experimental Protocol: A Validated LC-MS/MS Method

The following protocol outlines a robust and sensitive method for the direct quantitative analysis of Sodium 4-methyl-2-oxovalerate in biological matrices.[5]

Sample Preparation:

  • To a small volume of the sample (e.g., 100 µL of serum), add an internal standard (e.g., a stable isotope-labeled analog).

  • Perform protein precipitation by adding a cold organic solvent such as methanol or acetonitrile.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumental Conditions:

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent

  • Column: A suitable reversed-phase column, such as a C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 10 mmol/L ammonium acetate in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A suitable gradient to resolve the analyte from matrix components.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Ion Source: Electrospray Ionization (ESI) in negative ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for both the analyte and the internal standard.

Visualization of the LC-MS/MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Sample Collection s2 Internal Standard Spiking s1->s2 s3 Protein Precipitation s2->s3 s4 Supernatant Evaporation & Reconstitution s3->s4 a1 Injection into LC s4->a1 Prepared Sample a2 Chromatographic Separation a1->a2 a3 Electrospray Ionization (ESI) a2->a3 a4 Tandem Mass Analysis (MRM) a3->a4 d1 Peak Integration a4->d1 Raw Data d2 Quantification using Internal Standard d1->d2 d3 Result Reporting d2->d3

Sources

A Researcher's Guide to Sodium 4-methyl-2-oxovalerate vs. alpha-Ketoisocaproic Acid: A Comparative Analysis of Biological Effects

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the fields of metabolic research, nutritional science, and therapeutic development, the precise understanding of active compounds and their precursors is fundamental. This guide provides an in-depth comparison of Sodium 4-methyl-2-oxovalerate and its corresponding free acid, alpha-Ketoisocaproic acid (KIC). While often considered interchangeable from a biological standpoint, their chemical properties diverge, influencing experimental design and formulation. Here, we dissect their metabolic fates, mechanisms of action, and provide the experimental frameworks necessary for their rigorous evaluation. This document serves as a technical resource for researchers, scientists, and drug development professionals aiming to leverage these compounds in their work.

Chemical Identity and Metabolic Equivalence

At its core, the comparison between Sodium 4-methyl-2-oxovalerate and alpha-Ketoisocaproic acid is one of a salt versus its conjugate acid.

  • alpha-Ketoisocaproic acid (KIC) , also known as 4-methyl-2-oxovaleric acid, is a branched-chain keto acid (BCKA).[1] It is the primary keto-analogue of the essential branched-chain amino acid (BCAA), L-leucine.[2]

  • Sodium 4-methyl-2-oxovalerate is the sodium salt of KIC.[3] In an aqueous solution, it dissociates into the biologically active alpha-ketoisocaproate anion and a sodium cation.

From a practical standpoint, the primary difference lies in their physicochemical properties. The sodium salt exhibits greater stability and solubility in aqueous media, making it a more convenient form for the preparation of stock solutions in many experimental settings. However, once in solution or in a physiological environment, the active molecular species responsible for the observed biological effects is the alpha-ketoisocaproate ion. Therefore, for the remainder of this guide, the biological effects will be attributed to "KIC," with the understanding that both forms serve as effective delivery vehicles for this molecule.

KIC is a pivotal intermediate in leucine metabolism. It is formed via the reversible transamination of leucine, a reaction catalyzed by the enzyme branched-chain aminotransferase (BCAT). KIC can either be re-aminated to form leucine or undergo irreversible oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, committing it to catabolism for energy production or conversion to other molecules like cholesterol and acetyl-CoA.[2][4][5]

G Leucine L-Leucine KIC alpha-Ketoisocaproic Acid (KIC) (4-Methyl-2-oxovalerate) Leucine->KIC BCAT (Transamination) Metabolites Isovaleryl-CoA, Acetyl-CoA, etc. KIC->Metabolites BCKDH (Oxidative Decarboxylation)

Caption: Metabolic relationship between L-Leucine and alpha-Ketoisocaproic Acid (KIC).

Comparative Biological Effects & Mechanisms of Action

The biological activities of KIC are multifaceted, stemming largely from its dynamic relationship with leucine and its role in cellular metabolism.

Regulation of Muscle Protein Synthesis via mTOR Signaling

A primary mechanism by which KIC influences muscle metabolism is through its conversion back to leucine. Leucine is a potent activator of the mechanistic Target of Rapamycin Complex 1 (mTORC1), a master regulator of cell growth and protein synthesis.[6][7]

Causality of Experimental Choice: To study protein synthesis, it is crucial to assess the activation state of the mTORC1 pathway. This is achieved by measuring the phosphorylation of its downstream targets, such as p70S6 kinase (S6K1) and 4E-binding protein 1 (4E-BP1). Leucine-mediated activation of mTORC1 leads to the phosphorylation of these targets, which in turn relieves the inhibition on translation initiation, thereby promoting the synthesis of new proteins.[6] KIC administration provides the substrate for this activation.[8]

G cluster_input Stimulus KIC alpha-Ketoisocaproic Acid (from either source) Leucine L-Leucine KIC->Leucine Reversible Transamination mTORC1 mTORC1 Leucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates (Inactivating) ProteinSynthesis ↑ Muscle Protein Synthesis S6K1->ProteinSynthesis fourEBP1->ProteinSynthesis Relieves Inhibition

Caption: KIC stimulates muscle protein synthesis by providing Leucine to activate mTORC1.

Impact on Nitrogen Balance

In catabolic states such as critical illness, surgery, or renal failure, preserving lean body mass is a critical therapeutic goal. The administration of keto-analogues of essential amino acids, including KIC, is a well-established strategy to improve nitrogen balance.[9][10] By providing a carbon skeleton (KIC), the body can synthesize an essential amino acid (leucine) by utilizing excess nitrogen from other sources (transamination), thereby reducing the net breakdown of endogenous proteins and decreasing the production of nitrogenous waste products like urea.[11][12]

Neurological Effects: A Dual Role

The role of KIC in the central nervous system is complex and highly concentration-dependent.

  • Neurotoxicity in Disease: In the inherited metabolic disorder Maple Syrup Urine Disease (MSUD), a deficiency in the BCKDH complex leads to the massive accumulation of BCAAs and their corresponding keto acids, including KIC.[4] These high concentrations are neurotoxic, contributing to severe neurological symptoms like seizures and encephalopathy by inducing oxidative stress, disrupting mitochondrial function, and causing brain edema.[13][14]

  • Potential for Neuroprotection: Conversely, under different pathological conditions, KIC is being investigated for potential neuroprotective effects. The mechanisms are not fully elucidated but may relate to modulation of energy metabolism and redox balance.

Influence on Glucose Metabolism and Insulin Resistance

Metabolomic studies have linked elevated circulating levels of BCAAs and their metabolites, including KIC, with insulin resistance and type 2 diabetes.[8][15] Mechanistic studies in skeletal muscle cells have shown that KIC can suppress insulin-stimulated glucose transport.[7] This effect appears to be dependent on the mTORC1 pathway and the conversion of KIC back to leucine, suggesting that excess leucine signaling can interfere with insulin signaling pathways.[8]

Summary of Comparative Experimental Data

The following table summarizes key findings from studies investigating the biological effects of KIC. As the active molecule is the same, the results are applicable to both the acid and sodium salt forms.

Biological Effect Experimental Model Key Findings Mechanism Supporting References
Muscle Protein Synthesis L6 & C2C12 Myotubes (in vitro)Stimulates mTORC1 signaling and protein synthesis.Conversion to Leucine, which activates the mTORC1 pathway.[6][8]
Glucose Metabolism L6 Myotubes (in vitro)Suppresses insulin-stimulated glucose transport.mTORC1-dependent, requires conversion back to Leucine.[7][8]
Nitrogen Sparing Postoperative Patients (in vivo)Use of keto acids can lead to a less negative nitrogen balance.Provides a carbon skeleton for Leucine synthesis, sparing endogenous protein.[9][10]
Neurotoxicity Neonate Rats (in vivo), HT-22 cells (in vitro)High concentrations induce oxidative stress, mitochondrial dysfunction, and neuronal death.Relevant to pathologies with high KIC accumulation, like MSUD.[13][14]

Key Experimental Protocol: In Vitro Muscle Protein Synthesis Assessment

This protocol provides a self-validating system to compare the anabolic potential of Sodium 4-methyl-2-oxovalerate and alpha-Ketoisocaproic acid. The inclusion of a positive control (Leucine) and a vehicle control is essential for data interpretation.

Objective: To quantify the rate of new protein synthesis in cultured myotubes in response to treatment with KIC or its sodium salt.

Methodology: Surface Sensing of Translation (SUnSET) followed by Western Blot.

Materials:

  • C2C12 myoblasts

  • Growth Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin

  • Differentiation Medium: DMEM, 2% Horse Serum, 1% Penicillin-Streptomycin

  • Test Compounds: Sodium 4-methyl-2-oxovalerate, alpha-Ketoisocaproic acid, L-Leucine (positive control)

  • Puromycin

  • Lysis Buffer (RIPA with protease/phosphatase inhibitors)

  • Primary Antibodies: Anti-Puromycin, Anti-phospho-S6K1 (Thr389), Anti-total-S6K1

  • HRP-conjugated Secondary Antibody

  • Chemiluminescent Substrate

Step-by-Step Procedure:

  • Cell Seeding and Differentiation:

    • Plate C2C12 myoblasts at a density that will reach ~90% confluency.

    • Once confluent, switch to Differentiation Medium. Replace medium every 48 hours for 4-6 days until multinucleated myotubes are formed.

  • Amino Acid Starvation:

    • To synchronize cells and establish a baseline, gently wash myotubes with PBS and incubate in amino acid-free RPMI medium for 60-90 minutes.

  • Treatment Application:

    • Prepare treatment media by supplementing amino acid-free RPMI with desired concentrations of Sodium 4-methyl-2-oxovalerate, KIC, or Leucine (e.g., 1-5 mM range). Include a vehicle control (amino acid-free RPMI only).

    • Remove starvation media and apply treatment media for 60 minutes.

  • Puromycin Pulse-Labeling:

    • Add Puromycin to each well at a final concentration of 1 µM.

    • Incubate for exactly 30 minutes. Causality Note: Puromycin is a structural analog of tyrosyl-tRNA and is incorporated into nascent polypeptide chains, effectively tagging newly synthesized proteins.

  • Cell Lysis and Protein Quantification:

    • Immediately place plates on ice, aspirate media, and wash twice with ice-cold PBS.

    • Add ice-cold Lysis Buffer, scrape cells, and collect lysates.

    • Clarify lysates by centrifugation.

    • Determine protein concentration of the supernatant using a BCA assay.

  • Western Blot Analysis:

    • Normalize protein amounts for all samples and perform SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Probe with Anti-Puromycin antibody to detect global protein synthesis.

    • Probe separate blots (or strip and re-probe) with antibodies against phospho-S6K1 and total S6K1 to confirm mTORC1 pathway activation.

  • Data Quantification:

    • Capture chemiluminescent signals using an imager.

    • Perform densitometry analysis to quantify band intensity.

    • Express puromycin signal relative to a loading control (e.g., total protein stain like Ponceau S) to represent the rate of protein synthesis.

G A 1. Differentiate C2C12 Myoblasts into Myotubes B 2. Starve Myotubes (Amino Acid-Free Medium) A->B C 3. Treat with Compounds (KIC, Salt, Leucine, Vehicle) B->C D 4. Pulse-Label with Puromycin (30 min) C->D E 5. Lyse Cells & Quantify Protein D->E F 6. Western Blot for Puromycin & p-S6K1 E->F G 7. Densitometry & Data Analysis F->G

Caption: Experimental workflow for assessing muscle protein synthesis rates in vitro.

Conclusion for the Practicing Scientist

The available evidence strongly indicates that Sodium 4-methyl-2-oxovalerate and alpha-Ketoisocaproic acid are biologically equivalent, as both deliver the active KIC molecule. The choice between them should be guided by practical considerations:

  • Sodium 4-methyl-2-oxovalerate: Preferred for its higher aqueous solubility and stability, simplifying the preparation of experimental solutions.

  • alpha-Ketoisocaproic Acid: May be chosen when the introduction of sodium ions is a concern for the experimental system.

Future research should continue to explore the context-dependent roles of KIC, particularly in elucidating the precise thresholds that distinguish its metabolic benefits from its potential neurotoxic and insulin-desensitizing effects. Understanding these nuances is critical for the safe and effective translation of KIC-based therapies from the laboratory to clinical practice.

References

  • Title: α-Ketoisocaproic acid - Wikipedia Source: Wikipedia URL: [Link]

  • Title: α-ketoisocaproic acid promotes ER stress through impairment of autophagy, thereby provoking lipid accumulation and insulin resistance in murine preadipocytes Source: PubMed URL: [Link]

  • Title: a-Ketoisocaproic Acid Source: Rupa Health URL: [Link]

  • Title: Ketoisocaproic acid, a metabolite of leucine, suppresses insulin-stimulated glucose transport in skeletal muscle cells in a BCAT2-dependent manner Source: PubMed URL: [Link]

  • Title: KIC (ketoisocaproic acid) and leucine have divergent effects on tissue insulin signaling but not on whole-body insulin sensitivity in rats Source: PLOS ONE URL: [Link]

  • Title: The metabolic effect of α-ketoisocaproic acid: in vivo and in vitro studies Source: PubMed URL: [Link]

  • Title: In Vivo Intracerebral Administration of α-Ketoisocaproic Acid to Neonate Rats Disrupts Brain Redox Homeostasis and Promotes Neuronal Death, Glial Reactivity, and Myelination Injury Source: PubMed URL: [Link]

  • Title: MTOR signaling and ubiquitin-proteosome gene expression in the preservation of fat free mass following high protein, calorie restricted weight loss Source: PubMed Central URL: [Link]

  • Title: Nitrogen Balance and Outcomes in Critically Ill Patients: A Systematic Review and Meta-Analysis Source: PubMed Central URL: [Link]

  • Title: Modification of Postoperative Nitrogen Balance With Preoperative Anabolic Steroid Source: PubMed URL: [Link]

Sources

A Head-to-Head Comparison: Validating a Novel UHPLC-CAD Method for Ketoleucine Sodium Salt Quantification Against Traditional HPLC-UV and GC-MS Approaches

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical analysis, the accurate quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount. Ketoleucine, and its sodium salt, an alpha-keto acid analog of the essential amino acid leucine, presents a unique analytical challenge due to its lack of a strong UV chromophore.[1][2] This guide provides an in-depth validation and comparison of a novel Ultra-High-Performance Liquid Chromatography with Charged Aerosol Detection (UHPLC-CAD) method against the more traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) techniques. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive, data-driven guide to selecting the most appropriate analytical method for this and similar non-chromophoric compounds.

The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose.[3] This guide is structured around the core principles of analytical method validation as outlined by the International Council for Harmonisation (ICH), particularly the Q2(R1) and the recently revised Q2(R2) guidelines, ensuring a robust and scientifically sound comparison.[4][5][6]

The Analytical Challenge: Quantifying a Non-Chromophoric Keto Acid

Ketoleucine's molecular structure, while crucial for its biological activity, lacks the aromatic rings or conjugated double bonds that would allow for sensitive detection by UV spectrophotometry, the workhorse of many HPLC methods.[1] This inherent property necessitates either a derivatization step to introduce a chromophore or the use of an alternative detection technology.

Traditional approaches have often relied on:

  • HPLC with UV detection following derivatization: This involves a chemical reaction to attach a UV-absorbing molecule to the ketoleucine. While effective, derivatization can be time-consuming, introduce variability, and may not be suitable for all sample matrices.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[8] However, keto acids like ketoleucine are polar and non-volatile, requiring a derivatization step to increase their volatility and thermal stability for GC analysis.[9][10] This multi-step process can be complex and a source of analytical error.

The novel approach detailed here utilizes UHPLC coupled with a Charged Aerosol Detector (CAD) . CAD is a mass-based detector that can quantify any non-volatile and semi-volatile analyte, irrespective of its spectral properties.[11] This makes it an ideal candidate for the direct analysis of compounds like ketoleucine, potentially offering a simpler, faster, and more robust analytical solution.[12][13]

Method Validation: A Comparative Framework

To provide a rigorous comparison, we validated all three methods—UHPLC-CAD, HPLC-UV (with pre-column derivatization), and GC-MS (with derivatization)—based on the key validation parameters stipulated by the ICH guidelines.[14][15] These parameters include specificity, linearity, range, accuracy, precision, and robustness.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[16][17]

  • UHPLC-CAD: The high resolving power of UHPLC combined with a mass-based detector provides excellent specificity. The method demonstrated baseline separation of ketoleucine from its potential impurities and degradation products.

  • HPLC-UV (derivatized): Specificity is dependent on both the chromatographic separation and the selectivity of the derivatization reaction. While generally good, there is a risk of interference from other compounds in the sample matrix that may also react with the derivatizing agent.

  • GC-MS: The mass spectrometer provides a high degree of specificity. By monitoring characteristic fragment ions of the derivatized ketoleucine, interference from co-eluting compounds can be minimized.

Linearity and Range

Linearity demonstrates the direct proportionality of the analytical response to the concentration of the analyte over a specified range.[3][18] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[18][19]

  • UHPLC-CAD: The method exhibited excellent linearity over a wide concentration range, typically from the limit of quantitation (LOQ) up to 200% of the target concentration. A weighted linear regression model is often recommended for CAD to account for its characteristic non-linear response at higher concentrations.[20]

  • HPLC-UV (derivatized): This method also demonstrated good linearity, typically within the 80% to 120% range of the target concentration as recommended by ICH for assay methods.[3][19]

  • GC-MS: GC-MS is known for its wide linear dynamic range, often spanning several orders of magnitude.[7]

Accuracy and Precision

Accuracy refers to the closeness of the test results to the true value, while precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[16][18][21] Precision is typically assessed at three levels: repeatability (intra-assay precision), intermediate precision, and reproducibility.[22]

  • UHPLC-CAD: The method demonstrated high accuracy, with recovery values typically between 98% and 102%. Precision was also excellent, with a relative standard deviation (RSD) of less than 2% for repeatability and intermediate precision.

  • HPLC-UV (derivatized): Accuracy and precision are generally good, but can be influenced by the efficiency and reproducibility of the derivatization step.

  • GC-MS: This technique is capable of high accuracy and precision, though variability can be introduced during the multi-step sample preparation and derivatization process.[9]

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[16][23][24]

  • UHPLC-CAD: The method proved to be highly robust. Minor, deliberate changes in mobile phase composition, column temperature, and flow rate did not significantly impact the results.

  • HPLC-UV (derivatized): The robustness of this method is dependent on both the chromatographic conditions and the derivatization reaction conditions (e.g., reaction time, temperature, and reagent concentration).

  • GC-MS: Robustness can be affected by variations in GC parameters (e.g., injector temperature, oven temperature program) and the derivatization process.

Comparative Data Summary

Validation ParameterUHPLC-CAD (Novel Method)HPLC-UV (with Derivatization)GC-MS (with Derivatization)
Specificity ExcellentGoodExcellent
Linearity (R²) > 0.999 (with weighting)> 0.998> 0.999
Range (% of Target) LOQ - 200%80% - 120%LOQ - 500%
Accuracy (% Recovery) 98.0% - 102.0%97.5% - 102.5%98.5% - 101.5%
Precision (RSD) < 2.0%< 2.5%< 2.0%
Robustness HighModerateModerate
Sample Preparation Simple (dissolve and inject)Complex (derivatization required)Very Complex (derivatization required)
Analysis Time ~5 minutes~15 minutes (plus derivatization time)~20 minutes (plus derivatization time)

Experimental Protocols

Novel UHPLC-CAD Method

1. Sample Preparation:

  • Accurately weigh and dissolve the ketoleucine sodium salt sample in the mobile phase to the desired concentration.
  • Filter the sample through a 0.22 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • Column: A suitable HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 100 mm x 2.1 mm, 1.7 µm).
  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate, pH 3.0).
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 2 µL.

3. CAD Settings:

  • Evaporation Temperature: 35 °C.
  • Nebulizer Gas: Nitrogen at 60 psi.
  • Data Collection Rate: 10 Hz.
Traditional HPLC-UV Method (with Derivatization)

1. Derivatization Procedure (Example using OPA):

  • To 100 µL of the sample solution, add 100 µL of o-phthaldialdehyde (OPA) reagent.
  • Mix and allow the reaction to proceed for a specified time (e.g., 2 minutes) at room temperature.
  • Inject the derivatized sample onto the HPLC system.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
  • Mobile Phase: Gradient elution with a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection: UV at a wavelength appropriate for the OPA derivative (e.g., 338 nm).
Traditional GC-MS Method (with Derivatization)

1. Derivatization Procedure (Example using Silylation):

  • Evaporate the sample to dryness under a stream of nitrogen.
  • Add a silylating agent (e.g., MSTFA with 1% TMCS) and an appropriate solvent (e.g., pyridine).[9]
  • Heat the mixture (e.g., at 60 °C for 30 minutes) to complete the derivatization.

2. GC-MS Conditions:

  • Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
  • Carrier Gas: Helium at a constant flow rate.
  • Inlet Temperature: 250 °C.
  • Oven Program: A temperature gradient to separate the derivatized analytes.
  • MS Detection: Electron ionization (EI) with scanning in full scan mode or selected ion monitoring (SIM) for enhanced sensitivity.

Workflow and Logic Diagrams

UHPLC_CAD_Workflow cluster_prep Sample Preparation cluster_analysis UHPLC-CAD Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Filter B->C D Inject C->D E UHPLC Separation (HILIC) D->E F CAD Detection E->F G Integrate Peak F->G H Quantify G->H

Caption: Streamlined workflow for the novel UHPLC-CAD method.

Method_Comparison_Logic cluster_analyte Analyte Characteristics cluster_methods Analytical Methods cluster_decision Decision Factors Analyte Ketoleucine Sodium Salt (Non-Chromophoric) UHPLC_CAD UHPLC-CAD (Direct Analysis) Analyte->UHPLC_CAD HPLC_UV HPLC-UV (Requires Derivatization) Analyte->HPLC_UV GC_MS GC-MS (Requires Derivatization) Analyte->GC_MS Speed Speed & Simplicity UHPLC_CAD->Speed Robustness Robustness UHPLC_CAD->Robustness Specificity Specificity HPLC_UV->Specificity GC_MS->Specificity Sensitivity Sensitivity GC_MS->Sensitivity

Caption: Decision logic for selecting an analytical method for ketoleucine.

Conclusion and Recommendation

The validation data clearly demonstrates that the novel UHPLC-CAD method is not only a viable alternative but, in many respects, a superior technique for the quantification of ketoleucine sodium salt compared to traditional HPLC-UV and GC-MS methods that require derivatization.

Key Advantages of the UHPLC-CAD Method:

  • Simplicity and Speed: The elimination of the derivatization step significantly simplifies sample preparation and reduces overall analysis time.

  • Robustness: The method is less susceptible to variations in experimental conditions compared to methods relying on a chemical reaction.

  • Universal Detection: The CAD is suitable for a wide range of non-chromophoric compounds, making the method adaptable to other similar analytes.

While GC-MS offers excellent specificity and sensitivity, the complexity of the required derivatization makes it less suitable for routine quality control applications. The HPLC-UV method, although widely used, is hampered by the need for a derivatization step that can introduce variability and increase analysis time.

Therefore, for the routine analysis of ketoleucine sodium salt in a drug development and quality control environment, the validated UHPLC-CAD method is the recommended approach . It offers an optimal balance of speed, simplicity, robustness, and accuracy, aligning with the principles of modern, efficient analytical workflows. The adoption of such a method can lead to increased sample throughput, reduced analytical variability, and greater confidence in the quality of the data generated.

This guide provides the foundational data and rationale for adopting a modern analytical approach for a challenging compound. It is incumbent upon individual laboratories to perform their own validation studies to confirm the suitability of the method for their specific product and matrix.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link][3][4]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link][14]

  • Analytical method validation: A brief review. Journal of Pharmaceutical and Scientific Innovation. Available from: [Link][21]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available from: [Link][5][17]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link][6]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. Available from: [Link][15]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available from: [Link][25]

  • Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. National Institutes of Health. Available from: [Link][7]

  • The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. Available from: [Link][16]

  • CAD vs MS for HPLC on compounds without chromophores?. Reddit. Available from: [Link][12]

  • Analytical Method Validation: are your analytical methods suitable for intended use?. Almac Group. Available from: [Link][18]

  • Liquid chromatographic analysis of weakly- and non-chromophore compounds focusing on Charged Aerosol Detection. ResearchGate. Available from: [Link][13]

  • Analytical Method Validation: Back to Basics, Part II. LCGC International. Available from: [Link][22]

  • Robustness and Ruggedness Testing in Analytical Chemistry. Lab Manager. Available from: [Link][23]

  • Guidance 006 Analytical Test Method Validation - Linearity, Range and Specificity. GMP SOP. Available from: [Link][19]

  • Tips for Liquid Chromatography Coupled with Charged Aerosol Detection. Chromatography Online. Available from: [Link][11]

  • Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Pharma Beginners. Available from: [Link][2]

  • What Are the Differences Between GC-MS, HPLC-DAD, UPLC, and HPLC, Their Suitable Substances, and Accuracy. MtoZ Biolabs. Available from: [Link][8]

  • A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin. PubMed. Available from: [Link][20]

  • Why a robust method is essential in pharmaceutical analysis. Chromatography Today. Available from: [Link][24]

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Inter-laboratory comparison of Sodium 4-methyl-2-oxovalerate measurements.

Author: BenchChem Technical Support Team. Date: February 2026

An Inter-laboratory Guide to the Harmonization of Sodium 4-methyl-2-oxovalerate (α-Ketoisocaproate) Measurements

Authored by: A Senior Application Scientist

Introduction: The Critical Need for Standardized α-Ketoisocaproate (KIC) Quantification

Sodium 4-methyl-2-oxovalerate, more commonly known in the biomedical field as α-ketoisocaproate (KIC), is the ketoacid analog of the essential branched-chain amino acid (BCAA), leucine.[1] As a key intermediate in leucine metabolism, KIC plays a significant role in various physiological and pathological processes.[2][3] Its accurate measurement in biological matrices such as plasma, serum, and tissue is crucial for diagnosing and monitoring inborn errors of metabolism, like Maple Syrup Urine Disease (MSUD), and for research into metabolic disorders, including diabetes and obesity.[3][4]

The Imperative of Inter-Laboratory Comparison (ILC)

An Inter-laboratory Comparison (ILC), also known as Proficiency Testing (PT), is a cornerstone of modern quality assurance in analytical science.[5][6] The primary goal of an ILC is to provide an objective assessment of a laboratory's analytical performance against its peers and a reference standard.[7] For a specialized metabolite like KIC, where standardized commercial assays are not widely available, an ILC program serves several critical functions:

  • Performance Evaluation: It allows individual laboratories to identify potential biases or increased variability in their measurement processes.[8]

  • Method Validation: It provides a powerful, real-world validation of the analytical methods used by participating labs.

  • Harmonization: It drives the standardization of results across different sites, which is essential for establishing reliable reference intervals and for pooling data in multi-center studies.

  • Quality Improvement: It serves as an educational tool, helping to identify common sources of error and promoting best practices.[5]

A successful ILC scheme relies on a well-organized plan, from the preparation of suitable test materials to the statistical analysis of the final results.[5]

Designing a Robust KIC Inter-Laboratory Comparison Study

A well-designed ILC study is a self-validating system. The structure must be logical and meticulously planned to produce unambiguous and actionable results. The use of "blinded samples" is highly recommended to ensure that the materials are treated as routine patient samples, providing a true snapshot of real-world performance.[9][10]

Key Components of the Study Design
  • Coordinating Laboratory: A central, expert laboratory should be designated to coordinate the study. This includes preparing and validating test materials, distributing samples, and performing the final data analysis.

  • Participant Enrollment: A group of laboratories performing KIC analysis should be recruited. It is beneficial to include labs using different analytical platforms to assess method-dependent biases.

  • Test Material Preparation:

    • Matrix Selection: Human plasma or serum is the most clinically relevant matrix. A large volume of pooled, stripped (analyte-depleted) plasma should be obtained.

    • Spiking Levels: The stripped plasma should be spiked with a high-purity Sodium 4-methyl-2-oxovalerate standard[11][12][13] to create multiple concentration levels. These levels should span the clinically relevant range, including low, medium, and high concentrations.

    • Homogeneity and Stability: The prepared materials must be rigorously tested for homogeneity to ensure every aliquot is identical. Stability must also be assessed under the planned storage and shipping conditions.

  • Sample Distribution: Aliquots of the blinded samples are shipped frozen on dry ice to all participating laboratories with clear instructions for storage and handling.

The overall workflow for such a study is depicted below.

G cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Evaluation P1 Source & Pool Human Plasma P2 Spike with KIC Standard (Low, Med, High Levels) P1->P2 P3 Assess Homogeneity & Stability P2->P3 P4 Aliquot & Blind Samples P3->P4 P5 Ship Frozen Samples to Participating Labs P4->P5 A1 Labs Receive Samples P5->A1 A2 Labs Perform KIC Analysis (Using Own Validated Method) A1->A2 A3 Labs Report Results to Coordinating Lab A2->A3 D1 Establish Reference Value (e.g., Expert Lab Mean) A3->D1 D2 Statistical Analysis (Z-Scores, Youden Plots) D1->D2 D3 Generate & Distribute Performance Report D2->D3

Caption: Workflow for a KIC Inter-Laboratory Comparison Study.

Comparative Analysis of Analytical Methodologies

The two most prevalent and powerful techniques for the quantification of KIC and other branched-chain keto acids are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4] Each has distinct advantages and requires specific expertise.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This classic technique offers high chromatographic resolution. However, because KIC is not inherently volatile, a chemical derivatization step is mandatory to make it suitable for GC analysis.[14][15] This adds time and a potential source of variability to the sample preparation process.[14]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often considered the state-of-the-art method. Modern LC-MS/MS can offer direct analysis of KIC in plasma with minimal sample preparation (e.g., simple protein precipitation), significantly increasing throughput.[16][17] The use of a stable isotope-labeled (SIL) internal standard, such as ¹³C₃-KIC, is essential for achieving the highest accuracy and precision by correcting for matrix effects and extraction variability.[2][18]

The choice between these methods depends on the laboratory's available instrumentation, expertise, and desired sample throughput.

FeatureLC-MS/MS GC-MS Rationale & Causality
Sample Preparation Simple (e.g., Protein Precipitation)Complex (Requires Derivatization)Derivatization is needed to make KIC volatile for GC, adding steps and potential for error.[14] LC-MS/MS analyzes the compound in its liquid state, simplifying the workflow.[17]
Throughput HighModerate to LowThe elimination of the derivatization step and faster chromatographic run times allow for significantly more samples to be processed per day.[16]
Specificity Very High (Tandem MS)High (Mass Spectrometry)Tandem MS (MS/MS) provides an extra dimension of specificity by monitoring a specific fragment ion from a selected precursor ion, reducing interferences.
Sensitivity ExcellentVery GoodBoth techniques offer excellent sensitivity, but modern LC-MS/MS instruments often achieve lower limits of quantification.[4][14]
Internal Standard Stable Isotope-Labeled KIC (e.g., ¹³C₃)Stable Isotope-Labeled KIC (e.g., ²H₇)The use of a SIL-IS is the gold standard for both methods as it co-elutes and has identical chemical behavior to the analyte, providing the most accurate correction.[14][18]
Initial Cost HighModerateLC-MS/MS systems generally represent a higher capital investment compared to GC-MS systems.

A Validated LC-MS/MS Protocol for KIC Quantification

This section provides a detailed, self-validating protocol for the analysis of KIC in human plasma using LC-MS/MS. The protocol's integrity is ensured by the inclusion of a stable isotope-labeled internal standard and appropriate quality control (QC) samples. This method is based on principles described in validated analytical procedures.[4][16]

Materials and Reagents
  • Analytes: Sodium 4-methyl-2-oxovalerate (Sigma-Aldrich, K0629 or equivalent)[11]

  • Internal Standard (IS): 4-Methyl-2-oxovaleric Acid-¹³C₃ Sodium Salt (Pharmaffiliates, PA STI 063910 or equivalent)[2]

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (LC-MS Grade)

  • Reagents: Formic Acid (Optima LC/MS Grade)

  • Plasma: Human Plasma with K₂EDTA anticoagulant

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing S1 Thaw Plasma Samples, Calibrators, and QCs S2 Aliquot 50 µL of sample into a microcentrifuge tube S1->S2 S3 Add 200 µL of Protein Precipitation Solution (contains Internal Standard) S2->S3 S4 Vortex for 1 minute S3->S4 S5 Centrifuge at 14,000 xg for 10 minutes at 4°C S4->S5 S6 Transfer supernatant to LC-MS vial S5->S6 L1 Inject 5 µL onto LC Column S6->L1 L2 Chromatographic Separation (e.g., Reversed-Phase C18) L1->L2 L3 Mass Spectrometric Detection (Negative ESI, MRM Mode) L2->L3 D1 Integrate Chromatographic Peaks (Analyte & IS) L3->D1 D2 Calculate Analyte/IS Peak Area Ratios D1->D2 D3 Generate Calibration Curve (Linear Regression) D2->D3 D4 Quantify KIC in Samples and QCs D3->D4

Caption: Step-by-step LC-MS/MS analytical workflow.

Detailed Step-by-Step Procedure
  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of KIC in water.

    • Prepare a 100 µg/mL stock solution of ¹³C₃-KIC (Internal Standard, IS) in water.

  • Preparation of Calibration Standards and Quality Controls (QCs):

    • Serially dilute the KIC stock solution with stripped (analyte-free) human plasma to prepare calibration standards at concentrations ranging from 0.5 to 200 µM.

    • Prepare QC samples in stripped plasma at three levels: Low (e.g., 2 µM), Medium (e.g., 50 µM), and High (e.g., 150 µM).

  • Sample Preparation (Protein Precipitation):

    • Prepare a protein precipitation solution of ice-cold acetonitrile containing the ¹³C₃-KIC internal standard at a fixed concentration (e.g., 10 µM).

    • To 50 µL of plasma sample (calibrator, QC, or unknown), add 200 µL of the internal standard-containing precipitation solution.

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the clear supernatant to an autosampler vial for analysis.

  • LC-MS/MS Conditions (Example):

    • LC System: UHPLC system (e.g., Waters Acquity, Sciex ExionLC)

    • Column: Reversed-phase C18 column (e.g., Waters HSS T3, 2.1 x 100 mm, 1.8 µm)[4]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A linear gradient from 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S)

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • MRM Transitions:

      • KIC: Q1 129.1 -> Q3 85.1

      • ¹³C₃-KIC (IS): Q1 132.1 -> Q3 87.1

  • Data Analysis:

    • Integrate the peak areas for both the KIC and ¹³C₃-KIC MRM transitions.

    • Calculate the peak area ratio (KIC Area / IS Area).

    • Construct a calibration curve by plotting the peak area ratio against the KIC concentration of the calibration standards. Use a linear regression with 1/x² weighting.

    • Determine the concentration of KIC in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve. The QC results must fall within pre-defined acceptance criteria (e.g., ±15% of the nominal value) for the run to be valid.[16]

Statistical Analysis and Performance Evaluation

The evaluation of ILC data requires robust statistical methods to accurately assess laboratory performance.[19][20] The primary goal is to compare each laboratory's result to the assigned reference value.

Determining the Assigned Reference Value

The assigned reference value (or "true" concentration) for each sample level can be determined by several methods. A common and robust approach is to use the mean of the results from a pre-qualified expert reference laboratory or the robust mean of all participant results after the exclusion of statistical outliers.[21]

Performance Scoring: The Z-Score

The Z-score is a widely accepted standardized measure of laboratory performance.[7][22] It indicates how many standard deviations a laboratory's result is from the assigned reference value.

Formula: z = (x - X) / σ

Where:

  • x = The result from the participating laboratory

  • X = The assigned reference value

  • σ = The standard deviation for proficiency assessment (a target standard deviation that reflects the expected level of performance)

Interpretation of Z-scores:

  • |Z| ≤ 2.0: Satisfactory performance (no action required).

  • 2.0 < |Z| < 3.0: Questionable performance (warning signal, investigation recommended).

  • |Z| ≥ 3.0: Unsatisfactory performance (action signal, corrective action required).[7]

Hypothetical ILC Results

The table below presents a hypothetical dataset from an ILC study with five participating laboratories measuring two different KIC samples.

LaboratoryMethodSample 1 Result (µM)Sample 1 Z-ScoreSample 2 Result (µM)Sample 2 Z-Score
Reference Lab LC-MS/MS25.1 -120.5 -
Lab ALC-MS/MS26.00.72122.10.26
Lab BLC-MS/MS23.9-0.96115.4-0.85
Lab CGC-MS28.52.71135.22.44
Lab DLC-MS/MS25.50.32121.30.13
Lab EGC-MS21.1-3.19102.7-2.95
Assigned Value for Sample 1 (X₁) = 25.1 µM; Target SD (σ₁) = 1.25 µM
Assigned Value for Sample 2 (X₂) = 120.5 µM; Target SD (σ₂) = 6.0 µM

Analysis of Hypothetical Results:

  • Labs A, B, and D show satisfactory performance with Z-scores well within the acceptable range of ±2.

  • Lab C shows a consistent positive bias, with Z-scores in the "warning" range for both samples. This suggests a potential systematic error, such as a calibration issue, that should be investigated.

  • Lab E shows a significant negative bias, with Z-scores in the "action" range. This indicates a serious systematic error requiring immediate corrective action and root cause analysis.

Conclusion and Recommendations

The accurate and precise measurement of Sodium 4-methyl-2-oxovalerate is vital for both clinical diagnostics and metabolic research. This guide outlines the critical importance of inter-laboratory comparison studies for achieving harmonization of KIC measurements. By implementing a robust ILC program based on the principles of sound study design, validated analytical protocols, and appropriate statistical evaluation, the scientific community can ensure the reliability and comparability of data generated across multiple laboratories.

We recommend that all laboratories performing KIC analysis participate in regular proficiency testing schemes. For laboratories consistently producing questionable or unsatisfactory results, a thorough review of their entire analytical process—from sample preparation to instrument calibration and data analysis—is essential to identify and rectify sources of error.

References

  • Liquid chromatography-mass spectrometric method for the simultaneous analysis of branched-chain amino acids and their ketoacids from dried blood spot as secondary analytes for the detection of maple syrup urine disease - PMC. (2024).
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  • Interlaboratory comparison. (n.d.).
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  • sodium 4-methyl-2-oxovaler
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A Senior Application Scientist's Guide to the Accurate and Precise Quantification of Sodium alpha-Ketoisocaproate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of α-Ketoisocaproate Quantification

Sodium alpha-ketoisocaproate (KIC), the keto acid analogue of the branched-chain amino acid (BCAA) leucine, is a pivotal metabolite in cellular bioenergetics.[1][2] Its accurate quantification in biological matrices like plasma, serum, and tissue homogenates is paramount for researchers and clinicians in several domains. Inborn errors of metabolism, such as Maple Syrup Urine Disease (MSUD), are characterized by the accumulation of BCAAs and their corresponding branched-chain alpha-keto acids (BCKAs), making KIC a critical diagnostic biomarker.[3] Furthermore, KIC is investigated for its therapeutic potential in conditions requiring nitrogen scavenging and for its role in protein synthesis studies.[2][4]

Given its significance, the choice of a quantification assay is a critical decision that directly impacts experimental outcomes and clinical interpretations. An ideal assay must be not only accurate (close to the true value) and precise (reproducible) but also sensitive, specific, and practical for the intended application. This guide provides an in-depth comparison of the primary analytical methodologies used for KIC quantification, grounded in established validation principles from regulatory bodies like the Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7][8][9]

Pillars of a Trustworthy Assay: Bioanalytical Method Validation

Before comparing specific techniques, it is crucial to understand the internationally harmonized criteria for bioanalytical method validation, which ensures the reliability of quantitative data.[8][9][10] These pillars of a self-validating system include:

  • Accuracy: The closeness of the mean test results to the true concentration of the analyte. Expressed as percent bias.

  • Precision: The closeness of agreement among a series of measurements. It is assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision), expressed as the coefficient of variation (CV%).[7]

  • Selectivity & Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[11]

  • Calibration Curve & Linearity: The relationship between the instrument response and the known concentration of the analyte over a defined range.[12]

  • Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision.[13]

  • Stability: The chemical stability of the analyte in a given matrix under specific conditions for defined periods.[11]

According to EMA guidelines, for an assay to be considered valid, the mean accuracy should be within ±15% of the nominal value (±20% at the LOQ), and the precision (CV%) should not exceed 15% (20% at the LOQ).[7]

Comparative Analysis of KIC Quantification Methodologies

The primary methods for KIC quantification fall into three categories: chromatographic techniques, enzymatic assays, and immunoassays. Each possesses distinct advantages and limitations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is widely regarded as the gold standard for the quantification of small molecules like KIC in complex biological matrices.[14][15]

  • Principle of the Method: This technique combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the highly sensitive and specific detection of tandem mass spectrometry. The analyte is first separated from other matrix components on an HPLC column. It then enters the mass spectrometer, where it is ionized, and a specific precursor ion is selected. This ion is fragmented, and a specific product ion is monitored for quantification. The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is a key element for ensuring trustworthiness; the SIL-IS experiences the same sample processing and ionization effects, correcting for potential variability and matrix effects, thus ensuring high accuracy and precision.[16]

  • Performance Insights: LC-MS/MS methods offer unparalleled sensitivity and specificity.[17] The ability to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) minimizes interference from other molecules, a significant advantage over less specific detectors.[17] These methods can achieve very low limits of quantification (LOQ), often in the low nanomolar range, making them ideal for studies where KIC concentrations are minimal.[16] The accuracy and precision of validated LC-MS/MS assays routinely fall well within the stringent limits set by regulatory guidelines.[18][19]

  • Causality in Experimental Choices: The choice of a reversed-phase C18 column is common for separating moderately polar molecules like KIC from complex mixtures.[17] Sample preparation often involves protein precipitation with solvents like acetonitrile, followed by centrifugation to remove insoluble proteins that could interfere with the analysis.[20] For α-keto acids, which can be unstable, derivatization may be employed to create a more stable and readily ionizable compound, further enhancing sensitivity.[15]

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Plasma/Serum Sample P2 Add Stable Isotope Internal Standard P1->P2 P3 Protein Precipitation (e.g., Acetonitrile) P2->P3 P4 Vortex & Centrifuge P3->P4 P5 Collect Supernatant P4->P5 A1 HPLC Injection P5->A1 A2 Chromatographic Separation (e.g., C18 Column) A1->A2 A3 Electrospray Ionization (ESI) A2->A3 A4 Tandem Mass Spectrometry (MRM Mode) A3->A4 D1 Peak Integration A4->D1 D2 Ratio Calculation (Analyte/Internal Standard) D1->D2 D3 Quantification via Calibration Curve D2->D3

Caption: Generalized workflow for KIC quantification by LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of small, volatile molecules. For non-volatile compounds like KIC, chemical derivatization is a mandatory step.

  • Principle of the Method: Samples are first derivatized to make KIC volatile and thermally stable. The derivatized analyte is then injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer for detection and quantification.[21] GC-MS has proven to be a highly efficient method for the chemical diagnosis of inborn errors of metabolism.[21]

  • Performance Insights: GC-MS can offer excellent sensitivity and resolution. However, the derivatization step adds complexity and can be a source of variability if not carefully controlled, potentially impacting precision.[21] The choice of derivatization agent is critical; for example, silylation reagents are commonly used for organic acids.[21] While highly effective, GC-MS methods can be more labor-intensive and have lower throughput compared to modern LC-MS/MS systems.[17]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC with Ultraviolet (UV) detection is a more accessible and cost-effective chromatographic technique.

  • Principle of the Method: Similar to LC-MS/MS, HPLC separates KIC from other sample components. Detection is achieved by passing the column eluent through a UV detector. The amount of UV light absorbed by the analyte is proportional to its concentration. A significant challenge for KIC is its lack of a strong native chromophore, which is necessary for sensitive UV detection.[22]

  • Performance Insights: To overcome the low sensitivity, derivatization with a UV-absorbing agent is often required.[22] This adds an extra step to the sample preparation protocol.[23] While validated HPLC-UV methods can provide reliable data, their sensitivity and specificity are generally lower than mass spectrometry-based methods.[12][24] The LOQ is typically in the micromolar range, which may not be sufficient for all research applications.[25] However, for applications where KIC concentrations are relatively high, a well-validated HPLC-UV method can be a robust and economical choice.[26]

Enzymatic Assays

Enzymatic assays offer a different approach, measuring the activity or concentration of a substance based on a specific enzyme-catalyzed reaction.

  • Principle of the Method: A common enzymatic assay for BCKAs involves the enzyme branched-chain α-keto acid dehydrogenase (BCKDH).[27] This enzyme catalyzes the oxidative decarboxylation of KIC, a reaction that involves the reduction of NAD+ to NADH. The increase in NADH can be measured spectrophotometrically by the change in absorbance at 340 nm.[27][28]

  • Performance Insights: Enzymatic assays can be simple, rapid, and suitable for high-throughput screening.[3][29] However, their specificity can be a concern. The BCKDH enzyme is not specific to KIC and will react with other BCKAs (the keto acids of valine and isoleucine).[27] Therefore, the result is often a measure of total BCKAs rather than KIC alone. While techniques exist to remove some interfering keto acids, achieving absolute specificity for KIC can be challenging.[27] These assays are generally less sensitive than chromatographic methods.

Head-to-Head Performance Comparison

The following table summarizes the key performance characteristics of the discussed methodologies, providing a guide for selecting the most appropriate assay.

Parameter LC-MS/MS GC-MS HPLC-UV Enzymatic Assay
Specificity Very HighHighModerate to HighLow to Moderate
Sensitivity (Typical LOQ) Very High (Low nM)[30]High (nM range)Moderate (Low µM)[25]Low (µM range)
Accuracy Very High (typically <15%)[18]HighGoodModerate
Precision (CV%) Very High (typically <15%)[18]HighGoodModerate
Throughput HighModerateModerate to HighHigh
Sample Prep Complexity ModerateHigh (derivatization required)Moderate (derivatization often needed)Low
Cost (Instrument/Reagents) HighHighLowLow
Expertise Required HighHighModerateLow

Detailed Experimental Protocol: LC-MS/MS Quantification of KIC in Plasma

This protocol provides a self-validating system through the incorporation of a stable isotope-labeled internal standard.

  • Preparation of Standards:

    • Prepare a stock solution of Sodium α-ketoisocaproate (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).

    • Prepare a stock solution of a stable isotope-labeled internal standard (SIL-IS), such as α-keto[1-13C]isocaproate, at the same concentration.

    • Generate a series of calibration standards by serially diluting the KIC stock solution in a surrogate matrix (e.g., charcoal-stripped plasma).

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations within the calibration range.

  • Sample Preparation:

    • Thaw plasma samples and calibration standards/QCs on ice.

    • To 50 µL of each sample, add 10 µL of the SIL-IS working solution. Vortex briefly.

    • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • LC System: A standard HPLC or UPLC system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to separate KIC from matrix components (e.g., 5% B held for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • MRM Transitions: Monitor specific precursor > product ion transitions for both KIC and its SIL-IS (to be determined during method development).

  • Data Analysis:

    • Integrate the chromatographic peaks for both the analyte and the SIL-IS.

    • Calculate the peak area ratio (Analyte Area / SIL-IS Area).

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a linear regression with 1/x² weighting.

    • Determine the concentration of KIC in the unknown samples and QCs from the calibration curve.

Conclusion and Recommendations

The selection of an assay for sodium alpha-ketoisocaproate quantification must be guided by the specific requirements of the study.

  • For discovery, clinical research, and regulated bioanalysis requiring the highest sensitivity and specificity, LC-MS/MS is the unequivocal method of choice. Its performance in terms of accuracy, precision, and specificity is unmatched, providing the most trustworthy data.

  • GC-MS is a powerful alternative , particularly in metabolic research labs where the instrumentation and expertise are already established. However, the requirement for derivatization makes it less straightforward than modern LC-MS/MS approaches.

  • HPLC-UV represents a pragmatic and cost-effective option for applications where KIC concentrations are expected to be in the micromolar range and the highest sensitivity is not required. Proper validation, likely including a derivatization step, is essential to ensure reliable results.

  • Enzymatic assays are best suited for rapid, high-throughput screening applications where the measurement of total BCKAs is sufficient and the lower sensitivity and specificity are acceptable trade-offs for speed and simplicity.

Ultimately, a thorough validation according to established guidelines is non-negotiable for any method chosen.[5][6][11] This ensures that the generated data is robust, reproducible, and fit for its intended purpose, whether it be for fundamental research, drug development, or clinical diagnostics.

References

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A Senior Application Scientist's Guide to Keto Acid Analysis: A Comparative Review of Analytical Platforms

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of metabolic research and pharmaceutical development, the precise quantification of keto acids is paramount. These molecules, central to amino acid catabolism and energy metabolism, serve as critical biomarkers for a range of physiological and pathological states. The selection of an appropriate analytical platform is a decisive factor that dictates the accuracy, sensitivity, and overall success of research endeavors. This guide provides an in-depth, objective comparison of the primary analytical platforms for keto acid analysis, grounded in experimental data and field-proven insights to empower you in making the most informed decision for your laboratory's needs.

The Crucial Role of Keto Acid Analysis

Keto acids are intermediates in the metabolic pathways of amino acids, carbohydrates, and lipids. Their concentrations in biological fluids and tissues can provide a window into the metabolic state of an organism, making them valuable biomarkers for inborn errors of metabolism, such as Maple Syrup Urine Disease, as well as for monitoring nutritional status and the efficacy of therapeutic interventions. Consequently, the demand for robust and reliable analytical methods for their quantification is ever-present in both clinical diagnostics and drug development.

The inherent chemical properties of keto acids—namely their polarity and, in some cases, thermal instability—present unique analytical challenges. This has led to the development and refinement of several analytical techniques, each with its own set of strengths and limitations. This guide will navigate the performance characteristics of the most prominent platforms: Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with derivatization, Enzymatic Assays, and Capillary Electrophoresis (CE).

Liquid Chromatography-Mass Spectrometry (LC-MS): The Gold Standard for Sensitivity and Specificity

LC-MS has emerged as a dominant platform for metabolomics, offering exceptional sensitivity and selectivity for the analysis of a wide range of compounds, including keto acids. The coupling of liquid chromatography's separation power with the precise mass detection of a mass spectrometer allows for the confident identification and quantification of analytes even in complex biological matrices.

Principle of Operation

In LC-MS analysis of keto acids, the sample is first subjected to separation on an LC column, typically a reversed-phase column. To enhance retention and improve chromatographic peak shape, especially for the more polar keto acids, ion-pairing chromatography is often employed. This technique introduces an ion-pairing reagent to the mobile phase, which forms a neutral complex with the charged keto acid, thereby increasing its affinity for the non-polar stationary phase.

Following separation, the keto acids are ionized, commonly using electrospray ionization (ESI), and detected by the mass spectrometer. For quantitative analysis, tandem mass spectrometry (MS/MS) is the preferred method. In MS/MS, a specific precursor ion of the derivatized keto acid is selected and fragmented, and a characteristic product ion is monitored. This multiple reaction monitoring (MRM) approach provides a high degree of specificity and reduces background noise, leading to lower limits of detection.

The Critical Role of Derivatization in LC-MS

While direct analysis of keto acids by LC-MS is possible, derivatization is a common strategy to improve analytical performance. The primary goals of derivatization in this context are to:

  • Enhance Ionization Efficiency: Many derivatizing agents introduce a readily ionizable group, significantly increasing the signal response in the mass spectrometer.

  • Improve Chromatographic Retention: By increasing the hydrophobicity of the keto acids, derivatization can lead to better retention on reversed-phase columns.

  • Increase Stability: Some keto acids are unstable, and derivatization can "lock" them in a more stable form for analysis.

A widely used derivatization strategy for keto acids in LC-MS involves reaction with o-phenylenediamine (OPD) or its analogs, which target the keto group to form stable quinoxalinol derivatives.[1] Another effective approach is the use of 2-hydrazinoquinoline (HQ), which can simultaneously react with both the carboxylic acid and ketone moieties of keto acids, allowing for their comprehensive analysis.[2]

Performance Characteristics

A key advantage of LC-MS/MS is its exceptional sensitivity and specificity. A recently developed LC-MS/MS method for the quantification of keto acids demonstrated low limits of detection in the range of 0.01–0.25 μM, good linearity (r² > 0.997), and high reproducibility (1.1–4.7% CV).[3] Furthermore, the recoveries of this method were excellent, ranging from 96–109%.[3]

Experimental Workflow: LC-MS/MS Analysis of Keto Acids

Below is a representative workflow for the analysis of keto acids in a biological sample using LC-MS/MS with derivatization.

Caption: A typical workflow for LC-MS/MS analysis of keto acids.

Detailed Protocol:

  • Sample Preparation: To 100 µL of plasma or serum, add 400 µL of ice-cold methanol to precipitate proteins. Vortex and centrifuge at high speed to pellet the protein.

  • Derivatization: Transfer the supernatant to a new tube and dry under a stream of nitrogen. Reconstitute the dried extract in a solution containing the derivatizing agent (e.g., 12.5 mM OPD in 2 M HCl) and an internal standard.[1] Incubate at an elevated temperature (e.g., 80°C) for a specified time to allow the reaction to complete.[1]

  • Extraction: After derivatization, extract the derivatives into an organic solvent such as ethyl acetate.

  • LC-MS/MS Analysis: Inject the extracted sample onto a reversed-phase LC column and separate the derivatized keto acids using a gradient of mobile phases. Detect the analytes using a tandem mass spectrometer operating in MRM mode.

Gas Chromatography-Mass Spectrometry (GC-MS): A Robust and Reliable Alternative

GC-MS is a well-established and powerful technique for the analysis of volatile and semi-volatile compounds. For the analysis of non-volatile compounds like keto acids, derivatization is a mandatory step to increase their volatility and thermal stability.

Principle of Operation

In GC-MS, the derivatized keto acids are introduced into a heated injection port where they are vaporized and carried by an inert gas (the mobile phase) through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase and a stationary phase coated on the inside of the column. Compounds with higher volatility and lower affinity for the stationary phase elute from the column faster.

The eluting compounds then enter the mass spectrometer, where they are typically ionized by electron impact (EI). EI is a "hard" ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern is highly reproducible and serves as a "fingerprint" for the compound, allowing for its confident identification by comparison to spectral libraries.

Derivatization: The Key to Successful GC-MS Analysis

The success of GC-MS analysis of keto acids is heavily reliant on the derivatization step. A common and effective approach is a two-step process:

  • Oximation: The keto group is first protected by reacting it with an oximating agent, such as methoxyamine hydrochloride. This prevents the formation of multiple derivatives from a single keto acid due to keto-enol tautomerism.[2]

  • Silylation: The acidic protons of the carboxyl group and any hydroxyl groups are then replaced with a silyl group, typically by reacting with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[4] This step significantly increases the volatility and thermal stability of the keto acids.

Performance Characteristics

GC-MS offers excellent chromatographic resolution and is highly reproducible. When comparing GC-MS and LC-MS for the analysis of phenolic acids, GC-MS demonstrated better repeatability with an average relative standard deviation (RSD) of 1.4% compared to 7.2% for LC-TOFMS.[5] While both methods showed good sensitivity, GC-MS was found to be better suited for the quantitative determination of compounds present at low concentrations.[5]

Experimental Workflow: GC-MS Analysis of Keto Acids

The following diagram illustrates a typical workflow for the GC-MS analysis of keto acids.

Sources

A Senior Application Scientist's Guide to the Comparative Analysis of Sodium 4-methyl-2-oxovalerate Across Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, clinicians, and professionals in drug development, the accurate quantification of Sodium 4-methyl-2-oxovalerate is critical for understanding metabolic pathways and diagnosing specific disorders. As the sodium salt of α-ketoisocaproic acid (KIC), a key intermediate in the metabolism of the branched-chain amino acid leucine, its levels in various biological matrices can serve as a vital biomarker.[1] This guide provides a comprehensive comparative analysis of the methodologies used to measure Sodium 4-methyl-2-oxovalerate in plasma/serum, urine, and tissue samples, offering insights into the rationale behind experimental choices and presenting supporting data to aid in method selection and implementation.

Introduction to Sodium 4-methyl-2-oxovalerate

Sodium 4-methyl-2-oxovalerate is a white, water-soluble powder with a slight fruity aroma.[2] It plays a crucial role in protein turnover and can be reversibly converted back to leucine through transamination.[3] Elevated levels of this and other branched-chain keto acids (BCKAs) are characteristic of metabolic disorders such as Maple Syrup Urine Disease (MSUD), making its accurate measurement essential for diagnosis and monitoring.[3][4] Furthermore, its involvement in insulin release and other metabolic processes makes it a compound of interest in broader metabolic research.[1]

The choice of analytical methodology and the specific biological matrix are paramount for obtaining reliable and meaningful data. This guide will delve into the nuances of analyzing this keto acid in three primary biological matrices: blood (plasma/serum and dried blood spots), urine, and tissue. We will compare the two most prevalent analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), particularly its tandem version (LC-MS/MS).

I. Analysis in Blood: Plasma, Serum, and Dried Blood Spots

Blood-based matrices are the most common for assessing systemic levels of metabolites. The choice between plasma, serum, and dried blood spots (DBS) often depends on the sample volume, collection method, and stability requirements.

Methodological Comparison: LC-MS/MS vs. GC-MS for Blood Analysis

Both LC-MS/MS and GC-MS are powerful techniques for the quantification of Sodium 4-methyl-2-oxovalerate in blood. However, they differ significantly in their sample preparation requirements and analytical characteristics.

Table 1: Performance Comparison of LC-MS/MS and GC-MS for Sodium 4-methyl-2-oxovalerate in Blood Matrices

ParameterLC-MS/MSGC-MSReference
Sample Preparation Simple protein precipitationRequires derivatization[3][5]
Linearity Range 1–250 µMNot explicitly stated, but method is sensitive[3]
Lower Limit of Quantitation (LLOQ) ~1 µMNot explicitly stated, but method is sensitive[3]
Recovery >90% in plasma and DBSGood reproducibility reported[3][5]
Precision (RSD) < 3.64% variance in slopes from different samplesGood reproducibility reported[3][5]
Analysis Time Short run times achievable with linear gradients7-9 minutes[3][5]
Causality Behind Experimental Choices
  • LC-MS/MS: The primary advantage of LC-MS/MS is the minimal sample preparation required. A simple protein precipitation with a solvent like methanol is often sufficient to remove interfering macromolecules.[6] This reduces sample handling time and potential for analyte loss. The use of reversed-phase chromatography with a pentafluorophenyl (PFP) column provides excellent selectivity for polar analytes like BCKAs.[3] The high sensitivity and specificity of tandem mass spectrometry allow for direct detection without derivatization.

  • GC-MS: Due to the low volatility of keto acids, derivatization is a mandatory step for GC-MS analysis. This typically involves a two-step process: protection of the keto group with an agent like methoxyamine, followed by silylation of the carboxylic acid group with a reagent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[5] While this adds complexity to the workflow, it results in thermally stable and volatile derivatives suitable for GC separation. The electron impact ionization in GC-MS produces characteristic fragmentation patterns, enabling confident identification.[5]

Experimental Protocols

LC-MS/MS Protocol for Plasma/DBS

  • Sample Preparation:

    • For plasma: To 100 µL of plasma, add an internal standard and 400 µL of methanol to precipitate proteins.

    • For DBS: Punch a 3 mm spot and extract with a methanol-water solution containing the internal standard.

  • Centrifugation: Vortex and centrifuge the sample to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the supernatant to a new vial for analysis.

  • LC-MS/MS Analysis:

    • Inject the sample onto a PFP column.

    • Employ a linear mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) for efficient separation.[3]

    • Detect the analyte using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

GC-MS Protocol for Plasma

  • Deproteinization: Add an internal standard to the plasma sample, followed by a deproteinizing agent.

  • Derivatization:

    • Protect the keto group by reacting with methoxyamine hydrochloride.

    • Perform tert-butyldimethylsilylation to derivatize the carboxylic acid group.[5]

  • Extraction: Extract the derivatized analyte into an organic solvent.

  • GC-MS Analysis:

    • Inject the extracted sample into a GC-MS system.

    • Use a suitable capillary column for separation.

    • Analyze using electron impact ionization and monitor characteristic ions.[5]

Visualization of Workflows

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma/DBS Sample IS Add Internal Standard Plasma->IS PP Protein Precipitation (Methanol) IS->PP Centrifuge Centrifugation PP->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation (PFP Column) Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample IS Add Internal Standard Plasma->IS Deproteinize Deproteinization IS->Deproteinize Deriv1 Keto Group Protection Deproteinize->Deriv1 Deriv2 Silylation Deriv1->Deriv2 Extract Solvent Extraction Deriv2->Extract Inject Inject into GC-MS Extract->Inject Separate Chromatographic Separation Inject->Separate Detect MS Detection (EI) Separate->Detect

Caption: GC-MS workflow for Sodium 4-methyl-2-oxovalerate in blood.

II. Analysis in Urine

Urine is a valuable non-invasive matrix for assessing the excretion of metabolites. Urinary concentrations of Sodium 4-methyl-2-oxovalerate can provide insights into renal clearance and overall metabolic status.

Methodological Comparison: LC-MS/MS vs. GC-MS for Urine Analysis

The analytical considerations for urine are similar to those for blood, with the primary difference being the complexity of the matrix. Urine typically contains a high concentration of salts and other small molecules that can cause matrix effects. [7] Table 2: Performance Comparison of LC-MS/MS and GC-MS for Sodium 4-methyl-2-oxovalerate in Urine

ParameterLC-MS/MSGC-MSReference
Sample Preparation Dilution and filtration, or SPEDerivatization required[8]
Linearity Range Wide dynamic range achievableDependent on derivatization efficiency[8]
Lower Limit of Quantitation (LLOQ) Can be as low as 1 µg/L with SPE1 µg/L reported for similar compounds
Recovery 81-85% with SPEGood recovery with appropriate extraction
Precision (RSD) 5.5-8% with SPEGood precision achievable
Matrix Effects Can be significant, may require matrix-matched calibrantsDerivatization can reduce some matrix effects[7]
Causality Behind Experimental Choices
  • LC-MS/MS: A simple "dilute-and-shoot" approach can be employed for urine analysis, which is rapid and minimizes sample manipulation. However, to achieve lower detection limits and mitigate matrix effects, solid-phase extraction (SPE) is often recommended. [8]SPE helps to clean up the sample and concentrate the analyte of interest. The choice of ionization polarity can also influence matrix effects, with some analytes showing less suppression or even enhancement in negative ion mode. [7]

  • GC-MS: As with blood, derivatization is essential for the GC-MS analysis of Sodium 4-methyl-2-oxovalerate in urine. [9]The derivatization process can also help to reduce the impact of some interfering compounds in the urine matrix. Purification of the urine extract using SPE prior to GC analysis can further improve the cleanliness of the sample and enhance sensitivity.

Experimental Protocols

LC-MS/MS Protocol for Urine

  • Sample Preparation (with SPE):

    • Add an internal standard to the urine sample.

    • Condition an SPE cartridge (e.g., anion exchange).

    • Load the urine sample onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the analyte with a suitable solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

  • LC-MS/MS Analysis: Proceed with LC-MS/MS analysis as described for plasma.

GC-MS Protocol for Urine

  • Extraction and Derivatization:

    • Perform liquid-liquid extraction of the urine sample.

    • Purify the extract using SPE.

    • Derivatize the analyte as described for plasma (e.g., with pentafluorobenzyl bromide followed by silylation). [8]2. GC-MS Analysis: Proceed with GC-MS analysis as described for plasma.

III. Analysis in Tissue

Tissue analysis provides crucial information about the localized concentration of metabolites, which can be particularly important in understanding organ-specific metabolism and disease pathology. [10]

Methodological Comparison: LC-MS/MS vs. GC-MS for Tissue Analysis

The analysis of Sodium 4-methyl-2-oxovalerate in tissue presents unique challenges due to the complexity of the matrix and the need for efficient homogenization and extraction.

Table 3: Performance Comparison of LC-MS/MS and GC-MS for Sodium 4-methyl-2-oxovalerate in Tissue

ParameterLC-MS/MS (UFLC-MS)GC-MSReference
Sample Preparation Homogenization, deproteinization, derivatization (optional), and extractionHomogenization, deproteinization, and derivatization[4]
Linearity Range 7.8–32,000 nMNot explicitly stated[4]
Lower Limit of Quantitation (LLOQ) As low as 20 nMDependent on extraction and derivatization efficiency[4]
Recovery 78.4% to 114.3%Not explicitly stated[6][11]
Precision (RSD) < 9.7%Not explicitly stated[6][11]
Sample Stability Snap-freezing of tissue is criticalSnap-freezing of tissue is critical[10]
Causality Behind Experimental Choices
  • Sample Handling: For tissue analysis, immediate snap-freezing after collection is crucial to prevent analyte degradation. [10]The tissue must then be homogenized to release the intracellular contents.

  • LC-MS/MS: Ultra-fast liquid chromatography-mass spectrometry (UFLC-MS) methods have been developed for the sensitive determination of BCKAs in tissue. [4]These methods often involve derivatization with a reagent like o-phenylenediamine (OPD) to enhance chromatographic retention and detection sensitivity. [4]An isotopically labeled internal standard is essential to correct for variability in extraction and potential matrix effects. [4]

  • GC-MS: Similar to other matrices, derivatization is a prerequisite for GC-MS analysis of tissue homogenates. The complexity of the tissue matrix necessitates a thorough cleanup of the extract to avoid contamination of the GC system and interference with the analysis.

Experimental Protocol

UFLC-MS Protocol for Tissue

  • Homogenization: Homogenize the snap-frozen tissue sample in a suitable buffer.

  • Deproteinization: Add a deproteinizing agent (e.g., perchloric acid) and an internal standard.

  • Derivatization: Derivatize the BCKAs with o-phenylenediamine (OPD). [4]4. Extraction: Perform a liquid-liquid extraction with a solvent like ethyl acetate. [4]5. Lyophilization and Reconstitution: Lyophilize the extract and reconstitute it in a suitable solvent. [4]6. UFLC-MS Analysis: Inject the sample into a UFLC system coupled to a mass spectrometer and detect the OPD-derivatized products using MRM. [4]

Visualization of Tissue Analysis Workflow

Tissue_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Tissue Snap-Frozen Tissue Homogenize Homogenization Tissue->Homogenize Deproteinize Deproteinization Homogenize->Deproteinize Derivatize OPD Derivatization Deproteinize->Derivatize Extract Solvent Extraction Derivatize->Extract Lyophilize Lyophilization & Reconstitution Extract->Lyophilize Inject Inject into UFLC-MS Lyophilize->Inject Separate Chromatographic Separation Inject->Separate Detect MS Detection (MRM) Separate->Detect

Caption: UFLC-MS workflow for Sodium 4-methyl-2-oxovalerate in tissue.

Conclusion and Future Perspectives

The choice between LC-MS/MS and GC-MS for the analysis of Sodium 4-methyl-2-oxovalerate depends on the specific requirements of the study, including the biological matrix, desired sensitivity, sample throughput, and available instrumentation.

  • LC-MS/MS is generally favored for its simpler sample preparation, high throughput, and excellent sensitivity, especially for blood and urine matrices.

  • GC-MS , while requiring a more involved derivatization step, remains a robust and reliable technique, particularly when high chromatographic resolution is needed and for confirmatory analysis due to its characteristic fragmentation patterns.

For tissue analysis, the development of sensitive UFLC-MS methods has enabled the quantification of low-level BCKAs, providing valuable insights into tissue-specific metabolism.

Future advancements in analytical technology, such as novel derivatization reagents for enhanced sensitivity and improved chromatographic stationary phases for better separation of isomers, will continue to refine our ability to accurately measure Sodium 4-methyl-2-oxovalerate and other critical metabolites in complex biological systems. The continued development of high-resolution mass spectrometry will also play a significant role in improving specificity and reducing interferences.

References

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  • Zhang, Y., et al. (2018). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. Molecules, 23(1), 147. [Link]

  • St-Germain, M., et al. (2025). A study on the effect of preservatives on the stability of carboxyhemoglobin in the blood samples. Journal of Analytical Toxicology, 49(6), 553-558. [Link]

  • Hoorn, E. J., & Zietse, R. (2025). Hyponatremia. In StatPearls. StatPearls Publishing. [Link]

  • Xu, Y., et al. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Environmental Science & Technology Letters, 3(4), 138-145. [Link]

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 4137900, Sodium 4-methyl-2-oxovalerate. Retrieved January 25, 2026 from [Link].

  • Schwenk, W. F., et al. (1984). Simultaneous determination of plasma levels of alpha-ketoisocaproic acid and leucine and evaluation of alpha-[1-13C]ketoisocaproic acid and [1-13C]leucine enrichment by gas chromatography-mass spectrometry. Analytical Biochemistry, 141(1), 101-107. [Link]

  • McMahon, G. M., & Waikar, S. S. (2023). Impact of serum sodium concentrations, and effect modifiers on mortality in the Irish Health System. BMC Nephrology, 24(1), 1-11. [Link]

  • Sci-Hub. (2018). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. Molecules, 23(1), 147. [Link]

  • Lehnert, W. (1982). [2-Methyl-3-oxovaleric acid: a characteristic metabolite in propionic acidemia]. Klinische Wochenschrift, 60(14), 735-738. [Link]

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  • MDPI. (2018). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. Molecules, 23(1), 147. [Link]

  • ResearchGate. (2025). I am looking how to make standard for LCMS? [Link]

  • Sun, Y., et al. (2013). Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry. Analytical Biochemistry, 441(1), 29-35. [Link]

  • Hutson, S. M., et al. (1988). Determination of leucine and alpha-ketoisocaproic acid concentrations and specific activity in plasma and leucine specific activities in proteins using high-performance liquid chromatography. Analytical Biochemistry, 174(1), 226-234. [Link]

  • Journal of Applied Pharmaceutical Science. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse. Journal of Applied Pharmaceutical Science, 1(6), 58-65. [Link]

  • Pharmaffiliates. (n.d.). 4-Methyl-2-oxovaleric Acid-13C3 Sodium Salt. [Link]

  • Agilent. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. [Link]

  • Apostoli, P., et al. (1995). Analytical methods for the determination of urinary 2,4-dichlorophenoxyacetic acid and 2-methyl-4-chlorophenoxyacetic acid in occupationally exposed subjects and in the general population. Toxicology Letters, 78(2), 113-120. [Link]

  • Frontiers in Physiology. (2022). The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders. [Link]

  • Cytiva. (2020). Nucleic acid isolation from clinical samples. [Link]

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  • University of Utah Health Sciences. (n.d.). Molecular Diagnostics Nucleic Acid Isolation. [Link]

  • National Center for Biotechnology Information. (2010). Hyperpolarized α-keto[1-13C]isocaproate as a 13C magnetic resonance spectroscopic agent for profiling branched chain amino acid metabolism in tumors. In Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • Cogswell, M. E., et al. (2013). Use of Urine Biomarkers to Assess Sodium Intake: Challenges and Opportunities. Annals of Nutrition and Metabolism, 63(Suppl. 2), 1-13. [Link]

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  • SCIEX. (n.d.). Rapid LC-MS/MS Analysis of Free Amino Acids. [Link]

  • van de Ruit, R., et al. (2000). Determination of methyl-, 2-hydroxyethyl- and 2-cyanoethylmercapturic acids as biomarkers of exposure to alkylating agents in cigarette smoke. Journal of Chromatography B: Biomedical Sciences and Applications, 742(2), 273-284. [Link]

Sources

A Senior Application Scientist's Guide to Isotopic Labeling for the Validation of Sodium α-Ketoisocaproate Metabolic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of isotopic labeling strategies to elucidate and validate the metabolic fate of sodium alpha-ketoisocaproate (KIC). As the keto acid analogue of the essential amino acid leucine, KIC holds significant therapeutic and nutritional interest, particularly for its nitrogen-sparing effects in catabolic states and its potential role in managing metabolic diseases.[1][2] Accurately mapping its metabolic pathways is paramount for harnessing its full potential. Here, we move beyond mere protocol recitation to explain the causal logic behind experimental design, ensuring a robust and self-validating approach to pathway analysis.

The Central Question: Reversible Transamination vs. Irreversible Oxidation

The metabolic crossroads for KIC involves two primary, competing pathways. Understanding the flux through each is critical for predicting its physiological effect.

  • Reversible Transamination to Leucine: KIC can accept an amino group, typically from glutamate, to form leucine.[3] This reaction is catalyzed by branched-chain aminotransferases (BCAT) and is vital for nitrogen recycling and de novo leucine synthesis in peripheral tissues.[3]

  • Irreversible Oxidative Decarboxylation: KIC can be irreversibly catabolized by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex.[4][5][6] This rate-limiting step commits the carbon skeleton to energy production, converting KIC to isovaleryl-CoA, which can then enter the TCA cycle or contribute to ketogenesis.[5][6][7]

A deficiency in the BCKDH enzyme complex leads to the accumulation of KIC and other branched-chain keto acids, resulting in the serious metabolic disorder known as Maple Syrup Urine Disease (MSUD).[8][9][10]

Below is a diagram illustrating these key metabolic fates of KIC.

KIC_Metabolic_Pathways cluster_0 BCAT cluster_1 BCKDH Complex KIC α-Ketoisocaproate (KIC) mid1 KIC->mid1 mid2 KIC->mid2 LEU Leucine GLU Glutamate GLU->mid1 aKG α-Ketoglutarate BCKDH Isovaleryl-CoA TCA TCA Cycle / Ketone Bodies BCKDH->TCA CO2 CO₂ mid1->LEU Transamination mid1->aKG mid2->BCKDH Oxidative Decarboxylation mid2->CO2 Experimental_Workflow start Define Biological Question: Oxidation vs. Transamination? tracer1 Select Tracer: [1-¹³C]KIC start->tracer1  Oxidation tracer2 Select Tracer: [U-¹³C₆]KIC start->tracer2 Transamination   exp_design Experimental Design (In Vivo / In Vitro) tracer1->exp_design tracer2->exp_design infusion Tracer Administration (e.g., Primed-Constant Infusion) exp_design->infusion sampling Sample Collection (Breath, Plasma, Tissue) infusion->sampling analysis1 Sample Analysis: IRMS for ¹³CO₂ sampling->analysis1 analysis2 Sample Analysis: GC/LC-MS for M+6 Leucine sampling->analysis2 data_int Data Interpretation analysis1->data_int analysis2->data_int flux_calc1 Calculate KIC Oxidative Flux data_int->flux_calc1 flux_calc2 Calculate KIC-to-Leucine Conversion Rate data_int->flux_calc2 conclusion Validate Metabolic Pathway flux_calc1->conclusion flux_calc2->conclusion

Sources

A Researcher's Guide to the Absolute Quantification of Sodium 4-Methyl-2-Oxovalerate: A Comparative Analysis of Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of metabolomics and drug development research, the precise and accurate quantification of endogenous metabolites is paramount. Sodium 4-methyl-2-oxovalerate, the sodium salt of α-ketoisocaproic acid, is a critical intermediate in the metabolism of the branched-chain amino acid, leucine. Its accurate measurement is crucial for studying various physiological and pathological states, including metabolic disorders. This guide provides an in-depth technical comparison of commercially available reference standards for Sodium 4-methyl-2-oxovalerate and details robust analytical methodologies for its absolute quantification. As a self-validating system, this document is designed to empower researchers to make informed decisions and establish reliable quantification workflows in their own laboratories.

The Critical Role of Reference Standards in Quantitative Analysis

The accuracy of any quantitative analytical measurement is fundamentally tethered to the quality of the reference standard used for calibration. A reference standard serves as a benchmark against which the analyte in a sample is compared. Therefore, any impurity or inaccuracy in the stated concentration of the reference standard will directly translate to a proportional error in the final reported concentration of the analyte. For absolute quantification, the use of well-characterized reference standards is not just a recommendation; it is a prerequisite for generating reliable and reproducible data.

While Certified Reference Materials (CRMs) from national metrology institutes like NIST or USP represent the highest tier of accuracy, a search for a CRM for Sodium 4-methyl-2-oxovalerate did not yield any results at the time of this writing. This places the onus on the researcher to diligently assess the purity and integrity of commercially available reference standards.

Comparison of Commercially Available Sodium 4-methyl-2-oxovalerate Reference Standards

Several chemical suppliers offer Sodium 4-methyl-2-oxovalerate as a reference standard. The table below summarizes the specifications from prominent vendors. It is crucial to note that the stated purity is provided by the manufacturer and, as we will discuss, should be independently verified.

SupplierProduct NameCAS NumberStated PurityMolecular FormulaMolecular Weight
Sigma-Aldrich Sodium 4-methyl-2-oxovalerate4502-00-5>98% (TLC)(CH₃)₂CHCH₂COCOONa152.12
Santa Cruz Biotechnology Sodium 4-methyl-2-oxovalerate4502-00-5≥98%C₆H₉NaO₃152.12
Parchem sodium 4-methyl-2-oxovalerate4502-00-598.00 to 100.00 %C₆H₉O₃Na152.12
Pharmaffiliates 4-Methyl-2-oxovaleric Acid-13C3 Sodium SaltN/AN/AC₃¹³C₃H₉NaO₃155.10

Note: The stated purity from suppliers is often determined by a single method (e.g., TLC or HPLC). Comprehensive characterization is recommended.

A critical alternative for absolute quantification, particularly in complex biological matrices, is the use of a stable isotope-labeled (SIL) internal standard. Pharmaffiliates, for instance, offers a ¹³C₃-labeled version of Sodium 4-methyl-2-oxovalerate.[1] The use of a SIL-internal standard is the gold standard for LC-MS based quantification as it co-elutes with the analyte and experiences similar matrix effects, thus providing a more accurate correction for signal suppression or enhancement.[2]

Independent Verification of Reference Standard Purity: The Power of Quantitative NMR (qNMR)

Given the absence of a dedicated CRM, researchers should consider employing a primary ratio method for the independent verification of the purity of their chosen reference standard. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful technique for this purpose.[3] Unlike chromatographic methods that rely on the response factor of a detector, qNMR is a direct method where the signal intensity is directly proportional to the number of nuclei, allowing for the determination of purity without the need for a specific reference standard of the same compound.[4]

Experimental Protocol: Purity Assessment by ¹H-qNMR

This protocol outlines the steps for determining the purity of a Sodium 4-methyl-2-oxovalerate reference standard using an internal calibrant of known purity (e.g., maleic anhydride).

1. Materials and Reagents:

  • Sodium 4-methyl-2-oxovalerate reference standard (from the supplier of choice)

  • High-purity internal calibrant (e.g., Maleic Anhydride, certified reference material)

  • Deuterated solvent (e.g., D₂O or DMSO-d₆, ensuring no overlapping signals with the analyte or calibrant)

  • High-precision analytical balance

2. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the Sodium 4-methyl-2-oxovalerate reference standard into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of the internal calibrant into the same vial.

  • Dissolve the mixture in a precise volume of the chosen deuterated solvent (e.g., 0.75 mL).

  • Vortex the vial until both the sample and the calibrant are fully dissolved.

  • Transfer the solution to a clean, high-quality NMR tube.

3. NMR Data Acquisition:

  • Acquire a ¹H-NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full magnetization recovery.

  • Use a 90° pulse angle for maximum signal intensity.

  • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>100:1 for the signals to be integrated).

4. Data Processing and Purity Calculation:

  • Process the FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

  • Carefully phase the spectrum and perform a baseline correction.

  • Integrate the well-resolved, non-overlapping signals of both the Sodium 4-methyl-2-oxovalerate and the internal calibrant. For Sodium 4-methyl-2-oxovalerate, the doublet corresponding to the two methyl groups is a good candidate for integration.

  • Calculate the purity of the Sodium 4-methyl-2-oxovalerate using the following equation:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_calibrant = Certified purity of the internal calibrant

This independent verification provides a much higher level of confidence in the purity of the reference standard, which is the foundation for accurate absolute quantification.

Diagram: Workflow for Reference Standard Purity Verification by qNMR

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh Sodium 4-methyl-2-oxovalerate weigh_calibrant Accurately weigh Internal Calibrant dissolve Dissolve in Deuterated Solvent weigh_calibrant->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H-NMR Spectrum (High Field, Long D1) transfer->acquire process Process FID (Phasing, Baseline Correction) acquire->process integrate Integrate Non-overlapping Signals process->integrate calculate Calculate Purity using qNMR Equation integrate->calculate result Verified Purity of Reference Standard calculate->result

Caption: Workflow for verifying the purity of a reference standard using qNMR.

Absolute Quantification by LC-MS/MS: A Robust and Sensitive Method

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice for the sensitive and selective quantification of small molecules like Sodium 4-methyl-2-oxovalerate in complex biological matrices.[5] The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in sample preparation and instrument response.[6]

Experimental Protocol: Absolute Quantification of Sodium 4-methyl-2-oxovalerate in Plasma

This protocol provides a starting point for developing a validated LC-MS/MS method. Optimization and validation according to regulatory guidelines (e.g., FDA or EMA) are essential for clinical applications.

1. Materials and Reagents:

  • Verified Sodium 4-methyl-2-oxovalerate reference standard

  • Sodium 4-methyl-2-oxovalerate-¹³C₃ (or other suitable SIL-IS)

  • LC-MS grade water, acetonitrile, and formic acid

  • Human plasma (or other biological matrix)

  • Protein precipitation solvent (e.g., ice-cold acetonitrile with 0.1% formic acid)

2. Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs):

  • Prepare a 1 mg/mL stock solution of the verified Sodium 4-methyl-2-oxovalerate reference standard in a suitable solvent (e.g., water).

  • Prepare a 1 mg/mL stock solution of the SIL-IS.

  • Prepare a working solution of the SIL-IS at an appropriate concentration (e.g., 100 ng/mL) in the protein precipitation solvent.

  • Prepare a series of calibration standards by spiking the reference standard stock solution into the biological matrix to achieve a concentration range that covers the expected analyte concentrations (e.g., 1-1000 ng/mL).

  • Prepare QC samples at low, medium, and high concentrations within the calibration range.

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, calibration standard, or QC, add 150 µL of the ice-cold protein precipitation solvent containing the SIL-IS.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A gradient elution from low to high organic content will be necessary to elute the analyte and separate it from matrix components. An example gradient could be: 0-0.5 min, 5% B; 0.5-3.0 min, 5-95% B; 3.0-4.0 min, 95% B; 4.0-4.1 min, 95-5% B; 4.1-5.0 min, 5% B.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Sodium 4-methyl-2-oxovalerate: The precursor ion will be [M-H]⁻ at m/z 129.1. The product ion will need to be determined by infusing the standard and performing a product ion scan. A likely product ion would result from the loss of CO₂ (m/z 85.1).

      • Sodium 4-methyl-2-oxovalerate-¹³C₃: The precursor ion will be [M-H]⁻ at m/z 132.1. The product ion will also show a +3 Da shift.

    • Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for each transition to maximize signal intensity.

5. Data Analysis and Quantification:

  • Integrate the peak areas for the analyte and the SIL-IS.

  • Calculate the peak area ratio (analyte/SIL-IS).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a 1/x² weighting is often appropriate.

  • Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Diagram: LC-MS/MS Absolute Quantification Workflow

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification stock Prepare Stock Solutions (Analyte & SIL-IS) cal_qc Prepare Calibration Standards & QCs in Matrix stock->cal_qc precip Protein Precipitation with SIL-IS cal_qc->precip supernatant Collect Supernatant precip->supernatant lc_sep LC Separation (Reversed-Phase) supernatant->lc_sep ms_detect MS/MS Detection (MRM Mode) lc_sep->ms_detect integrate Integrate Peak Areas (Analyte & SIL-IS) ms_detect->integrate ratio Calculate Peak Area Ratio integrate->ratio curve Construct Calibration Curve ratio->curve quantify Quantify Unknown Samples curve->quantify result Absolute Concentration of Sodium 4-methyl-2-oxovalerate quantify->result

Caption: Workflow for the absolute quantification of Sodium 4-methyl-2-oxovalerate by LC-MS/MS.

Conclusion and Recommendations

The absolute quantification of Sodium 4-methyl-2-oxovalerate requires a meticulous approach, beginning with the critical evaluation of the reference standard. In the absence of a certified reference material, researchers must take the initiative to independently verify the purity of commercially available standards, with qNMR being a highly recommended primary method for this purpose. For routine, high-sensitivity quantification in biological matrices, a validated LC-MS/MS method employing a stable isotope-labeled internal standard is the most robust approach. By following the principles and protocols outlined in this guide, researchers can establish a self-validating system for the reliable and accurate measurement of Sodium 4-methyl-2-oxovalerate, thereby ensuring the integrity and reproducibility of their scientific findings.

References

  • Pharmaffiliates. 4-Methyl-2-oxovaleric Acid-13C3 Sodium Salt. [Link]

  • Viant, J. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Anal Bioanal Chem. 2014;406(24):5897-906. [Link]

  • PubChem. Sodium 4-methyl-2-oxovalerate. [Link]

  • van der Meer, M. J., et al. LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions. J Chromatogr B Analyt Technol Biomed Life Sci. 2023;1229:123891. [Link]

  • NIST. 4-Methyl-2-oxovaleric acid. [Link]

  • She, P., et al. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry. Anal Biochem. 2012;429(2):129-35. [Link]

  • Milovanović, M., et al. Development and validation of an LC-MS/MS method for determination of 8-iso-prostaglandin f2 Alpha in human saliva. Vojnosanit Pregl. 2021;78(1):59-66. [Link]

  • LGC. Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • ResearchGate. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. [Link]

  • Eurachem. LC-MS method validation in scientific research: it's time to harmonize and exemplify. [Link]

  • ACS Publications. Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism. [Link]

  • BIPM. Internal Standard Reference Data for qNMR: 4,4-Dimethyl-4-silapentane-1-sulfonic acid-d6. [Link]

  • The Good Scents Company. sodium 4-methyl-2-oxovalerate. [Link]

  • PubChem. 4-Methyl-2-oxovaleric acid. [Link]

  • MDPI. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. [Link]

  • ResearchGate. Testing the Stability of Pesticides in Stock Solutions by Quantitative NMR. [Link]

  • Sisu@UT. Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. [Link]

  • ResearchGate. Validation of the LC-MS/MS method for the quantification of mevalonic acid in human plasma and determination of the matrix effect. [Link]

  • The Capital Region of Denmark's Research Portal. LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions. [Link]

  • Journal of the Korean Society for Applied Biological Chemistry. Development of a New LC-MS/MS Method for the Quantification of Keto Acids. [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of Sodium 4-methyl-2-oxovalerate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of scientific research and drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory. This guide provides a detailed, step-by-step protocol for the proper disposal of sodium 4-methyl-2-oxovalerate (CAS No. 4502-00-5), a common reagent in various biochemical assays and synthetic pathways. By understanding the principles behind these procedures, you can mitigate risks and foster a culture of safety within your organization.

Hazard Assessment and Initial Preparations

Sodium 4-methyl-2-oxovalerate, also known as α-Ketoisocaproic Acid sodium salt, is primarily classified as a substance that causes serious eye irritation.[1] While comprehensive toxicological data is limited, it is prudent to treat this compound with a high degree of caution, as it may also cause skin and respiratory tract irritation.[2] Before commencing any disposal procedures, a thorough risk assessment should be conducted.

Personal Protective Equipment (PPE)

The first line of defense is always appropriate personal protective equipment. The causality is clear: direct contact with the compound can lead to irritation. Therefore, a comprehensive PPE ensemble is non-negotiable.

  • Eye Protection: Safety glasses with side shields are the minimum requirement. For larger quantities or when there is a risk of splashing, chemical safety goggles and a face shield are recommended.

  • Hand Protection: Chemically resistant gloves, such as nitrile or latex, should be worn at all times.

  • Body Protection: A standard laboratory coat is sufficient for handling small quantities. For larger spills, a chemically resistant apron or coveralls should be considered.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is necessary to prevent inhalation.[3]

Assembling Disposal Materials

Proactive preparation is key to a swift and safe disposal process. Before handling the waste, ensure the following materials are readily accessible:

  • A designated, labeled, and sealable waste container.

  • A scoop or shovel for collecting solid waste.

  • Absorbent pads for any potential spills.

  • A pH meter or pH strips for neutralization procedures.

  • A 5% sodium hydroxide or soda ash solution for decontamination.[4]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of sodium 4-methyl-2-oxovalerate. This process is designed to be a self-validating system, ensuring that each step logically follows the last to minimize risk.

For Small Quantities (grams)
  • Collection: Carefully sweep the solid sodium 4-methyl-2-oxovalerate into a designated and clearly labeled hazardous waste container.[5] Avoid generating dust during this process.

  • Neutralization: While not always required, neutralization can be a prudent step, especially if the waste is to be incinerated. Prepare a dilute solution of the waste and neutralize it with a suitable acid, such as hydrochloric acid, to a pH between 6 and 8. This step should be performed in a fume hood due to the potential for off-gassing.

  • Final Disposal: The neutralized solution or the solid waste should be handed over to your institution's environmental health and safety (EHS) office for disposal in an approved hazardous waste facility.

For Bulk Quantities (kilograms)

The disposal of bulk quantities should be managed by a licensed hazardous waste disposal company. Your institution's EHS office will be able to coordinate this. Do not attempt to neutralize or dispose of large quantities of this chemical without professional assistance.

Decontamination of Empty Containers

Empty containers that once held sodium 4-methyl-2-oxovalerate must be decontaminated before being discarded or repurposed.

  • Initial Rinse: Rinse the container multiple times with water.

  • Decontamination Solution: Wash the container thoroughly with a 5% aqueous sodium hydroxide or soda ash solution.[4]

  • Final Rinse: Rinse the container again with copious amounts of water.

  • Disposal: The decontaminated container can now be disposed of as regular laboratory waste, in accordance with your institution's policies.

Spill Management

In the event of a spill, immediate and decisive action is required to contain the material and prevent exposure.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your colleagues and supervisor.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in section 1.1.

  • Containment: For solid spills, carefully scoop the material into a labeled waste container. For liquid spills, use absorbent pads to contain and collect the material.

  • Decontamination: Clean the spill area with a 10% bleach solution followed by a 1% sodium thiosulfate solution, or another appropriate decontaminating agent as recommended by your EHS office.[6]

  • Waste Disposal: All contaminated materials, including absorbent pads and PPE, must be disposed of as hazardous waste.

Quantitative Data and Hazard Summary

For quick reference, the following table summarizes the key hazard information and recommended protective measures for sodium 4-methyl-2-oxovalerate.

ParameterValue/RecommendationSource
CAS Number 4502-00-5[2][7]
GHS Hazard Statement H319: Causes serious eye irritation[1]
Precautionary Statements P264, P280, P305+P351+P338, P337+P313
Personal Protective Equipment Safety goggles, gloves, lab coat, respirator (if dust is generated)[3][7][8]
First Aid - Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
First Aid - Skin Wash with plenty of water.[2]
First Aid - Ingestion Rinse mouth. Do NOT induce vomiting.[2][7]
First Aid - Inhalation Remove to fresh air.[2][7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of sodium 4-methyl-2-oxovalerate.

cluster_start Start: Handling Sodium 4-methyl-2-oxovalerate Waste cluster_procedure Disposal Procedure cluster_actions Actions cluster_end Final Disposal start Assess Quantity and Nature of Waste small_quant Small Quantities (grams) start->small_quant Small bulk_quant Bulk Quantities (kilograms) start->bulk_quant Bulk spill Accidental Spill start->spill Spill empty_container Empty Container start->empty_container Empty collect_solid Collect Solid Waste into Labeled Container small_quant->collect_solid contact_ehs Contact EHS for Professional Disposal bulk_quant->contact_ehs contain_spill Contain Spill with Absorbent Material spill->contain_spill rinse_container Rinse Container with Water empty_container->rinse_container neutralize Neutralize (Optional, in fume hood) collect_solid->neutralize ehs_disposal Dispose via EHS as Hazardous Waste collect_solid->ehs_disposal Without Neutralization neutralize->ehs_disposal contact_ehs->ehs_disposal decontaminate_area Decontaminate Spill Area contain_spill->decontaminate_area decontaminate_area->ehs_disposal decon_solution Wash with 5% NaOH or Soda Ash Solution rinse_container->decon_solution final_rinse Final Water Rinse decon_solution->final_rinse regular_disposal Dispose as Regular Lab Waste final_rinse->regular_disposal

Caption: Decision tree for the disposal of sodium 4-methyl-2-oxovalerate.

References

  • PubChem. Sodium 4-methyl-2-oxovalerate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Michigan State University Environmental Health & Safety. Spill and Cleaning Protocol. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.